2-(Benzyloxy)-4-fluoro-1-nitrobenzene
Description
Properties
IUPAC Name |
4-fluoro-1-nitro-2-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c14-11-6-7-12(15(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYQTDKPDAJMPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455125 | |
| Record name | 2-(Benzyloxy)-4-fluoro-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129464-01-3 | |
| Record name | 2-(Benzyloxy)-4-fluoro-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(Benzyloxy)-4-fluoro-1-nitrobenzene (CAS: 129464-01-3): Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 2-(Benzyloxy)-4-fluoro-1-nitrobenzene, a key chemical intermediate. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's physicochemical properties, provides a detailed synthesis protocol with mechanistic insights, and explores its strategic importance as a building block for advanced pharmaceutical scaffolds.
Part 1: Core Chemical Profile and Safety
This compound is a substituted nitroaromatic ether. Its structure incorporates a benzyl protecting group on a phenol, with fluoro and nitro functionalities that impart specific reactivity and make it a valuable precursor in multi-step organic synthesis.
Physicochemical and Structural Data
A summary of the key identifiers and computed properties for this compound is presented below.[1]
| Identifier | Value | Source |
| CAS Number | 129464-01-3 | [1][2] |
| Molecular Formula | C₁₃H₁₀FNO₃ | [1][3] |
| Molecular Weight | 247.22 g/mol | [1][2] |
| IUPAC Name | 4-fluoro-1-nitro-2-(phenylmethoxy)benzene | [1] |
| Synonyms | Benzyl 5-fluoro-2-nitrophenyl ether, 4-Fluoro-2-benzyloxy-1-nitrobenzene | [1] |
| XLogP3 | 3.3 | [1] |
| Exact Mass | 247.06447134 Da | [1] |
Safety and Handling
Detailed toxicological data for this compound is not extensively documented. As with all nitroaromatic compounds, it should be handled with care in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required. Avoid inhalation, ingestion, and contact with skin and eyes.
Part 2: Synthesis via Williamson Ether Synthesis
The most direct and reliable method for preparing this compound is the Williamson ether synthesis.[4][5] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][6]
Principle and Mechanistic Rationale
The synthesis involves the reaction of a phenoxide ion with a primary alkyl halide.[4] In this specific application, the starting materials are 5-fluoro-2-nitrophenol and benzyl bromide.
Causality of Reagent Choice:
-
Phenol Acidity: The strongly electron-withdrawing nitro group (-NO₂) ortho to the hydroxyl group significantly increases the acidity of the phenolic proton. This facilitates its deprotonation by a mild base, such as potassium carbonate (K₂CO₃), to form the corresponding phenoxide nucleophile.
-
Alkylating Agent: Benzyl bromide is an excellent electrophile for SN2 reactions. It is a primary halide, minimizing the risk of competing elimination (E2) reactions, and the benzylic carbocation is stabilized, which favors the transition state.[5][6]
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is ideal. These solvents effectively solvate the cation (K⁺) while leaving the phenoxide anion highly reactive, thereby accelerating the rate of the SN2 reaction.[7]
The overall reaction is as follows:
Synthesis Workflow Diagram
The following diagram outlines the complete workflow from reaction setup to the isolation of the purified product.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established Williamson ether synthesis methodologies for nitroaromatics and should be adapted and optimized as necessary.[8][9]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-fluoro-2-nitrophenol (1.0 eq.), potassium carbonate (1.5 eq.), and dimethylformamide (DMF, ~5-10 mL per gram of phenol).
-
Alkylation: Stir the suspension at room temperature for 15 minutes. Add benzyl bromide (1.1 eq.) dropwise to the mixture.
-
Reaction Progression: Heat the reaction mixture to 70°C and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase such as 20% ethyl acetate in hexanes. The reaction is complete upon the disappearance of the starting phenol spot.
-
Work-up: After completion, cool the mixture to room temperature and pour it into a separatory funnel containing cold water (5x the volume of DMF). Extract the aqueous phase three times with ethyl acetate.
-
Isolation: Combine the organic extracts and wash with brine to remove residual DMF. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure solid.[8]
Part 3: Core Applications in Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself. Its value lies in its role as a strategic building block, primarily for the synthesis of kinase inhibitors.[10]
Transformation to a Pivotal Intermediate
The synthetic utility of this compound is realized upon the chemical reduction of its nitro group to a primary amine. This transformation converts it into 2-(benzyloxy)-4-fluoroaniline , a highly valuable and functionalized aniline intermediate.
Common reduction methods include:
-
Catalytic hydrogenation (H₂, Pd/C)
-
Metal-acid reduction (e.g., SnCl₂/HCl, Fe/HCl)
Application in Kinase Inhibitor Scaffolds
Many modern kinase inhibitors, particularly those targeting ATP-binding sites in cancer-related pathways like EGFR, rely on a substituted aniline core.[9][10] The aniline nitrogen atom often serves as a crucial "hinge-binding" motif, forming hydrogen bonds with the kinase protein backbone.
The 2-(benzyloxy)-4-fluoroaniline intermediate derived from the title compound provides a scaffold with three key features for further elaboration:
-
The Amine Group: Acts as a nucleophile or a point of attachment for coupling with heterocyclic cores (e.g., quinazolines, pyrimidines).
-
The Fluoro Group: Can modulate the electronic properties and metabolic stability of the final molecule, often improving pharmacokinetic properties.
-
The Benzyloxy Group: Can be retained or deprotected (via hydrogenolysis) to reveal a phenol, providing another handle for modification.
Logical Pathway in Drug Synthesis
The following diagram illustrates the strategic position of this compound in a generalized drug discovery pathway.
Caption: Strategic transformation into a key aniline intermediate for complex API synthesis.
Part 4: Spectroscopic and Analytical Characterization
Confirmation of the structure and purity of this compound is typically achieved through a combination of spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three protons on the fluoro-nitrophenyl ring, the five protons of the benzyl ring, and a characteristic singlet for the benzylic methylene (-CH₂-) protons around 5.0-5.3 ppm.
-
¹³C NMR: The carbon NMR spectrum should display 11 distinct signals in the aromatic region and one signal for the benzylic carbon.
-
Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the exact mass of the molecule, with an expected molecular ion peak [M]⁺ at m/z 247.0645, corresponding to the formula C₁₃H₁₀FNO₃.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for the aromatic C-H stretch, asymmetric and symmetric N-O stretching of the nitro group (approx. 1520 cm⁻¹ and 1340 cm⁻¹), C-O-C ether stretching, and C-F stretching.
Conclusion
This compound (CAS: 129464-01-3) is a synthetically valuable intermediate whose importance is defined by its specific pattern of functional groups. Its efficient preparation via the Williamson ether synthesis and, critically, its subsequent reduction to a functionalized aniline, positions it as a key starting material in the construction of complex molecular architectures. For drug development professionals, particularly those in oncology and infectious disease research, this compound serves as a reliable and strategic precursor for building the core scaffolds of targeted therapeutics like kinase inhibitors.
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An In-depth Technical Guide to 2-(Benzyloxy)-4-fluoro-1-nitrobenzene
Audience: Researchers, scientists, and drug development professionals.
Abstract: 2-(Benzyloxy)-4-fluoro-1-nitrobenzene is a key organic intermediate, strategically designed for its utility in the synthesis of complex molecules, particularly within the pharmaceutical industry. The presence of a fluorine atom activated by an ortho-nitro group makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This, combined with the benzyloxy protecting group, provides a versatile platform for the construction of novel drug candidates. This guide provides a comprehensive overview of the known and predicted physical properties, a detailed experimental protocol for its synthesis, expected spectroscopic characteristics, and its applications in medicinal chemistry, with a focus on providing field-proven insights for researchers.
Introduction and Strategic Importance
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a widely employed tactic to enhance pharmacokinetic and pharmacodynamic properties.[1] this compound emerges as a valuable building block in this context. Its architecture is a testament to functional group synergy:
-
The Nitro Group: A strong electron-withdrawing group, it significantly activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions.
-
The Fluorine Atom: Located ortho to the nitro group, its high electronegativity and status as a good leaving group in SNAr reactions make this position a prime site for substitution.
-
The Benzyloxy Group: This moiety serves as a robust protecting group for a phenol, which can be deprotected in later synthetic steps to reveal a reactive hydroxyl group.
This trifecta of functionalities makes this compound a precursor for a diverse range of substituted anilines and other complex heterocyclic systems that are central to the development of targeted therapeutics.[2][3]
Physicochemical and Spectroscopic Properties
While extensive experimentally determined data for this compound is not widely available in the public domain, we can infer its properties based on computational models and data from structurally similar compounds.
Physical Properties
The following table summarizes the known and predicted physical properties of this compound.
| Property | Value/Description | Source |
| Molecular Formula | C₁₃H₁₀FNO₃ | [4] |
| Molecular Weight | 247.22 g/mol | [4] |
| CAS Number | 129464-01-3 | [4] |
| Appearance | Expected to be a pale yellow solid, based on analogs. | Inferred |
| Melting Point | Not experimentally determined. For comparison, 2-chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene has a melting point of 85-87 °C. | [5] |
| Boiling Point | Predicted: 370.5 ± 27.0 °C | Commercial Supplier Data |
| Solubility | Expected to be insoluble in water, but soluble in common organic solvents such as dichloromethane, ethyl acetate, and dimethylformamide. | Inferred |
Spectroscopic Characterization
Detailed experimental spectra for this compound are not readily found in the literature. However, based on its structure, the following spectroscopic signatures can be predicted.
¹H NMR (Predicted):
-
Aromatic Protons (nitro-substituted ring): Three protons exhibiting complex splitting patterns due to fluorine-hydrogen coupling, expected in the range of 7.0-8.2 ppm.
-
Aromatic Protons (benzyl ring): Five protons, likely appearing as a multiplet around 7.3-7.5 ppm.
-
Methylene Protons (-CH₂-): A singlet at approximately 5.2 ppm.
¹³C NMR (Predicted):
-
Multiple signals in the aromatic region (110-160 ppm), with the carbon attached to the fluorine showing a characteristic large coupling constant (¹J C-F).
-
A signal for the methylene carbon around 70 ppm.
Infrared (IR) Spectroscopy (Predicted):
-
Aromatic C-H stretch: ~3100-3000 cm⁻¹
-
Aliphatic C-H stretch (CH₂): ~2950-2850 cm⁻¹
-
Aromatic C=C stretch: ~1600-1450 cm⁻¹
-
Asymmetric NO₂ stretch: ~1530-1500 cm⁻¹
-
Symmetric NO₂ stretch: ~1350-1320 cm⁻¹
-
Aryl-O-C stretch (ether): ~1250-1200 cm⁻¹
-
C-F stretch: ~1100-1000 cm⁻¹
Mass Spectrometry (Predicted ESI-MS):
-
[M+H]⁺: m/z = 248.0718
-
[M+Na]⁺: m/z = 270.0537
-
Fragmentation Pattern: The major fragmentation pathway is expected to be the cleavage of the benzylic C-O bond, leading to the formation of a tropylium ion at m/z = 91. Loss of the nitro group is also a probable fragmentation pathway.[6][7][8]
Synthesis and Experimental Protocols
The most logical and commonly employed method for the synthesis of this compound is the Williamson ether synthesis. This involves the nucleophilic aromatic substitution of a fluorine atom from a difluoronitrobenzene precursor with benzyl alcohol in the presence of a base.
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for similar nucleophilic aromatic substitution reactions.[9][10]
Materials:
-
2,5-Difluoronitrobenzene
-
Benzyl alcohol
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-difluoronitrobenzene (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.
-
Addition of Nucleophile: Add benzyl alcohol (1.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 hexanes:ethyl acetate).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with brine (2 x volume of organic layer) to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to yield pure this compound.
Reactivity and Applications in Drug Development
The primary utility of this compound lies in its capacity as an electrophile in SNAr reactions. The fluorine atom, activated by the ortho-nitro group, is readily displaced by a variety of nucleophiles, including amines, thiols, and alcohols.
Nucleophilic Aromatic Substitution (SNAr)
Caption: Generalized scheme of the SNAr reaction involving this compound.
This reactivity is the cornerstone of its application in constructing the core scaffolds of many targeted therapies, particularly kinase inhibitors.[3] The subsequent reduction of the nitro group to an aniline provides another key functional handle for further molecular elaboration.
Role as a Precursor to Kinase Inhibitors
While specific examples detailing the use of this compound are not prevalent in mainstream literature, its structural motifs are found in precursors to potent kinase inhibitors. For instance, substituted fluoro-nitroaromatics are pivotal in the synthesis of inhibitors targeting signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[3] The general strategy involves the displacement of the fluorine with a nitrogen-containing heterocycle, followed by reduction of the nitro group and subsequent amide coupling or other bond-forming reactions.
Safety and Handling
-
Hazard Statements (Inferred):
-
Harmful if swallowed.
-
May cause skin and eye irritation.
-
May cause respiratory irritation.
-
Suspected of causing damage to organs through prolonged or repeated exposure.
-
-
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Work in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of contents/container in accordance with local, regional, and national regulations.
-
Conclusion
This compound is a highly valuable, albeit specialized, intermediate in organic synthesis. Its predictable reactivity in nucleophilic aromatic substitution reactions, coupled with the synthetic versatility afforded by the nitro and benzyloxy groups, makes it a powerful tool for the construction of complex molecular architectures. While a comprehensive set of experimentally determined physical and spectroscopic data is yet to be published, its properties and reactivity can be reliably inferred from analogous compounds. This guide provides a foundational understanding for researchers looking to employ this versatile building block in their synthetic endeavors, particularly in the pursuit of novel therapeutics.
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An In-depth Technical Guide to 2-(Benzyloxy)-4-fluoro-1-nitrobenzene: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-(Benzyloxy)-4-fluoro-1-nitrobenzene, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document elucidates its chemical identity, physicochemical properties, a detailed synthetic protocol, and its strategic importance in the development of complex molecular architectures. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Chemical Identity and Structure
IUPAC Name and Synonyms
The definitive IUPAC name for the compound is 4-fluoro-1-nitro-2-(phenylmethoxy)benzene [1]. This nomenclature is determined by the priority rules for substituents on a benzene ring. According to IUPAC guidelines, when multiple substituents are present, the positions are numbered to give the lowest possible locants to the substituents as a set[2]. The substituents are then listed alphabetically.
Common synonyms for this compound include:
-
This compound[1]
-
Benzene, 4-fluoro-1-nitro-2-(phenylmethoxy)-[1]
-
5-fluoro-2-nitrophenyl benzyl ether
-
Benzyl 5-fluoro-2-nitrophenyl ether
CAS Number: 129464-01-3[1]
Chemical Structure
The molecular structure of this compound consists of a benzene ring substituted with a benzyloxy group (-OCH₂C₆H₅), a fluorine atom (-F), and a nitro group (-NO₂). The benzyloxy and nitro groups are positioned ortho to each other, while the fluorine atom is para to the benzyloxy group.
Molecular Formula: C₁₃H₁₀FNO₃[1]
Molecular Weight: 247.22 g/mol [1]
The presence of these functional groups imparts a unique reactivity profile to the molecule. The nitro group is strongly electron-withdrawing, which activates the aromatic ring towards nucleophilic aromatic substitution. The fluorine atom, being a good leaving group in such reactions, is strategically positioned for displacement. The benzyloxy group serves as a stable protecting group for the phenolic oxygen, which can be removed in later synthetic steps if required.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some physical properties, such as the melting point, are not consistently reported in the literature and should be determined experimentally for each batch.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀FNO₃ | [1] |
| Molecular Weight | 247.22 g/mol | [1] |
| Appearance | Expected to be a yellow solid at room temperature | [3] |
| Boiling Point | 395.2 °C at 760 mmHg | [3] |
| Density | 1.3 g/cm³ | [3] |
| Solubility | Insoluble in water; soluble in organic solvents like dimethyl sulfoxide and dichloromethane. |
Synthesis of this compound
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. The following protocol provides a detailed, step-by-step methodology for its preparation from commercially available starting materials.
Synthetic Pathway
The overall synthetic transformation involves the benzylation of a fluoronitrophenol.
Caption: Synthetic route to this compound.
Experimental Protocol
Materials:
-
4-Fluoro-2-nitrophenol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoro-2-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
-
Addition of Reagent: While stirring the suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound as a yellow solid.
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of a variety of pharmacologically active molecules. The strategic placement of the fluoro and nitro groups allows for diverse chemical transformations, making it a versatile building block.
The primary utility of this compound lies in its role as a precursor to more complex heterocyclic systems. The nitro group can be readily reduced to an amine, which can then participate in a wide range of cyclization and coupling reactions. The fluorine atom, activated by the ortho-nitro group, is susceptible to nucleophilic displacement, allowing for the introduction of various side chains and functional groups.
While specific drug compounds directly synthesized from this intermediate are proprietary, its structural motif is found in compounds being investigated for a range of therapeutic areas. The fluorinated nitroaromatic core is a common feature in the development of kinase inhibitors, which are a major class of drugs for the treatment of cancer and inflammatory diseases. The strategic incorporation of fluorine can enhance metabolic stability and binding affinity of drug candidates[4].
Caption: Synthetic utility in drug development.
Safety and Handling
General Hazards of Nitroaromatic Compounds:
-
Toxicity: Nitroaromatic compounds are generally considered toxic and should be handled with care to avoid inhalation, ingestion, and skin contact[5].
-
Mutagenicity: Some nitroaromatic compounds have been shown to be mutagenic[6].
-
Environmental Hazard: These compounds can be harmful to aquatic life with long-lasting effects[5].
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.
-
-
Handling:
-
Avoid generating dust.
-
Keep away from heat, sparks, and open flames.
-
Ensure good ventilation at the workplace[7].
-
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Store locked up[5].
-
-
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
Conclusion
This compound is a strategically important chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique combination of functional groups provides a versatile platform for a wide range of chemical transformations. This guide has provided a comprehensive overview of its chemical properties, a detailed synthetic protocol, and essential safety and handling information to enable researchers to effectively and safely utilize this compound in their research and development activities.
References
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Nitroaromatics and Isophorone Standard - Safety Data Sheet. (2019). [Link]
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This compound | C13H10FNO3 | CID 11096908 - PubChem. (n.d.). [Link]
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Nitrobenzene - Incident management - GOV.UK. (2024). [Link]
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The correct IUPAC name of - Collegedunia. (2024). [Link]
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Table 4-2, Physical and Chemical Properties of Nitrobenzene - NCBI - NIH. (n.d.). [Link]
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IUPAC name of the compound is - Allen. (n.d.). [Link]
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2-(benzyloxy)-1-fluoro-4-nitrobenzene - C13H10FNO3 | CSSB00010996467 - Chem-Space. (n.d.). [Link]
- CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google P
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Doubts about IUPAC nomenclature of 4-ethyl-1-fluoro-2-nitrobenzene - Chemistry Stack Exchange. (2015). [Link]
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Significance of Fluorine in Medicinal Chemistry: A Review. (n.d.). [Link]
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Spectroscopic Elucidation of 2-(Benzyloxy)-4-fluoro-1-nitrobenzene: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(Benzyloxy)-4-fluoro-1-nitrobenzene, a key intermediate in medicinal chemistry and materials science. Aimed at researchers, scientists, and drug development professionals, this document delves into the principles and expected outcomes of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the structural analysis of this compound. While experimental data for this specific molecule is not widely available in public databases, this guide synthesizes predicted data, analysis of analogous compounds, and foundational spectroscopic principles to offer a robust framework for its characterization.
Molecular Structure and Spectroscopic Significance
This compound possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The molecule comprises a nitro-substituted and fluorine-substituted benzene ring ether-linked to a benzyl group. Each of these components—the aromatic protons and carbons, the benzylic methylene protons, the nitro group, the carbon-fluorine bond, and the ether linkage—contributes characteristic signals in NMR, IR, and MS analyses. Understanding these contributions is paramount for unequivocal structural confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: A Proton's Perspective
Experimental Protocol:
A standard ¹H NMR spectrum is acquired by dissolving 5-10 mg of the sample in approximately 0.6-0.8 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is typically recorded on a 300, 400, or 500 MHz spectrometer.
Data Acquisition Workflow:
Caption: Workflow for ¹H NMR Spectroscopy.
Predicted ¹H NMR Spectral Data:
Due to the absence of publicly available experimental data, the following table presents predicted chemical shifts (δ) for the protons of this compound. These predictions are based on established principles of NMR spectroscopy and analysis of similar compounds.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Benzylic CH₂ | ~5.2 | s | 2H |
| Aromatic (benzyl group) | ~7.3-7.5 | m | 5H |
| Aromatic H-3 | ~7.8 | dd | 1H |
| Aromatic H-5 | ~7.1 | dd | 1H |
| Aromatic H-6 | ~7.9 | dd | 1H |
Interpretation:
-
Benzylic Protons: The two protons of the methylene bridge (-CH₂-) are expected to appear as a singlet around 5.2 ppm. Their chemical shift is downfield due to the deshielding effect of the adjacent oxygen atom.
-
Benzyl Aromatic Protons: The five protons on the benzyl ring will likely appear as a complex multiplet in the range of 7.3-7.5 ppm.
-
Substituted Ring Protons: The three protons on the fluoro-nitro-substituted benzene ring will exhibit distinct signals due to their electronic environment and coupling with the adjacent fluorine atom. The proton at the 6-position is expected to be the most downfield due to the strong electron-withdrawing effect of the neighboring nitro group. The fluorine atom will cause doublet of doublets splitting patterns for the adjacent protons (H-3 and H-5).
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Experimental Protocol:
The sample preparation for ¹³C NMR is similar to that for ¹H NMR. However, a higher concentration or a longer acquisition time is often required due to the low natural abundance of the ¹³C isotope. Proton-decoupled spectra are standard to simplify the spectrum to a series of singlets for each unique carbon atom.
Predicted ¹³C NMR Spectral Data:
The following table outlines the predicted chemical shifts for the carbon atoms in this compound.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Benzylic CH₂ | ~71 |
| Aromatic C (benzyl group) | ~127-136 |
| Aromatic C-F | ~160 (d, ¹JCF ≈ 250 Hz) |
| Aromatic C-O | ~155 |
| Aromatic C-NO₂ | ~141 |
| Other Aromatic C | ~110-130 |
Interpretation:
-
Carbon-Fluorine Coupling: A key feature in the ¹³C NMR spectrum will be the large coupling constant for the carbon directly bonded to the fluorine atom (¹JCF), which typically results in a doublet with a splitting of approximately 250 Hz. This provides a definitive marker for the C-F bond.
-
Electron-Withdrawing Effects: The carbons attached to the oxygen (C-O) and the nitro group (C-NO₂) will be shifted downfield due to the electron-withdrawing nature of these substituents.
-
Benzylic and Benzyl Carbons: The benzylic carbon will appear around 71 ppm, while the carbons of the benzyl ring will resonate in the typical aromatic region of 127-136 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Experimental Protocol:
For a solid sample, the IR spectrum can be obtained using the potassium bromide (KBr) pellet method. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk, which is then placed in the spectrometer. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on a crystal.
IR Data Acquisition and Analysis:
Caption: Workflow for IR Spectroscopy (KBr Pellet Method).
Predicted IR Absorption Bands:
Based on the functional groups in this compound, the following characteristic absorption bands are expected.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3100-3000 | Aromatic C-H stretch |
| ~2950-2850 | Aliphatic C-H stretch (benzylic) |
| ~1590, 1490 | Aromatic C=C stretch |
| ~1520, 1340 | Asymmetric and symmetric N-O stretch (nitro group) |
| ~1250 | Aryl-O-C stretch (asymmetric) |
| ~1100 | C-F stretch |
Interpretation:
-
Nitro Group: The strong absorption bands around 1520 cm⁻¹ and 1340 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively. These are often the most intense and readily identifiable peaks in the spectrum.
-
Aromatic and Aliphatic C-H: The stretches for the aromatic C-H bonds will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the benzylic group will be just below 3000 cm⁻¹.
-
Ether and C-F Bonds: The C-O-C ether linkage will show a strong absorption band in the 1250 cm⁻¹ region. The C-F stretch is expected around 1100 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and fragmentation pattern of a compound.
Experimental Protocol:
A dilute solution of the sample is introduced into the mass spectrometer. Electron Ionization (EI) is a common method for small organic molecules, where the sample is bombarded with high-energy electrons, causing ionization and fragmentation.
Mass Spectrometry Data Analysis:
Caption: Workflow for Mass Spectrometry.
Predicted Mass Spectrum Data:
The molecular formula of this compound is C₁₃H₁₀FNO₃.
| m/z | Proposed Fragment |
| 247 | [M]⁺ (Molecular Ion) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 156 | [M - C₇H₇]⁺ |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Interpretation:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z of 247, corresponding to the monoisotopic mass of the compound.[1]
-
Base Peak: A very common and often the most intense peak (base peak) in the mass spectra of benzyl ethers is the tropylium ion at m/z 91. This is formed by the cleavage of the benzylic C-O bond followed by rearrangement.
-
Other Fragments: The loss of the benzyl group (C₇H₇) from the molecular ion would result in a fragment at m/z 156. The phenyl cation at m/z 77 is also a common fragment from the benzyl moiety.
Conclusion
The structural characterization of this compound relies on a synergistic application of NMR, IR, and MS techniques. While this guide is based on predicted data and the analysis of analogous structures, it provides a solid foundation for interpreting the experimental spectra of this compound. The predicted chemical shifts and coupling constants in NMR, the characteristic vibrational frequencies in IR, and the expected fragmentation patterns in MS collectively offer a detailed and robust spectroscopic profile for this important chemical entity. Researchers working with this compound can use this guide to anticipate spectral features, aiding in the confirmation of its identity and purity.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
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An In-depth Technical Guide to the Solubility of 2-(Benzyloxy)-4-fluoro-1-nitrobenzene in Organic Solvents
Abstract
2-(Benzyloxy)-4-fluoro-1-nitrobenzene is a key intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] The selection of an appropriate solvent is a critical parameter that dictates reaction kinetics, yield, purification efficiency, and the overall viability of a synthetic process. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. We delve into its fundamental physicochemical properties, explore robust theoretical models for solubility prediction—including Hansen Solubility Parameters (HSP) and the Conductor-like Screening Model for Real Solvents (COSMO-RS)—and provide a detailed, field-proven protocol for the experimental determination of thermodynamic solubility using the equilibrium shake-flask method. Furthermore, this guide emphasizes safe handling procedures for nitroaromatic compounds to ensure laboratory safety. This document is intended for researchers, chemists, and drug development professionals seeking to optimize their use of this compound in various applications.
Introduction: The Central Role of Solubility
The compound this compound is a substituted aromatic molecule whose utility as a synthetic building block is well-established.[1][2] Its structure, featuring a polar nitro group, a moderately polar ether linkage, and a largely nonpolar benzylic group, creates a nuanced solubility profile. Understanding this profile is not merely an academic exercise; it is fundamental to process optimization. In drug development, poor solubility can hinder in vitro testing, lead to poor bioavailability, and create significant formulation challenges.[3][4] In synthesis, the choice of solvent governs whether a reaction proceeds homogeneously, influences reaction rates and equilibria, and is the primary factor in designing effective crystallization and chromatography purification protocols.
This guide provides the scientific rationale and practical methodologies required to systematically approach solvent selection for this compound, moving from theoretical prediction to definitive experimental verification.
Physicochemical Characteristics
A molecule's physical properties are the primary determinants of its solubility behavior. The properties of this compound, summarized in the table below, suggest a compound of moderate polarity that is solid at room temperature. The positive XLogP3 value indicates a preference for a lipophilic environment over an aqueous one, which is a foundational insight for solvent selection.[5]
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀FNO₃ | [5][6] |
| Molecular Weight | 247.22 g/mol | [5] |
| Appearance | Solid / Powder | [7] |
| Melting Point | 72-73 °C | [7] |
| XLogP3 (Predicted) | 3.3 | [5] |
| CAS Number | 129464-01-3 | [5] |
Theoretical Framework for Solubility Prediction
Before committing valuable material to extensive experimentation, theoretical models can effectively narrow the field of potential solvents, saving time and resources. These models provide a rational basis for solvent selection grounded in intermolecular forces.
Hansen Solubility Parameters (HSP): A Practical, Correlative Approach
The principle of "like dissolves like" is quantitatively expressed through Hansen Solubility Parameters.[8][9] This model deconstructs the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Each molecule (solute or solvent) can be described by a point in 3D "Hansen space" defined by these three parameters.[8] The principle posits that solvents with HSP coordinates close to those of the solute are more likely to be effective. This distance (Ra) is calculated, and a Relative Energy Difference (RED) number is used to predict compatibility:
-
RED < 1.0: High affinity, likely soluble.
-
RED ≈ 1.0: Borderline solubility.
-
RED > 1.0: Low affinity, likely insoluble.[8]
While the specific HSP values for this compound are not published, they can be determined experimentally by assessing its solubility in a range of well-characterized solvents and fitting the data to find the center of the "solubility sphere".[10]
Caption: Logical workflow for determining and applying Hansen Solubility Parameters.
COSMO-RS: A First-Principles Predictive Powerhouse
The Conductor-like Screening Model for Real Solvents (COSMO-RS) offers a more fundamental, ab initio approach to predicting thermodynamic properties, including solubility.[11] This method uses quantum chemical calculations to determine the screening charge density (σ-profile) on the surface of a molecule.[11][12] By statistically analyzing the interactions between these surface segments in a virtual liquid environment, COSMO-RS can predict the chemical potential of a solute in any solvent, and thus its solubility, without prior experimental data.[13][14]
This makes COSMO-RS an exceptionally powerful tool in early-stage development for high-throughput virtual screening of solvent candidates, significantly reducing the experimental search space.[12] Its predictive accuracy for drug-like molecules is well-documented, often falling within 0.5 to 1.5 log units of experimental values.[14]
Experimental Solubility Determination: The Gold Standard
While theoretical models are invaluable for screening, the definitive measure of solubility must be determined experimentally. The equilibrium (or thermodynamic) shake-flask method is widely regarded as the most reliable and accurate technique for this purpose.[15]
Protocol: Equilibrium Shake-Flask Solubility Measurement
This protocol describes a robust method for determining the thermodynamic solubility of this compound.
Causality and Self-Validation: The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation. The extended equilibration time (≥24 hours) ensures this equilibrium is reached for most compounds.[16] The mandatory presence of excess solid solute throughout the experiment is a visual confirmation that the solution is indeed saturated.[15][16] Analyzing samples at multiple time points (e.g., 24h and 48h) serves as a self-validation step; consistent concentration values confirm that equilibrium has been achieved.
Materials:
-
This compound (solid, purity >98%)
-
Selected organic solvents (HPLC grade or higher)
-
Scintillation vials or flasks with PTFE-lined caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess should be visually apparent (e.g., 10-20 mg of solid in 2-5 mL of solvent).
-
Solvent Addition: Accurately add a known volume of the test solvent to each vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Shake the samples at a consistent, moderate speed (e.g., 200-300 RPM) for at least 24 hours to ensure equilibrium is reached.[16]
-
Phase Separation: After equilibration, allow the vials to rest undisturbed at the set temperature for several hours to let the excess solid settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Crucially, immediately pass the solution through a syringe filter directly into a pre-weighed vial for gravimetric analysis or into a volumetric flask for dilution prior to HPLC analysis. This step removes all undissolved micro-particulates.
-
Analysis (HPLC):
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) of known concentration.
-
Create a series of calibration standards by serial dilution of the stock solution.
-
Analyze the calibration standards by HPLC to generate a calibration curve (Peak Area vs. Concentration).
-
Appropriately dilute the filtered, saturated sample solution and analyze it by HPLC under the same conditions.
-
-
Calculation: Use the peak area of the sample and the calibration curve to determine the concentration of the saturated solution. Express the solubility in desired units (e.g., mg/mL, mol/L).
Caption: Workflow for the Shake-Flask experimental protocol.
Predicted Solubility Profile
Based on the compound's structure—possessing aromatic rings, a polar nitro group, an ether linkage, and a fluorine atom—a qualitative solubility profile can be predicted. This serves as a useful starting point for solvent selection.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | High | The strong dipole moments of these solvents effectively solvate the polar nitro and ether functionalities. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Good balance of polarity to interact with the functional groups and nonpolar character to interact with the aromatic rings. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to High | "Like dissolves like" principle applies to the ether linkage. THF is expected to be a better solvent than diethyl ether due to its higher polarity. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | The hydroxyl group can interact with the nitro and ether oxygens, but the compound lacks a strong hydrogen bond donor site. Solubility is expected to decrease as the alkyl chain length of the alcohol increases. |
| Aromatic | Toluene, Benzene | Low to Moderate | Pi-stacking interactions between the solvent and the compound's aromatic rings will promote some solubility, but these solvents will not effectively solvate the polar nitro group. |
| Nonpolar | Hexane, Heptane | Very Low | The significant polarity mismatch between the solute's functional groups and the nonpolar solvent will result in poor solubility.[17] |
Safe Handling of Nitroaromatic Compounds
This compound belongs to the nitroaromatic class of compounds. These compounds are often toxic, mutagenic, and can be carcinogenic, necessitating strict safety protocols.[18][19]
-
Engineering Controls: All handling of the solid compound and its solutions, including weighing and transfers, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[20]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses or goggles, and nitrile gloves. For handling larger quantities, consider double-gloving.
-
Exposure Prevention: Avoid direct contact with skin and eyes. Do not eat, drink, or smoke in the laboratory.[20]
-
Waste Disposal: Segregate all waste containing this compound. Contaminated solid waste (gloves, filter paper) should be placed in a labeled hazardous waste container. Liquid waste must be collected in a separate, sealed, and clearly labeled container for halogenated or nitroaromatic organic waste.[20]
-
Spill Response: In case of a spill, absorb with an inert material (e.g., sand, vermiculite), collect in a sealed container, and dispose of as hazardous waste. Ensure the area is well-ventilated.[21]
Conclusion
A thorough understanding of the solubility of this compound is essential for its effective application in research and development. This guide advocates for a dual approach: leveraging powerful theoretical models like Hansen Solubility Parameters and COSMO-RS for intelligent solvent screening, followed by precise experimental verification using the gold-standard shake-flask method. By integrating predictive theory with rigorous experimental practice and adhering to strict safety protocols, researchers can optimize reaction conditions, streamline purification processes, and accelerate the development of novel chemical entities.
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SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. SCM. Retrieved from [Link]
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Klamt, A., Eckert, F., & Arlt, W. (2002). Prediction of aqueous solubility of drugs and pesticides with COSMO-RS. Journal of computational chemistry, 23(2), 275-281. Retrieved from [Link]
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Quora. (2017). How do you perform the shake flask method to determine solubility? Retrieved from [Link]
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Wang, J., et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]
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Park, K. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]
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Klajmon, M. (n.d.). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? SciSpace. Retrieved from [Link]
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
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Rezende, C. A., et al. (2019). Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. Journal of the Brazilian Chemical Society. Retrieved from [Link]
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Wikipedia. (n.d.). COSMO-RS. Retrieved from [Link]
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ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. Industrial & Engineering Chemistry Research. Retrieved from [Link]
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protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
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Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. Retrieved from [Link]
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Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]
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Park, K. (2000). Hansen Solubility Parameters 2000.pdf. Retrieved from [Link]
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ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]
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Safety Data Sheet. (2019). Nitroaromatics and Isophorone Standard. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
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Kennesaw State University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11096908, this compound. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of 2-(Benzyloxy)-4-fluoro-1-nitrobenzene from 5-Fluoro-2-nitrophenol
This guide provides a comprehensive overview of the synthesis of 2-(Benzyloxy)-4-fluoro-1-nitrobenzene, a key intermediate in the development of various pharmaceuticals and fine chemicals. The strategic placement of the benzyloxy, fluoro, and nitro groups on the benzene ring makes this compound a versatile building block for introducing these functionalities into more complex molecules. The synthesis is achieved through a classic Williamson ether synthesis, a robust and widely applicable method for forming ethers.[1][2][3] This document will delve into the mechanistic underpinnings of the reaction, provide a detailed and validated experimental protocol, and offer insights into the critical parameters that ensure a successful and high-yielding synthesis.
Foundational Principles: The Williamson Ether Synthesis
The synthesis of this compound from 5-fluoro-2-nitrophenol and benzyl bromide is a prime example of the Williamson ether synthesis.[1] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5][6] The core principle involves the deprotonation of a weakly acidic alcohol, in this case, the phenolic hydroxyl group of 5-fluoro-2-nitrophenol, to form a potent nucleophile, the phenoxide ion. This phenoxide then attacks the electrophilic carbon of an organohalide, here benzyl bromide, displacing the halide to form the ether linkage.[1][7]
The acidity of the phenolic proton in 5-fluoro-2-nitrophenol is enhanced by the electron-withdrawing effects of the nitro and fluoro substituents on the aromatic ring.[7] This allows for the use of a moderately strong base, such as potassium carbonate, to facilitate the deprotonation.[4][8][9] The choice of a primary halide, benzyl bromide, is crucial as the SN2 mechanism is sensitive to steric hindrance.[1][2][10] Secondary and tertiary halides are more prone to undergo elimination reactions (E2) as a competing pathway.[2][6]
Visualizing the Synthesis Workflow
The following diagram illustrates the key stages of the synthesis, from the initial setup to the isolation of the final product.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol has been optimized for both yield and purity, incorporating best practices for the Williamson ether synthesis.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 5-Fluoro-2-nitrophenol | 157.10[11] | 1.57 g | 10.0 | 1.0 |
| Benzyl Bromide | 171.03[12] | 1.3 mL (1.88 g) | 11.0 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 | 2.0 |
| Acetone | - | 50 mL | - | - |
| Dichloromethane (DCM) | - | As needed | - | - |
| n-Hexane | - | As needed | - | - |
| Ethyl Acetate | - | As needed | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - | - |
Instrumentation:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Glass funnel
-
Separatory funnel
-
Chromatography column
-
Thin-Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 5-fluoro-2-nitrophenol (1.57 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol) in 50 mL of acetone.
-
Formation of Phenoxide: Stir the suspension at room temperature for 30 minutes. The potassium carbonate acts as a base to deprotonate the phenol, forming the potassium phenoxide in situ.[4][8] The use of a polar aprotic solvent like acetone is advantageous as it effectively solvates the cation (K⁺) without strongly solvating the phenoxide anion, thus preserving its nucleophilicity.[1][13]
-
Addition of Alkylating Agent: To the stirred suspension, add benzyl bromide (1.3 mL, 11.0 mmol) dropwise via a syringe.[7]
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 56°C for acetone) with vigorous stirring. Maintain the reflux for 4-6 hours.
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a mixture of n-hexane and ethyl acetate (e.g., 4:1) as the eluent. The reaction is considered complete when the spot corresponding to the starting material, 5-fluoro-2-nitrophenol, is no longer visible.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the solid inorganic salts (potassium bromide and excess potassium carbonate) using a Buchner funnel and wash the filter cake with a small amount of fresh acetone.
-
Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Dissolve the crude residue in a minimal amount of dichloromethane.
-
Transfer the solution to a separatory funnel and wash with water (2 x 20 mL) to remove any remaining inorganic impurities, followed by a brine wash (20 mL) to aid in the separation of the aqueous and organic layers.[14]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in n-hexane as the eluent to afford the pure this compound as a solid.
-
Safety Considerations
-
5-Fluoro-2-nitrophenol: Harmful if swallowed or in contact with skin.[15][16][17] Causes skin and serious eye irritation.[15][18] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15][18]
-
Benzyl Bromide: Is a lachrymator and causes severe skin and eye irritation.[19][20] It may be harmful if inhaled or swallowed.[12] Handle this reagent in a well-ventilated fume hood and wear appropriate PPE.[12][19]
-
Potassium Carbonate: While less hazardous, it can cause skin and eye irritation.
-
Solvents: Acetone, dichloromethane, n-hexane, and ethyl acetate are flammable. Keep away from open flames and sources of ignition. Ensure adequate ventilation.
Characterization of this compound
The identity and purity of the synthesized product can be confirmed by various spectroscopic techniques.
| Property | Value |
| Molecular Formula | C₁₃H₁₀FNO₃ |
| Molecular Weight | 247.22 g/mol |
| Appearance | Typically a solid[21] |
| CAS Number | 129464-01-3[21] |
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of both the fluoro-nitrophenyl and the benzyl rings, as well as a characteristic singlet for the benzylic methylene (-CH₂-) protons.
-
¹³C NMR: The carbon NMR will display distinct signals for each of the 13 carbon atoms in the molecule.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the C-O-C (ether) linkage, the N-O bonds of the nitro group, and the C-F bond.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the product.
Conclusion
The Williamson ether synthesis provides an efficient and reliable method for the preparation of this compound from 5-fluoro-2-nitrophenol. Careful control of reaction conditions, particularly the choice of base and solvent, is paramount for achieving high yields and minimizing side reactions. The protocol detailed in this guide is robust and can be adapted for the synthesis of related aryl benzyl ethers. The strategic importance of the title compound as a synthetic intermediate underscores the value of a well-understood and optimized synthetic procedure.
References
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- Vedantu. (n.d.). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?.
- Filo. (2023, October 7). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?.
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- Sigma-Aldrich. (2013, March 19). Benzyl-Bromide - Safety Data Sheet.
- Thermo Fisher Scientific. (n.d.). Benzyl bromide - SAFETY DATA SHEET.
- Alfa Aesar. (2010, September 3). Benzyl bromide - SAFETY DATA SHEET.
- Wikipedia. (n.d.). Williamson ether synthesis.
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A Technical Guide to 2-(Benzyloxy)-4-fluoro-1-nitrobenzene: A Trifunctional Building Block for Advanced Synthesis
Abstract
This technical guide provides an in-depth exploration of 2-(Benzyloxy)-4-fluoro-1-nitrobenzene, a highly versatile synthetic building block. Its molecular architecture, featuring an activated fluoro group for nucleophilic aromatic substitution, a reducible nitro moiety, and a cleavable benzyloxy protecting group, offers a powerful platform for the strategic construction of complex organic molecules. This document serves as a resource for researchers, chemists, and drug development professionals, detailing the compound's physicochemical properties, synthesis, core reactivity, and applications in multi-step synthesis, particularly for heterocyclic systems. By explaining the causality behind experimental choices and providing validated protocols, this guide aims to empower scientists to effectively leverage this trifunctional synthon in their research and development endeavors.
Introduction: The Strategic Value of Fluorinated Synthons
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing critical drug-like properties such as metabolic stability, binding affinity, and lipophilicity[1][2]. The use of pre-fluorinated building blocks remains a dominant strategy in drug discovery, allowing for the reliable and regioselective introduction of fluorine atoms into complex targets[1].
This compound (CAS 129464-01-3) has emerged as a particularly valuable intermediate in this context. It is a trifunctional synthon, meaning it possesses three distinct reactive sites that can be addressed in a controlled, sequential manner. These functionalities are:
-
An Activated Fluoro Group: Positioned ortho to a potent electron-withdrawing nitro group, the fluorine atom is an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions[3][4].
-
A Reducible Nitro Group: The nitro group can be readily converted to an amine, a key functional handle for a vast array of subsequent chemical transformations, including amide bond formation and cyclization reactions[5][6].
-
A Protected Phenolic Oxygen: The benzyloxy group serves as a robust protecting group for the underlying phenol. It is stable to a wide range of reaction conditions but can be selectively removed when desired, typically via catalytic hydrogenolysis.
This unique combination of functionalities allows for the rapid assembly of molecular complexity from a single, well-defined starting material, making it an indispensable tool for the synthesis of pharmaceuticals and other high-value chemical entities.
Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's physical and spectral properties is fundamental to its effective use in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 129464-01-3 | [7] |
| Molecular Formula | C₁₃H₁₀FNO₃ | [7] |
| Molecular Weight | 247.22 g/mol | [7] |
| IUPAC Name | 4-fluoro-1-nitro-2-(phenylmethoxy)benzene | [7] |
| Appearance | Typically a solid |
| XLogP3 | 3.3 |[7] |
Spectroscopic Characterization (Predicted)
While a publicly available, experimentally verified spectrum is not present in the immediate search results, the key NMR signals can be confidently predicted based on the analysis of its structural motifs and data from analogous compounds[8].
-
¹H NMR: The spectrum is expected to show distinct regions. The five protons of the benzyl group's phenyl ring will appear in the aromatic region (~7.3-7.5 ppm). The benzylic methylene protons (-O-CH₂-Ph) will present as a characteristic singlet around 5.2 ppm. The three protons on the fluoronitrobenzene ring will appear as complex multiplets in the downfield aromatic region, influenced by both fluorine and proton-proton coupling.
-
¹³C NMR: The spectrum will show 11 unique carbon signals (due to symmetry in the benzyl phenyl group). Key signals include the benzylic carbon (~70-75 ppm), the carbon bearing the fluorine (displaying a large C-F coupling constant, J ≈ 250 Hz), and the carbon attached to the nitro group.
Synthesis of the Building Block
The most direct and reliable method for the preparation of this compound is the Williamson ether synthesis, starting from commercially available 4-fluoro-2-nitrophenol and benzyl bromide.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Williamson Ether Synthesis
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluoro-2-nitrophenol (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and a polar aprotic solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF).
-
Addition of Reagent: To the stirring suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (typically ~80°C in ACN) and monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting phenol is consumed (typically 2-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Dissolve the crude residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by column chromatography on silica gel or recrystallization to yield the pure product.
Causality of Experimental Choices:
-
Base (K₂CO₃): The base is essential to deprotonate the acidic phenolic hydroxyl group, forming a nucleophilic phenoxide ion that readily attacks the benzyl bromide. Anhydrous K₂CO₃ is a mild, inexpensive, and effective choice that is easily removed by filtration.
-
Solvent (ACN/DMF): A polar aprotic solvent is used because it dissolves the reactants and effectively solvates the potassium cation, leaving the phenoxide anion highly nucleophilic and ready to participate in the SN2 reaction with benzyl bromide.
Core Reactivity and Key Transformations
The synthetic utility of this compound lies in the selective manipulation of its three key functional groups.
Nucleophilic Aromatic Substitution (SNAr)
The C-F bond is highly activated towards nucleophilic attack due to the powerful electron-withdrawing effect of the ortho-nitro group. This group stabilizes the negative charge in the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction[3][4].
Caption: Logical diagram of the SNAr mechanism.
General Protocol: SNAr with an Amine Nucleophile
-
Setup: Dissolve this compound (1.0 eq) in a polar aprotic solvent like DMF or DMSO in a reaction vessel.
-
Addition: Add the desired amine nucleophile (e.g., pyrrolidine, morpholine; 1.2-2.0 eq) and a non-nucleophilic base such as potassium carbonate or triethylamine (if the amine is used as its salt).
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 80°C, monitoring by TLC.
-
Isolation: Upon completion, pour the reaction mixture into water to precipitate the product. Collect the solid by filtration, wash thoroughly with water, and dry. Purify further by chromatography or recrystallization if necessary.
Reduction of the Nitro Group
The nitro group can be efficiently reduced to a primary amine, unlocking a new site for derivatization. This transformation is fundamental to many synthetic strategies, particularly in the construction of heterocyclic rings[9].
Experimental Protocol: Catalytic Hydrogenation
-
Setup: In a flask suitable for hydrogenation, dissolve the nitro-containing substrate (1.0 eq) in a solvent such as ethanol, methanol, or ethyl acetate.
-
Catalyst: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Reaction: Seal the vessel and purge with hydrogen gas. Maintain a positive pressure of hydrogen (from a balloon or a hydrogenation apparatus) and stir the suspension vigorously at room temperature.
-
Monitoring & Work-up: Monitor the reaction by TLC. Once complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude aniline product, which can be used directly or purified further.
Note on Chemoselectivity: Catalytic hydrogenation will also cleave the benzyloxy group (see section 4.3). If only the nitro group is to be reduced, alternative reagents like iron powder in acetic acid (Fe/HOAc) or tin(II) chloride (SnCl₂) are preferred.
Cleavage of the Benzyloxy Protecting Group
The benzyl ether is a stable protecting group that can be removed under standard hydrogenolysis conditions to reveal the free phenol.
Experimental Protocol: Debenzylation The protocol for debenzylation via catalytic hydrogenation is identical to that described in section 4.2. When both a nitro group and a benzyloxy group are present, this reaction will typically reduce the former and cleave the latter simultaneously, yielding an aminophenol derivative.
Application in Multi-Step Synthesis: A Heterocyclic Case Study
The true power of this compound is realized in multi-step synthetic sequences where its functionalities are addressed sequentially. A prime example is the synthesis of substituted benzimidazoles, a privileged scaffold in medicinal chemistry[3].
Caption: Synthetic pathway to a benzimidazole derivative.
Workflow: Synthesis of a 6-(Benzyloxy)benzimidazole Derivative
-
SNAr Reaction: React this compound with one amino group of an ortho-phenylenediamine derivative. The reaction proceeds by displacing the fluorine atom to form an N-aryl intermediate.
-
Reductive Cyclization: The nitro group of the intermediate is then reduced to an amine. This is typically done with a reagent like sodium dithionite or via catalytic hydrogenation. In the presence of an acid catalyst, the newly formed amine undergoes spontaneous intramolecular cyclization with the adjacent secondary amine (formed in step 1) to yield the stable benzimidazole ring system.
-
Final Product: This sequence provides a direct route to highly functionalized benzimidazoles where the benzyloxy group remains as a handle for further modification or subsequent deprotection.
Conclusion
This compound is a quintessential example of a modern synthetic building block, engineered for efficiency and versatility. Its trifunctional nature enables chemists to perform a series of high-yielding, predictable transformations—SNAr, nitro reduction, and deprotection—in a controlled manner. This guide has detailed the fundamental properties, synthesis, and reactivity of this compound, providing both the theoretical understanding and practical protocols necessary for its successful implementation in the laboratory. For researchers in drug discovery and fine chemical synthesis, mastery of this building block opens a direct and strategic pathway to a diverse range of complex molecular targets.
References
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Yu, H. (2009). 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2327. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. Future Medicinal Chemistry. [Link]
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ResearchGate. (2021). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene... Retrieved from [Link]
-
ScienceScholar. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science. Retrieved from [Link]
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Grygorenko, O. O., et al. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(21), e202200365. [Link]
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Wang, D., et al. (2022). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. ACS Catalysis. [Link]
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The Strategic Application of 2-(Benzyloxy)-4-fluoro-1-nitrobenzene in Modern Medicinal Chemistry: A Technical Guide
Introduction: Unveiling a Versatile Scaffold for Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel therapeutic agents is an intricate dance of molecular design, synthesis, and biological evaluation. Central to this endeavor is the identification and utilization of versatile chemical scaffolds that serve as foundational blueprints for the construction of potent and selective drug candidates. "2-(Benzyloxy)-4-fluoro-1-nitrobenzene" has emerged as a compound of significant interest, offering a unique convergence of chemical functionalities that can be strategically exploited in the synthesis of a diverse array of bioactive molecules.
This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry. We will delve into its synthetic accessibility, key chemical transformations, and its role as a precursor to privileged heterocyclic structures commonly found in targeted therapies, particularly in the realm of oncology. This document is intended for researchers, scientists, and drug development professionals, providing not only a theoretical framework but also practical insights and detailed methodologies to harness the full potential of this valuable building block.
Physicochemical Properties and Synthetic Accessibility
This compound is a crystalline solid with the molecular formula C₁₃H₁₀FNO₃ and a molecular weight of 247.22 g/mol . Its structure is characterized by a nitrobenzene core substituted with a fluorine atom at the 4-position and a benzyloxy group at the 2-position. The strategic placement of these functional groups dictates its reactivity and utility in organic synthesis.
| Property | Value |
| Molecular Formula | C₁₃H₁₀FNO₃ |
| Molecular Weight | 247.22 g/mol |
| CAS Number | 129464-01-3 |
| Appearance | Pale yellow crystalline solid |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. |
The synthesis of this compound is typically achieved through a Williamson ether synthesis, a robust and well-established reaction in organic chemistry.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Chloro-4-fluoro-1-nitrobenzene
-
Benzyl alcohol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of benzyl alcohol (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen), add sodium hydride (1.2 equivalents) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium benzoxide.
-
Add a solution of 2-chloro-4-fluoro-1-nitrobenzene (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
The Gateway to Bioactivity: Reduction to 2-(Benzyloxy)-4-fluoroaniline
The true synthetic utility of this compound in medicinal chemistry is most prominently realized after the reduction of its nitro group to an amine. This transformation yields 2-(benzyloxy)-4-fluoroaniline , a highly valuable intermediate for the construction of a multitude of heterocyclic scaffolds.
The reduction of the nitro group can be achieved under various conditions, with catalytic hydrogenation being a common and efficient method.
Experimental Protocol: Synthesis of 2-(Benzyloxy)-4-fluoroaniline
Materials:
-
This compound
-
Palladium on carbon (10 wt. %)
-
Methanol or Ethanol
-
Hydrogen gas supply
Procedure:
-
To a solution of this compound in methanol or ethanol, add a catalytic amount of 10% palladium on carbon.
-
Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-(benzyloxy)-4-fluoroaniline, which can often be used in the next step without further purification.
Caption: Synthetic utility of this compound.
Application in the Synthesis of Kinase Inhibitors: The Quinazoline Scaffold
The 4-anilinoquinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors, including gefitinib and erlotinib. These drugs target the ATP-binding site of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer. 2-(Benzyloxy)-4-fluoroaniline is an ideal precursor for the synthesis of novel 4-anilinoquinazoline derivatives.
Experimental Protocol: Synthesis of a 4-(2-(Benzyloxy)-4-fluoroanilino)quinazoline Derivative
Materials:
-
2-(Benzyloxy)-4-fluoroaniline
-
4-Chloroquinazoline
-
Isopropanol
-
Triethylamine or Diisopropylethylamine (DIPEA)
Procedure:
-
To a solution of 4-chloroquinazoline (1.0 equivalent) in isopropanol, add 2-(benzyloxy)-4-fluoroaniline (1.1 equivalents).
-
Add a suitable base such as triethylamine or DIPEA (1.5 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature. If a precipitate forms, collect the solid by filtration and wash with cold isopropanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-(2-(benzyloxy)-4-fluoroanilino)quinazoline derivative.
Caption: Synthesis of a 4-anilinoquinazoline derivative.
Structure-Activity Relationship (SAR) Insights
While specific biological data for derivatives of this compound is not extensively available in the public domain, we can infer potential structure-activity relationships from analogous compounds.
-
The Benzyloxy Group: The benzyloxy group can serve multiple purposes. It can act as a protecting group for a phenolic hydroxyl, which can be deprotected in a later synthetic step to introduce a key hydrogen bond donor. Alternatively, the phenyl ring of the benzyloxy group can be further substituted to probe interactions with the solvent-exposed regions of a protein's binding site.
-
The Fluorine Atom: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.[1] In the context of kinase inhibitors, a fluorine atom on the aniline ring can modulate the pKa of the aniline nitrogen and influence its hydrogen bonding potential with the kinase hinge region.
-
The Aniline Core: The aniline nitrogen is crucial for forming a key hydrogen bond with the hinge region of the kinase domain, a common binding motif for ATP-competitive inhibitors.
The following table presents representative biological data for structurally related kinase inhibitors to illustrate the potential potency of compounds that can be synthesized from the 2-(benzyloxy)-4-fluoroaniline scaffold.
| Compound Class | Target Kinase | Representative IC₅₀ (nM) |
| 4-Anilinoquinazolines | EGFR | 1 - 100 |
| 4-Anilinopyrimidines | VEGFR2 | 10 - 500 |
| Pyrrolo[2,1-f][2][3][4]triazines | c-Met/VEGFR-2 | 5 - 150 |
Future Perspectives and Conclusion
This compound represents a strategically designed and readily accessible building block for medicinal chemistry. Its true value is unlocked through the efficient reduction of the nitro group to yield 2-(benzyloxy)-4-fluoroaniline, a versatile precursor for a wide range of bioactive heterocycles. The demonstrated utility of structurally similar anilines in the synthesis of potent kinase inhibitors underscores the immense potential of this scaffold in the development of novel targeted therapies.
This technical guide has provided a comprehensive overview of the synthesis, key transformations, and potential applications of this compound. The detailed experimental protocols and SAR insights are intended to empower researchers to explore the full synthetic and therapeutic potential of this promising molecule in their drug discovery endeavors. As the quest for more effective and selective medicines continues, the judicious application of such versatile building blocks will undoubtedly remain a cornerstone of innovation in medicinal chemistry.
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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PrepChem. Synthesis of a) 2-Nitro-4-(benzyloxy)aniline. [Link]
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MDPI. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). [Link]
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PubMed. Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development. [Link]
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PubMed. Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. [Link]
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MDPI. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). [Link]
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MDPI. Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. [Link]
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PubMed Central. Discovery of pyrrolo[2,1-f][2][3][4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. [Link]
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"2-(Benzyloxy)-4-fluoro-1-nitrobenzene" reactivity with nucleophiles
An In-Depth Technical Guide to the Reactivity of 2-(Benzyloxy)-4-fluoro-1-nitrobenzene with Nucleophiles
Abstract
This technical guide provides a comprehensive analysis of the reactivity of this compound, a key intermediate in modern organic synthesis. We will delve into the fundamental principles governing its behavior in nucleophilic aromatic substitution (SNAr) reactions, exploring the intricate interplay of its structural components: the activating nitro group, the highly labile fluorine leaving group, and the sterically and electronically significant benzyloxy substituent. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust theoretical framework to effectively utilize this versatile building block in the synthesis of complex molecular architectures, particularly in the construction of novel heterocyclic scaffolds for pharmaceutical and materials science applications.
The Molecular Architecture: A Foundation for Reactivity
This compound is a strategically designed aromatic compound primed for nucleophilic attack. Its reactivity is not accidental but a direct consequence of the electronic and steric properties of its substituents. To understand its synthetic utility, one must first appreciate the role of each component.
-
The Nitro Group (-NO₂): The Engine of Activation. The nitro group, positioned ortho to the fluorine atom, is a powerful electron-withdrawing group. Through a combination of a strong negative inductive effect (-I) and a potent negative mesomeric effect (-M), it drastically reduces the electron density of the aromatic ring.[1][2] This electron deficiency, or electrophilicity, transforms the normally nucleophilic benzene ring into a substrate susceptible to attack by electron-rich species.[3] Crucially, its position allows it to directly stabilize the negatively charged intermediate formed during the reaction, a key factor in accelerating the substitution.[4][5]
-
The Fluorine Atom (-F): An Unconventional but Superior Leaving Group. In the context of SNAr reactions, the typical leaving group trend observed in aliphatic SN2 reactions (I > Br > Cl > F) is inverted. Fluorine is the most effective halogen leaving group for SNAr.[6][7] This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, not the cleavage of the carbon-halogen bond.[6][8] Fluorine's extreme electronegativity creates a highly polarized C-F bond, rendering the attached carbon atom (C-4) intensely electrophilic and thereby lowering the activation energy for the nucleophilic attack.[3][8]
-
The Benzyloxy Group (-OCH₂Ph): The Modulator and Protecting Group. The benzyloxy group at the C-2 position exerts a dual electronic influence: an electron-donating resonance effect (+M) and an electron-withdrawing inductive effect (-I). While its +M effect can slightly counteract the activation by the nitro group, its primary roles are often steric modulation and serving as a stable protecting group for a phenol. This group can be selectively removed in later synthetic stages via standard methods like catalytic hydrogenolysis, unmasking a hydroxyl group for further functionalization.[9][10]
The SNAr Mechanism: An Addition-Elimination Pathway
The reaction of this compound with nucleophiles proceeds via a well-established two-step addition-elimination mechanism, also known as the SNAr mechanism.
-
Nucleophilic Addition (Rate-Determining Step): The nucleophile (Nu⁻) attacks the electron-deficient carbon atom bonded to the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4][5] The stability of this complex is paramount to the reaction's success. The negative charge is delocalized across the ring and, most importantly, onto the oxygen atoms of the ortho-nitro group, which provides significant stabilization.[2][5]
-
Elimination of the Leaving Group (Fast Step): The aromaticity of the ring is restored in a rapid subsequent step where the leaving group (fluoride ion) is expelled, taking its bonding electrons with it.[8]
// Reactants
sub [label=<
this compound
nu [label="Nu⁻", fontcolor="#EA4335", fontsize=14];
// Meisenheimer Complex
meisenheimer [label=<
Resonance-Stabilized Intermediate
// Products
prod [label=<
Substituted Product
lg [label="F⁻", fontcolor="#34A853", fontsize=14];
// Arrows and Labels sub -> meisenheimer [label="+ Nu⁻ (Slow, RDS)", fontsize=10, fontcolor="#5F6368"]; meisenheimer -> prod [label="- F⁻ (Fast)", fontsize=10, fontcolor="#5F6368"];
// Invisible nodes for spacing dummy1 [shape=point, width=0.01, height=0.01]; dummy2 [shape=point, width=0.01, height=0.01];
prod -> dummy1 [style=invis]; dummy1 -> lg [style=invis];
{rank=same; sub; nu} {rank=same; prod; lg} } Généré avec Graphviz
Caption: The SNAr Addition-Elimination Mechanism.
Reactivity Profile with Common Nucleophile Classes
The versatility of this compound stems from its reactivity with a broad spectrum of nucleophiles. The choice of nucleophile, solvent, and temperature dictates the reaction's outcome and efficiency.
| Nucleophile Class | Example Nucleophile | Typical Product | Reaction Conditions |
| N-Nucleophiles | Primary/Secondary Amines (e.g., Pyrrolidine[11]) | N-Aryl Amines | K₂CO₃, DMF, 80-120 °C |
| Anilines (e.g., 4,5-dialkoxy-2-nitroanilines) | Di-aryl Amines (Phenazine Precursors) | Pd-catalyzed (Buchwald-Hartwig) or thermal SNAr[12] | |
| O-Nucleophiles | Alkoxides (e.g., NaOMe) | Aryl Ethers | Corresponding Alcohol, NaH, THF, RT-60 °C |
| Hydroxide (e.g., KOH) | Phenols | KOH, DMSO/H₂O, 100-150 °C | |
| S-Nucleophiles | Thiols (e.g., 2-Aminothiophenol[13]) | Aryl Thioethers (Phenothiazine Precursors) | K₂CO₃, DMF, 120 °C |
| Hydrosulfide (e.g., NaSH) | Thiophenols | NaSH, DMF, RT |
Synthesis of N-Aryl Amines and Phenazine Precursors
Reactions with amines are among the most common applications. The displacement of fluorine by primary or secondary amines yields N-(2-benzyloxy-4-nitrophenyl) amines, which are valuable intermediates. A particularly significant application is in the synthesis of phenazines, a class of heterocyclic compounds with diverse biological activities.[14][15] This often involves the reaction with a substituted o-phenylenediamine or a related aniline derivative, followed by a reductive cyclization step.
Synthesis of Phenothiazines via S-Nucleophiles
The reaction with sulfur nucleophiles is a powerful tool for constructing sulfur-containing heterocycles. For instance, the reaction with 2-aminothiophenol provides a direct route to a phenothiazine precursor, a core scaffold in many pharmaceutical agents.[13] This transformation elegantly demonstrates the substrate's utility in a tandem SNAr-cyclization strategy.
Experimental Protocols: A Practical Guide
Adherence to validated protocols is critical for reproducible and high-yielding results. The following sections provide detailed methodologies for key transformations.
Protocol 1: Synthesis of N-(2-(Benzyloxy)-4-nitrophenyl)pyrrolidine
This protocol describes a standard SNAr reaction with a secondary amine.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| This compound | 247.22 | 2.47 g | 10.0 mmol |
| Pyrrolidine | 71.12 | 0.85 g (1.0 mL) | 12.0 mmol |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.07 g | 15.0 mmol |
| N,N-Dimethylformamide (DMF) | - | 40 mL | - |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (2.47 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Add 40 mL of anhydrous DMF via syringe.
-
Add pyrrolidine (1.0 mL, 12.0 mmol) to the stirring suspension.
-
Heat the reaction mixture to 90 °C and stir for 6 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexanes/ethyl acetate eluent system.
-
Upon completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
A yellow precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Dry the crude product under high vacuum. Recrystallize from ethanol to afford the pure product as a yellow solid.
Protocol 2: Synthesis of a Phenothiazine Precursor
This protocol details the reaction with 2-aminothiophenol, a key step in building the phenothiazine core structure.[13]
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| This compound | 247.22 | 2.47 g | 10.0 mmol |
| 2-Aminothiophenol | 125.19 | 1.38 g | 11.0 mmol |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 mmol |
| N,N-Dimethylformamide (DMF) | - | 40 mL | - |
Procedure:
-
Combine this compound (2.47 g, 10.0 mmol), 2-aminothiophenol (1.38 g, 11.0 mmol), and anhydrous potassium carbonate (2.76 g, 20.0 mmol) in a dry 100 mL round-bottom flask with a stir bar and reflux condenser.
-
Add 40 mL of anhydrous DMF.
-
Heat the reaction mixture to 120 °C and stir for 12 hours under a nitrogen atmosphere.[13]
-
Monitor the reaction by TLC (3:1 hexanes/ethyl acetate).
-
After cooling, pour the mixture into 200 mL of ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
The crude product, 2-((2-benzyloxy-4-nitrophenyl)thio)aniline, can be purified by column chromatography on silica gel or used directly in the subsequent reductive cyclization step.
// Nodes A [label="1. Reagent Setup\n- Dry Glassware\n- Add Substrate, Base, Solvent"]; B [label="2. Nucleophile Addition\n- Add Nucleophile\n- Inert Atmosphere (N₂)"]; C [label="3. Reaction\n- Heat to specified temp.\n- Stir for required time"]; D [label="4. Monitoring\n- TLC Analysis"]; E [label="5. Workup\n- Cool to RT\n- Quench in H₂O"]; F [label="6. Isolation\n- Vacuum Filtration"]; G [label="7. Purification\n- Recrystallization or\n- Column Chromatography"]; H [label="8. Characterization\n- NMR, MS, m.p."];
// Edges A -> B -> C -> D; D -> C [label="Incomplete", style=dashed, color="#EA4335"]; D -> E [label="Complete", color="#34A853"]; E -> F -> G -> H; } Généré avec Graphviz
Caption: General Experimental Workflow for SNAr Reactions.
Mechanistic Considerations and Side Reactions
Factors Influencing Reactivity
// Center Node center [label="SNAr Rate", shape=octagon, fillcolor="#FBBC05", fontcolor="#202124"];
// Factors nuc [label="Nucleophile Strength", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solv [label="Solvent\n(Polar Aprotic)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; temp [label="Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ewg [label="Activating Group\n(-NO₂)", fillcolor="#34A853", fontcolor="#FFFFFF"]; lg [label="Leaving Group\n(-F)", fillcolor="#34A853", fontcolor="#FFFFFF"]; steric [label="Steric Hindrance", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges nuc -> center; solv -> center; temp -> center; ewg -> center; lg -> center; steric -> center [label=" (decreases rate)", style=dashed]; } Généré avec Graphviz
Caption: Key Factors Influencing SNAr Reactivity.
-
Solvent: Polar aprotic solvents like DMF, DMSO, and NMP are ideal. They effectively solvate the counter-ion (e.g., K⁺) of the base, leaving a more "naked" and highly reactive nucleophile, thus accelerating the reaction.
-
Temperature: As with most reactions, higher temperatures increase the rate. However, excessive heat can lead to side reactions or decomposition.
-
Ortho vs. Para Activation: The ortho position of the nitro group provides powerful activation through both inductive and resonance effects. While resonance stabilization of the Meisenheimer complex is also strong for a para-nitro group, the inductive effect, which diminishes with distance, is strongest from the ortho position, often making ortho-activated substrates more reactive.[16][17]
Stability of the Benzyloxy Group
Under the typical basic conditions of SNAr, the benzyloxy ether is generally stable. However, prolonged exposure to strong bases at high temperatures could potentially lead to cleavage. For planned deprotection, catalytic hydrogenation (e.g., H₂, Pd/C) is the method of choice, as it cleanly cleaves the benzyl ether to reveal the phenol without affecting the nitro group or the newly installed substituent.[9]
Conclusion
This compound is a highly activated and synthetically valuable electrophile for nucleophilic aromatic substitution. The synergistic effects of the ortho-nitro group and the 4-fluoro leaving group create a powerful platform for the introduction of a wide array of nitrogen, oxygen, and sulfur nucleophiles. Its utility is further enhanced by the presence of the benzyloxy group, which can serve as a stable protecting group for subsequent synthetic transformations. This guide has provided the theoretical foundation, practical reactivity data, and validated experimental protocols necessary for chemists to confidently and effectively employ this versatile reagent in the pursuit of complex and functionally diverse molecules.
References
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Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Chemistry Stack Exchange. (2021). Nitro as a leaving group in an aromatic ring. [Link]
-
Filo. (2024). Discuss the mechanism of nucleophilic substitution reaction of aryl nitro compound. [Link]
-
St. John's University & College of St. Benedict. Addition-Elimination at Aromatics (SNAR). [Link]
-
Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]
-
ResearchGate. Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. [Link]
-
National Institutes of Health. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. [Link]
-
Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]
-
The Organic Chemistry Tutor. (2018). benzyl ether cleavage. [Link]
-
National Institutes of Health. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. [Link]
-
National Institutes of Health. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. [Link]
-
Vrije Universiteit Brussel. Mechanisms of catalytic cleavage of benzyl phenyl ether in aqueous and apolar phases. [Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
-
National Institutes of Health. Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N‑Alkyl Phenazinium Salts. [Link]
-
PubChem. This compound. [Link]
-
Taylor & Francis Online. Phenazine – Knowledge and References. [Link]
-
Semantic Scholar. Synthetic routes for phenazines: an overview. [Link]
-
National Institutes of Health. 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene. [Link]
-
ResearchGate. Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene.... [Link]
-
ResearchGate. The Biosynthesis of Phenazines. [Link]
-
ResearchGate. Synthesis of benzo[a]-phenazine derivatives 232–233. [Link]
-
Chemistry Stack Exchange. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. [Link]
-
Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS). [Link]
-
National Institutes of Health. Hydrogen Sulfide Deactivates Common Nitrobenzofurazan-Based Fluorescent Thiol Labeling Reagents. [Link]
-
ResearchGate. Nucleophilic Substitution of 4-Fluoronitrobenzene with Polyvinylamine in Water Mediated by Cyclodextrins. [Link]
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Methodological & Application
Application Notes and Protocols: Nucleophilic Aromatic Substitution with 2-(Benzyloxy)-4-fluoro-1-nitrobenzene
Introduction: The Strategic Importance of Activated Fluoroarenes in Synthesis
Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone reaction in modern organic synthesis, providing a powerful pathway for the functionalization of aromatic rings.[1][2] This reaction is particularly pivotal in medicinal chemistry and drug development, where the construction of complex aryl ethers, amines, and thioethers is a frequent necessity. The substrate, 2-(Benzyloxy)-4-fluoro-1-nitrobenzene , is an exemplary scaffold for SNAr reactions. Its reactivity is strategically enhanced by two key features:
-
A Potent Electron-Withdrawing Group (EWG): The nitro group (-NO₂) at the 1-position is a powerful EWG that activates the aromatic ring towards nucleophilic attack.[3][4] Its position ortho to the benzyloxy group and para to the fluorine leaving group is critical for stabilizing the reaction intermediate.[4][5]
-
An Excellent Leaving Group: In the context of SNAr, fluoride is an exceptional leaving group. This is counterintuitive when compared to S_N_2 reactions. For SNAr, the rate-determining step is the initial attack of the nucleophile, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond. The subsequent, faster step involves the breaking of this bond.[6]
The combination of these features makes this compound a versatile building block for creating a diverse library of substituted aromatic compounds, including precursors to potent kinase inhibitors and other therapeutic agents.[7][8]
The SNAr Mechanism: An Addition-Elimination Pathway
Unlike S_N_1 or S_N_2 reactions, the SNAr mechanism does not proceed via backside attack or the formation of an unstable aryl cation.[5][6] Instead, it follows a well-defined two-step addition-elimination sequence.
-
Nucleophilic Addition: The reaction initiates with the attack of a nucleophile on the carbon atom bearing the fluorine leaving group.[9][10] This step temporarily breaks the aromaticity of the ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[6][9]
-
Intermediate Stabilization: The stability of the Meisenheimer complex is paramount to the reaction's success. The electron-withdrawing nitro group, positioned ortho and para to the site of attack, delocalizes the negative charge across the ring and onto its own oxygen atoms, significantly stabilizing the intermediate.[1][3][5]
-
Elimination & Aromaticity Restoration: In the final, typically rapid step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.[5][9]
Caption: Figure 1: SNAr Mechanism via Meisenheimer Complex.
Experimental Protocol: Synthesis of 2-(Benzyloxy)-1-nitro-4-(morpholin-4-yl)benzene
This protocol details a representative SNAr reaction using morpholine as the nucleophile.
Materials and Equipment
| Reagents & Solvents | Equipment |
| This compound | Round-bottom flask (50 mL) |
| Morpholine | Magnetic stirrer and stir bar |
| Potassium Carbonate (K₂CO₃), anhydrous | Condenser |
| Dimethyl Sulfoxide (DMSO), anhydrous | Heating mantle with temperature controller |
| Ethyl Acetate (EtOAc) | Inert atmosphere setup (Nitrogen or Argon) |
| Deionized Water | Separatory funnel |
| Brine (saturated NaCl solution) | Rotary evaporator |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Thin Layer Chromatography (TLC) plates |
| Silica Gel for column chromatography | Glassware for chromatography |
Safety Precautions
-
This compound: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[11]
-
Morpholine: Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage.
-
DMSO: Can increase the absorption of other chemicals through the skin.
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[12][13] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[12][14]
Step-by-Step Procedure
-
Reaction Setup: To a dry 50 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMSO (approx. 0.2 M concentration relative to the substrate).
-
Rationale: Potassium carbonate acts as a non-nucleophilic base to neutralize the HF formed during the reaction. DMSO is a polar aprotic solvent that effectively solvates cations, leaving the nucleophile more reactive.[15]
-
-
Reagent Addition: Add morpholine (1.2 eq) to the stirred mixture at room temperature.
-
Heating: Equip the flask with a condenser and heat the reaction mixture to 80-90 °C using a heating mantle.
-
Rationale: Moderate heating increases the reaction rate to ensure completion within a reasonable timeframe.
-
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent). The consumption of the starting material and the appearance of a new, more polar spot corresponding to the product should be observed.[15]
-
Workup: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing deionized water. This will precipitate the crude product.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2x) and then with brine (1x).
-
Rationale: The water washes remove the high-boiling DMSO solvent and residual potassium carbonate. The brine wash helps to break any emulsions and further removes water from the organic layer.[15]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure 2-(Benzyloxy)-1-nitro-4-(morpholin-4-yl)benzene.[15]
Caption: Figure 2: Experimental Workflow for SNAr.
Data Summary and Reaction Scope
The protocol described is adaptable to a range of nucleophiles. The following table provides a general guide to reaction conditions for different nucleophile classes.
| Nucleophile Class | Example Nucleophile | Base | Typical Solvent | Temperature (°C) | Expected Outcome |
| Amines | Piperidine, Aniline | K₂CO₃, DIPEA | DMSO, DMF, ACN | 25 - 100 | High Yield |
| Alcohols/Phenols | Phenol, Methanol | NaH, K₂CO₃, Cs₂CO₃ | THF, DMF | 25 - 120 | Good to High Yield |
| Thiols | Thiophenol | K₂CO₃, NaH | DMF, DMSO | 25 - 80 | High Yield |
Troubleshooting Common Issues:
-
Low Conversion: If the reaction stalls, ensure all reagents and solvents are anhydrous. Consider increasing the temperature or using a more reactive polar aprotic solvent like NMP. The choice of base can also be critical, especially for less acidic nucleophiles like alcohols.[15]
-
Side Product Formation: The formation of side products can occur from reactions with the solvent (solvolysis) or from di-substitution if other leaving groups are present. Using a stoichiometric amount of the nucleophile can help minimize di-substitution.[16] Ensure anhydrous conditions to prevent hydrolysis of starting material or product.[15][16]
Conclusion
The nucleophilic aromatic substitution of this compound is a robust and highly versatile transformation. The strong activation provided by the nitro group and the excellent leaving group ability of fluoride allow for the efficient introduction of a wide array of amine, ether, and thioether functionalities. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage this powerful synthetic tool in the creation of novel and complex molecular architectures.
References
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Filo. Describe the role of an electron withdrawing group in facilitating the SNAr reaction on an aromatic ring. [Link]
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Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
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KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]
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BYJU'S. Nucleophilic aromatic substitution. [Link]
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YouTube. 21. Nucleophilic Aromatic Substitution (SNAR). [Link]
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NIH. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]
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Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
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PubMed Central (PMC) - NIH. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. [Link]
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Journal of the American Chemical Society. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. [Link]
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Dalal Institute. Aromatic Nucleophilic Substitution. [Link]
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University of Bristol. Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. [Link]
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PubMed Central (PMC) - NIH. 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene. [Link]
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MDPI. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. [Link]
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Wordpress. SNAr Reaction in Other Common Molecular Solvents. [Link]
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YouTube. Nucleophilic Aromatic Substitution (SNAr). [Link]
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Application Notes and Protocols for the Synthesis of Substituted Anilines Using 2-(Benzyloxy)-4-fluoro-1-nitrobenzene
Introduction: The Strategic Value of Substituted Fluoroanilines
Substituted anilines, particularly those containing fluorine atoms, are privileged scaffolds in modern chemical research, finding extensive applications in medicinal chemistry and materials science. The unique electronic properties of fluorine can significantly enhance the biological activity, metabolic stability, and pharmacokinetic profile of drug candidates.[1][2] Consequently, the development of robust and versatile synthetic routes to access these valuable building blocks is of paramount importance to researchers, scientists, and drug development professionals.
This comprehensive guide details the strategic application of 2-(Benzyloxy)-4-fluoro-1-nitrobenzene as a versatile starting material for the synthesis of a diverse range of substituted anilines. The presence of a nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various substituents at the 2-position by displacing the highly reactive fluorine atom. The benzyloxy group serves as a robust protecting group for the phenolic oxygen, which can be readily cleaved in the final step to yield valuable 2-amino-5-fluorophenol derivatives.
This document provides a detailed exploration of a three-step synthetic sequence:
-
Nucleophilic Aromatic Substitution (SNAr): The core reaction to introduce molecular diversity.
-
Chemoselective Nitro Group Reduction: Transformation to the corresponding aniline.
-
Benzyl Ether Deprotection: Unveiling the final 2-amino-5-fluorophenol derivative.
Each section includes in-depth technical discussions, step-by-step protocols, and expert insights to ensure successful implementation in the laboratory.
Physicochemical and Spectroscopic Data of this compound
A thorough understanding of the starting material is critical for successful synthesis. Below is a summary of the key physical and spectroscopic properties of this compound.
| Property | Value | Reference |
| CAS Number | 129464-01-3 | [1] |
| Molecular Formula | C₁₃H₁₀FNO₃ | [1] |
| Molecular Weight | 247.22 g/mol | [1] |
| Appearance | Pale yellow solid | |
| Melting Point | Not reported | |
| Boiling Point | Not reported |
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ = 7.86−7.88 (m, 1H), 7.25−7.39 (m, 5H), 6.73−6.76 (m, 1H), 6.62−6.67 (m, 1H), 5.13 (s, 2H).[3]
-
¹³C NMR (100 MHz, CDCl₃): δ = 165.6 (d, J = 255 Hz), other signals not fully assigned.[3]
-
Mass Spectrometry (MS): Expected [M]+ at m/z 247.06.
Synthetic Strategy: A Three-Step Approach to Substituted Anilines
The overall synthetic workflow is designed to be modular, allowing for the introduction of a wide range of functionalities through the initial SNAr reaction.
Caption: General synthetic workflow.
Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
The cornerstone of this synthetic approach is the SNAr reaction, which leverages the electron-withdrawing nitro group to activate the fluorine atom for displacement by a variety of nucleophiles.[4][5]
Mechanism of SNAr
The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized by the electron-withdrawing nitro group. In the subsequent step, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product.[6]
Caption: Generalized SNAr mechanism.
Experimental Protocols for SNAr Reactions
The following protocols are representative examples for the SNAr of this compound with different classes of nucleophiles.
This protocol describes a general procedure for the synthesis of N-substituted 2-amino-4-(benzyloxy)-1-nitrobenzene derivatives.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired amine (1.1-1.5 eq), and the base (2.0 eq).
-
Add the anhydrous polar aprotic solvent (e.g., DMF or DMSO) to the flask.
-
Heat the reaction mixture to 80-120 °C and stir under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
This protocol outlines the synthesis of 2-(aryl/alkylthio)-4-(benzyloxy)-1-nitrobenzene derivatives.
Materials:
-
This compound (1.0 eq)
-
Thiol (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the thiol (1.1 eq) in anhydrous DMF.
-
Add potassium carbonate (1.5 eq) and stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Part 2: Chemoselective Nitro Group Reduction
The reduction of the nitro group to an amine is a critical step in the synthesis of the target anilines. The choice of reducing agent is crucial to ensure chemoselectivity, preserving the benzyl ether protecting group.
Choosing the Right Reducing Agent
Several methods are available for nitro group reduction. Catalytic hydrogenation with palladium on carbon (Pd/C) is a common and effective method.[7] However, care must be taken as prolonged reaction times or harsh conditions can lead to the cleavage of the benzyl ether.[8] An alternative and often more chemoselective method is the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in an alcoholic solvent.[9]
Caption: Comparison of nitro reduction methods.
Experimental Protocol 2.1: Nitro Reduction using SnCl₂·2H₂O
Materials:
-
2-(Nucleophile)-4-(benzyloxy)-1-nitrobenzene (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)
-
Ethanol or Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the nitroaromatic compound in ethanol or ethyl acetate in a round-bottom flask.
-
Add SnCl₂·2H₂O (4.0-5.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 70-80 °C) under a nitrogen atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, cool the reaction mixture to room temperature and pour it into ice.
-
Carefully neutralize the mixture with a saturated NaHCO₃ solution until the pH is approximately 8.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude aniline can often be used in the next step without further purification, or it can be purified by column chromatography.
Part 3: Benzyl Ether Deprotection
The final step in this synthetic sequence is the cleavage of the benzyl ether to unveil the phenolic hydroxyl group.
Deprotection Strategies
Catalytic transfer hydrogenation is a mild and efficient method for the deprotection of benzyl ethers.[10][11][12] This method often utilizes a hydrogen donor such as formic acid or ammonium formate in the presence of a palladium catalyst. Standard catalytic hydrogenation (H₂, Pd/C) can also be employed, but reaction conditions should be carefully controlled to avoid unwanted side reactions.[8]
Experimental Protocol 3.1: Deprotection via Catalytic Transfer Hydrogenation
Materials:
-
4-(Benzyloxy)-N-substituted-aniline (1.0 eq)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Ammonium formate or Formic acid (excess)
-
Methanol or Ethanol
-
Celite®
Procedure:
-
Dissolve the benzylated aniline in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C to the solution.
-
Add ammonium formate or formic acid to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude product can be purified by standard methods such as column chromatography or recrystallization to yield the final 2-amino-5-fluoro-N-substituted-phenol.
Safety Precautions
-
This compound and its derivatives should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Nitroaromatic compounds are potentially toxic and should be handled with care.
-
Catalytic hydrogenation should be performed with appropriate safety measures for handling hydrogen gas.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
This compound is a highly effective and versatile starting material for the synthesis of a wide array of substituted anilines. The synthetic strategy outlined in this guide, based on a robust SNAr reaction followed by chemoselective nitro group reduction and benzyl ether deprotection, provides a reliable and modular approach for accessing valuable fluorinated aniline derivatives. The protocols provided herein are intended to serve as a strong foundation for researchers in their efforts to synthesize novel compounds for applications in drug discovery and materials science.
References
- Jackson, A. E., & Johnstone, R. A. W. (1976). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 685-687.
- Bieg, T., & Szeja, W. (1985).
- Guidechem. (n.d.).
- Gowda, D. C., Rajesh, S., & Gowda, S. (2000). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Indian Journal of Chemistry - Section B, 39B(7), 504-508.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
- Pawar, S. K., et al. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. The Journal of Organic Chemistry, 79(14), 6599-6601.
- Zhang, L., et al. (2009). 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2327.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- PubChem. (n.d.). This compound.
- ACS, I&EC Division. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry.
- Congreve, M. S., et al. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664.
- ResearchGate. (n.d.). S N Ar reactions of 2. [Table].
- Google Patents. (n.d.).
- MySkinRecipes. (n.d.). 4-(Benzyloxy)-2-fluoro-1-nitrobenzene.
- Burwell, R. L. (1955). THE CLEAVAGE OF ETHERS. Chemical Reviews, 55(2), 221-271.
- BenchChem. (2025). Technical Support Center: Optimizing Reactions of 1-fluoro-4-nitrobenzene.
- Douglas, J. J., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(41), 17483-17489.
- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
- BenchChem. (2025). An In-depth Technical Guide to 2-(Benzyloxy)
- PubChem. (n.d.). 2-Amino-5-fluorophenol.
- ACS, I&EC Division. (n.d.). SNAr Reaction in Other Common Molecular Solvents.
- ResearchGate. (n.d.). Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. [Diagram].
- BenchChem. (2025). The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Organic Synthesis: A Technical Guide.
- Campodónico, P. R., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 888631.
- Nordmann. (n.d.). 2-Amino-5-Fluorophenol.
- Jain, N., et al. (2015). Dual SNAr reaction in activated ortho-halonitrobenzene: direct synthesis of substituted 1,2,3,4-tetrahydroquinoxalines, 2,3-dihydro-1,4-benzoxazines, and 1,4-benzodioxines. Organic & Biomolecular Chemistry, 13(20), 5765-5775.
- ElAmin, B., et al. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(19), 3442-3444.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Amino-5-fluorophenol 53981-24-1.
- BenchChem. (2025). Preventing cleavage of benzyl ether during subsequent reactions.
- Leah4sci. (2025, February 25). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording] [Video]. YouTube.
- Gabsi, A., et al. (2024).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Transfer hydrogenation of nitrobenzene to aniline in water using Pd nanoparticles immobilized on amine-functionalized UiO-66. [Request PDF].
- ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
- Wang, Y., et al. (2018). Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. New Journal of Chemistry, 42(18), 15024-15031.
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Buchwald-Hartwig amination of aryl fluorides using "2-(Benzyloxy)-4-fluoro-1-nitrobenzene" as a substrate
Introduction: Navigating the Challenges of C-F Bond Amination in Electron-Deficient Systems
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[2] While the amination of aryl chlorides, bromides, and iodides is well-established, the use of aryl fluorides as coupling partners presents a significant challenge due to the inherent strength of the C-F bond.[3]
This application note provides a comprehensive guide to the Buchwald-Hartwig amination of a particularly challenging substrate: 2-(benzyloxy)-4-fluoro-1-nitrobenzene . This molecule's reactivity is dictated by a confluence of electronic and steric factors: the strong electron-withdrawing nitro group, the bulky benzyloxy substituent, and the inert C-F bond. We will delve into the mechanistic nuances, provide a robust experimental protocol, and discuss critical parameters for successful execution.
The strong electron-withdrawing nature of the nitro group in this compound significantly activates the aryl fluoride towards nucleophilic aromatic substitution (SNAr), creating a potential competing reaction pathway.[4] Therefore, the choice of catalytic system is paramount to favor the desired Buchwald-Hartwig pathway. Furthermore, the potential for the reduction of the nitro group under the catalytic conditions must be carefully considered.[5]
Catalytic System Selection: A Rationale for Success
The success of the Buchwald-Hartwig amination of electron-deficient aryl fluorides hinges on the judicious selection of the palladium precursor, ligand, and base.
Palladium Precursor
While various palladium sources can be employed, preformed palladium(0) complexes or palladium(II) precursors that are readily reduced in situ are preferred.[6] For this application, we recommend tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as a reliable and commercially available Pd(0) source.
Ligand Selection: The Key to C-F Bond Activation
The choice of ligand is arguably the most critical parameter for a successful amination of an aryl fluoride. The ligand must be sufficiently electron-rich and sterically hindered to facilitate the oxidative addition of the strong C-F bond to the palladium center and promote the subsequent reductive elimination. For electron-deficient aryl fluorides, bulky biarylphosphine ligands have demonstrated superior performance.[7]
We recommend the use of 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) . The steric bulk of XPhos promotes the formation of a monoligated, highly reactive palladium(0) species, which is crucial for the activation of the inert C-F bond.
Base Selection: Balancing Basicity and Compatibility
A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. However, the presence of the nitro group on the substrate makes it sensitive to overly harsh bases.[6] Sodium tert-butoxide (NaOtBu) provides a good balance of basicity to promote the reaction without significant degradation of the starting material or product.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This protocol provides a starting point for the amination of this compound with a generic secondary amine (e.g., morpholine). Optimization of reaction time, temperature, and catalyst loading may be necessary for different amine coupling partners.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 129464-01-3 | 247.22 |
| Morpholine | 110-91-8 | 87.12 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 |
| XPhos | 564483-18-7 | 476.67 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 |
| Toluene, anhydrous | 108-88-3 | 92.14 |
Reaction Setup and Procedure
-
To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 247 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and XPhos (0.04 mmol, 19.1 mg).
-
Add sodium tert-butoxide (1.4 mmol, 135 mg).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add the amine (e.g., morpholine, 1.2 mmol, 105 µL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the Celite® pad with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizing the Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Mechanistic Considerations
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | - Inactive catalyst- Insufficient reaction time/temperature- Inefficient ligand | - Use fresh Pd₂(dba)₃- Increase reaction time or temperature (e.g., to 110-120 °C)- Screen other bulky phosphine ligands (e.g., RuPhos, BrettPhos) |
| Side Product Formation (SNAr) | - Highly activated substrate- Strong nucleophilicity of the amine | - Lower the reaction temperature- Use a bulkier amine if possible- Consider a less polar solvent |
| Nitro Group Reduction | - Presence of reducing agents in the reaction mixture | - Ensure high purity of reagents and solvents- Use a different palladium precursor if necessary |
| Decomposition | - High temperature- Base sensitivity of substrate/product | - Lower the reaction temperature- Screen milder bases (e.g., K₃PO₄, Cs₂CO₃) |
Conclusion
The Buchwald-Hartwig amination of this compound is a challenging yet achievable transformation that provides access to valuable synthetic intermediates. Careful selection of a potent catalytic system, particularly a bulky and electron-rich phosphine ligand such as XPhos, is critical to overcome the high bond energy of the C-F bond and to favor the desired cross-coupling pathway over potential side reactions. The protocol and insights provided herein serve as a robust starting point for researchers in their synthetic endeavors, enabling the exploration of novel chemical space in drug discovery and materials science.
References
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.
- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818.
- Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular C-O Bond Formation. Journal of the American Chemical Society, 124(21), 6043-6048.
- Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N Cross-Coupling Reactions. Organic Letters, 10(16), 3505-3508.
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Kashani, S. K., & Jessiman, J. E. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Organic Chemistry. (n.d.). Nitro Reduction. [Link]
-
Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship. [Link]
-
Watson, D. A., et al. (2009). Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC. [Link]
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Watson, D. A., et al. (2016). Palladium- and Nickel-Catalyzed Amination of Aryl Fluorosulfonates. ACS Publications. [Link]
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MacFarlane, L. A., et al. (2014). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. [Link]
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Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-(Benzyloxy)-4-fluoro-1-nitrobenzene
Introduction: Strategic Value of 2-(Benzyloxy)-4-fluoro-1-nitrobenzene in Heterocyclic Synthesis
Heterocyclic compounds form the bedrock of medicinal chemistry and drug discovery, with a significant percentage of FDA-approved drugs featuring these core structures.[1] Their diverse biological activities are a direct consequence of their unique three-dimensional arrangements and the electronic properties imparted by the heteroatoms.[1] The strategic selection of a starting material is paramount for the efficient and divergent synthesis of novel heterocyclic scaffolds.
This compound is a versatile starting material, primed for the synthesis of a variety of heterocyclic systems. Its utility stems from a confluence of strategically placed functional groups:
-
The Nitro Group: This powerful electron-withdrawing group serves a dual purpose. It activates the aromatic ring for nucleophilic aromatic substitution and, more importantly, is a ready precursor to an amino group via reduction. This in-situ generation of an ortho-amino functionality is a cornerstone of many classical heterocyclic ring-forming reactions.
-
The Fluoro Group: Positioned para to the nitro group, the fluorine atom is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[2][3] This allows for the introduction of a wide range of nucleophiles, further functionalizing the aromatic core.
-
The Benzyloxy Group: This protecting group for the phenolic hydroxyl can be selectively removed under various conditions. Its cleavage unmasks a nucleophilic hydroxyl group, opening pathways to oxygen-containing heterocycles.
This application note provides detailed protocols and mechanistic insights for the synthesis of three key classes of heterocyclic compounds from this compound: Benzimidazoles, Benzoxazines, and Quinolines.
I. Synthesis of Fluorinated Benzimidazoles
Benzimidazoles are a prominent class of N-heterocycles with a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[4] The synthesis of benzimidazoles from this compound hinges on the reduction of the nitro group to an aniline, followed by condensation and cyclization with a one-carbon synthon.
A. Mechanistic Rationale
The core transformation involves a reductive cyclization. The nitro group of the starting material is first reduced to an amino group, generating a substituted o-phenylenediamine derivative in situ. This diamine then reacts with an aldehyde or its equivalent. The initial condensation forms a Schiff base, which subsequently undergoes intramolecular cyclization and aromatization to yield the stable benzimidazole ring system.[5]
B. Experimental Workflow: Reductive Cyclization
Caption: Workflow for the synthesis of benzimidazoles.
C. Detailed Protocol: One-Pot Synthesis of 2-Aryl-5-benzyloxy-7-fluorobenzimidazoles
This protocol describes a one-pot reductive cyclization using iron in acetic acid.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde)
-
Iron powder (<100 mesh)
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware, including a round-bottom flask and reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equiv.) in a mixture of ethanol and glacial acetic acid (4:1 v/v).
-
Addition of Aldehyde: To the stirred solution, add the desired aromatic aldehyde (1.1 equiv.).
-
Heating: Heat the reaction mixture to 80 °C.
-
Addition of Iron Powder: Once the temperature has stabilized, add iron powder (4.0 equiv.) portion-wise over 20-30 minutes. An exothermic reaction may be observed.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel.
Data Summary:
| Aldehyde | Product | Typical Yield (%) |
| Benzaldehyde | 2-Phenyl-5-benzyloxy-7-fluorobenzimidazole | 85-92 |
| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-5-benzyloxy-7-fluorobenzimidazole | 82-88 |
| 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-5-benzyloxy-7-fluorobenzimidazole | 88-95 |
II. Synthesis of Fluorinated Benzoxazines
Benzoxazines are a class of heterocyclic compounds that are key structural motifs in a number of biologically active molecules, including the antibiotic levofloxacin.[6][7] The synthesis of benzoxazines from this compound requires the deprotection of the benzyloxy group to reveal a phenol, followed by reductive cyclization.
A. Mechanistic Rationale
The synthesis proceeds in two key stages. First, the benzyl ether is cleaved to yield 5-fluoro-2-nitrophenol. This is typically achieved through catalytic hydrogenation, which can simultaneously reduce the nitro group. A more controlled approach involves a two-step process: debenzylation followed by reduction of the nitro group and subsequent cyclization. The reductive cyclization of the resulting 2-aminophenol with a suitable carbonyl compound or its equivalent leads to the formation of the benzoxazine ring.[8]
B. Experimental Workflow: Debenzylation and Reductive Cyclization
Caption: Workflow for the synthesis of benzoxazines.
C. Detailed Protocol: Synthesis of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one
This protocol outlines a two-step synthesis involving debenzylation and subsequent reductive cyclization.
Part 1: Synthesis of 5-Fluoro-2-nitrophenol
Materials:
-
This compound
-
Palladium on carbon (10% Pd)
-
Methanol
-
Hydrogen gas supply
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 equiv.) in methanol, add 10% Pd/C (10 mol%).
-
Hydrogenation: The reaction mixture is stirred under a hydrogen atmosphere (balloon pressure is sufficient) at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
Work-up: Filter the reaction mixture through celite to remove the catalyst and wash the celite pad with methanol.
-
Purification: The filtrate is concentrated under reduced pressure to yield 5-fluoro-2-nitrophenol, which can often be used in the next step without further purification.
Part 2: Reductive Cyclization to 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one
Materials:
-
5-Fluoro-2-nitrophenol
-
Ethyl 2-bromoacetate
-
Potassium carbonate
-
Acetone
-
Iron powder
-
Acetic acid
Procedure:
-
O-Alkylation: In a round-bottom flask, dissolve 5-fluoro-2-nitrophenol (1.0 equiv.) in acetone. Add potassium carbonate (2.0 equiv.) and ethyl 2-bromoacetate (1.2 equiv.).
-
Reflux: Reflux the mixture for 6-8 hours, monitoring by TLC.
-
Work-up: After cooling, filter off the potassium carbonate and concentrate the filtrate. The residue is dissolved in ethyl acetate, washed with water and brine, dried, and concentrated to give the O-alkylated intermediate.
-
Reductive Cyclization: The crude intermediate is dissolved in a mixture of ethanol and acetic acid (4:1). The solution is heated to 80 °C, and iron powder (4.0 equiv.) is added portion-wise.
-
Reaction Monitoring and Purification: The reaction is monitored by TLC. Upon completion, the work-up and purification are performed as described in the benzimidazole protocol.
III. Synthesis of Fluorinated Quinolines
Quinolines are a vital class of heterocyclic compounds with applications as antimalarial, antibacterial, and anticancer agents.[9][10] The Friedländer synthesis and its variations provide a powerful method for constructing the quinoline core.[11] A domino nitro reduction-Friedländer heterocyclization is a particularly efficient approach starting from nitroarenes.[12]
A. Mechanistic Rationale
This strategy involves the in-situ reduction of the nitro group of a 2-nitroaryl ketone or aldehyde to the corresponding 2-amino derivative. This intermediate then undergoes a condensation reaction with an active methylene compound, followed by intramolecular cyclization and dehydration to afford the quinoline ring system.
To apply this to this compound, a carbonyl group or a precursor needs to be introduced ortho to the nitro group. This can be achieved through various synthetic transformations prior to the domino reaction.
B. Experimental Workflow: Domino Nitro Reduction-Friedländer Heterocyclization
Caption: General workflow for quinoline synthesis.
C. Detailed Protocol: Synthesis of a Substituted 7-Benzyloxy-5-fluoroquinoline
This protocol assumes the prior synthesis of an appropriate ortho-acetyl derivative of the starting material.
Materials:
-
1-(2-(Benzyloxy)-4-fluoro-5-nitrophenyl)ethan-1-one (ortho-acetylated starting material)
-
Active methylene compound (e.g., ethyl acetoacetate)
-
Iron powder
-
Glacial acetic acid
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-(2-(Benzyloxy)-4-fluoro-5-nitrophenyl)ethan-1-one (1.0 equiv.) and the active methylene compound (2.0-3.0 equiv.) in glacial acetic acid.
-
Heating: Stir the mixture and heat to 95-110 °C under a nitrogen atmosphere.
-
Addition of Iron: Add iron powder (4.0 equiv.) portion-wise over 15 minutes.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up and Purification: Follow the work-up and purification procedures as detailed in the benzimidazole synthesis protocol.
Data Summary:
| Active Methylene Compound | Product | Typical Yield (%) |
| Ethyl acetoacetate | Ethyl 2-methyl-7-benzyloxy-5-fluoroquinoline-3-carboxylate | 75-85 |
| 2,4-Pentanedione | 1-(2-Methyl-7-benzyloxy-5-fluoroquinolin-3-yl)ethan-1-one | 70-80 |
IV. Key Chemical Transformations of the Starting Material
The versatility of this compound is further enhanced by the selective manipulation of its functional groups.
-
Nucleophilic Aromatic Substitution (SNAr) of the Fluoro Group: The fluorine atom can be displaced by a variety of nucleophiles (e.g., amines, alkoxides, thiols) to introduce further diversity into the synthesized heterocycles. This reaction is facilitated by the electron-withdrawing nitro group.[13][14]
-
Selective Debenzylation: The benzyloxy group can be cleaved under various conditions (e.g., catalytic hydrogenation, acid catalysis) to unmask the phenol, which can then participate in cyclization reactions or be further functionalized.
-
Ortho-Directed Functionalization: The benzyloxy and nitro groups can direct electrophilic or metalation reactions to the ortho positions, allowing for the introduction of functionalities required for subsequent cyclization reactions.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a range of medicinally important heterocyclic compounds. By leveraging the reactivity of its nitro, fluoro, and benzyloxy groups, complex molecular architectures such as benzimidazoles, benzoxazines, and quinolines can be accessed through efficient and high-yielding synthetic routes. The protocols and mechanistic insights provided in this application note serve as a guide for researchers in drug discovery and development to explore the rich chemical space accessible from this strategic starting material.
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Application Notes & Protocols: Strategic Deprotection of the Benzyl Group in 2-(Benzyloxy)-4-fluoro-1-nitrobenzene Derivatives
Introduction: The Benzyl Ether Conundrum in Complex Molecules
The benzyl (Bn) ether is a cornerstone protecting group for hydroxyl functionalities in multistep organic synthesis. Its widespread use stems from its ease of installation and general stability across a broad spectrum of acidic and basic reaction conditions.[1][2] However, the final deprotection step, often perceived as straightforward, can present significant challenges, particularly in substrates decorated with sensitive functional groups.
The molecule at the heart of this guide, 2-(Benzyloxy)-4-fluoro-1-nitrobenzene [3] and its analogues, exemplifies this complexity. This scaffold contains two key functionalities that complicate standard deprotection strategies:
-
A Nitro (-NO₂) Group: This powerful electron-withdrawing group is highly susceptible to reduction.
-
An Aromatic System: The presence of both nitro and fluoro substituents renders the aromatic ring electron-deficient, influencing reactivity.
The most common method for benzyl ether cleavage is catalytic hydrogenolysis.[4][5] This approach, however, poses a critical chemoselectivity problem for our target molecule, as the conditions required to cleave the benzyl ether will invariably reduce the nitro group to an amine.[6][7][8] This guide, therefore, moves beyond the standard textbook procedures to provide a detailed analysis of robust and selective deprotection strategies, explaining the mechanistic rationale behind each protocol to empower researchers to make informed experimental choices.
Methodologies for Selective Benzyl Ether Cleavage
The successful deprotection of this compound derivatives hinges on selecting a method that is orthogonal to the functionalities present. We will explore three primary strategies: Catalytic Transfer Hydrogenation (a nuanced reductive approach), Lewis Acid-mediated cleavage (a powerful non-reductive alternative), and Oxidative Cleavage.
Method 1: Catalytic Transfer Hydrogenation (CTH)
Causality & Rationale: Standard catalytic hydrogenation using H₂ gas is non-selective for this substrate. Catalytic Transfer Hydrogenation (CTH) offers a milder alternative that avoids high pressures of hydrogen gas and can sometimes be tuned for selectivity.[6][9] CTH utilizes a hydrogen donor molecule in solution, such as formic acid, ammonium formate, or cyclohexadiene, to transfer hydrogen atoms to the substrate on the surface of a palladium catalyst.[1][9][10] While this method is still reductive, the fine-tuning of the hydrogen donor and reaction conditions can, in some cases, influence the relative rates of debenzylation versus nitro reduction. However, for a simple nitroarene, concomitant reduction of the nitro group remains a highly probable outcome. This method is most suitable when the desired final product is the corresponding aminophenol.
Experimental Protocol: CTH using Ammonium Formate
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the this compound derivative (1.0 eq) in methanol (MeOH) or ethanol (EtOH) (approx. 0.1 M concentration).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution (10-20% by weight of the substrate).[11]
-
Hydrogen Donor: To the stirred suspension, add ammonium formate (5.0 eq) in a single portion.[11]
-
Reaction: Heat the reaction mixture to a gentle reflux.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Note the appearance of both the debenzylated product and the product resulting from both debenzylation and nitro reduction.
-
Workup: Upon completion, cool the mixture to room temperature and filter it through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent (MeOH or EtOAc).
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated to yield the crude product, which can be purified by column chromatography.
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Application Notes & Protocols: Leveraging 2-(Benzyloxy)-4-fluoro-1-nitrobenzene for the Synthesis of Advanced Enzyme Inhibitors
Abstract
This technical guide provides an in-depth exploration of 2-(Benzyloxy)-4-fluoro-1-nitrobenzene as a pivotal starting material in the synthesis of enzyme inhibitors. The strategic arrangement of its functional groups—a nitro group for activation, a fluorine atom as a leaving group, and a benzyloxy protecting group—makes it an exceptionally versatile scaffold in medicinal chemistry. We will dissect the mechanistic principles behind its reactivity, provide detailed, field-proven protocols for key synthetic transformations, and illustrate its application in building complex inhibitor backbones. This document is intended for researchers, scientists, and drug development professionals seeking to harness the potential of this valuable chemical intermediate.
Introduction: The Strategic Advantage of a Multifunctional Building Block
In modern drug discovery, the rational design of small molecule inhibitors is paramount. The incorporation of fluorine is a well-established strategy to enhance critical drug-like properties, including metabolic stability and target binding affinity[1][2]. This compound has emerged as a key synthon for this purpose, offering a unique combination of functionalities that can be exploited in a controlled, sequential manner.
-
The Nitro Group (NO₂): As a powerful electron-withdrawing group, it strongly activates the aromatic ring, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This activation is crucial for the displacement of the adjacent fluorine atom. Subsequently, the nitro group can be readily reduced to an amine, providing a reactive handle for further molecular elaboration[3][4].
-
The Fluorine Atom (F): Positioned ortho to the nitro group, the fluorine atom serves as an excellent leaving group in SNAr reactions. Its presence in the final molecule can also confer beneficial pharmacological properties[3][5].
-
The Benzyloxy Group (OBn): This moiety serves as a robust and reliable protecting group for the phenolic oxygen. It is stable to a wide range of reaction conditions used for modifying the rest of the molecule and can be selectively removed later in the synthetic sequence, typically via catalytic hydrogenation, to reveal the free phenol.
The interplay of these three groups allows for a synthetic strategy where the core aromatic ring is first functionalized via SNAr, followed by transformation of the nitro group, and finally, optional deprotection of the hydroxyl group, enabling the construction of diverse and complex molecular architectures.
Physicochemical and Safety Profile
Accurate characterization and safe handling are foundational to successful synthesis.
Physicochemical Data
The key properties of this compound are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 129464-01-3 | [6][7] |
| Molecular Formula | C₁₃H₁₀FNO₃ | [6][7] |
| Molecular Weight | 247.22 g/mol | [6][7] |
| Appearance | Solid (typically a yellow solid) | [8] |
| IUPAC Name | 4-fluoro-1-nitro-2-(phenylmethoxy)benzene | [6] |
| Storage | Store in a cool, dry, well-ventilated place | [9] |
Critical Safety & Handling Protocols
Nitroaromatic compounds require careful handling. Adherence to the following safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat[10][11].
-
Engineering Controls: All manipulations should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors[9].
-
Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling[10][11].
-
First Aid Measures:
-
In case of skin contact: Wash off immediately with plenty of water for at least 15 minutes and seek medical attention[9].
-
In case of eye contact: Rinse immediately and cautiously with plenty of water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention[9][10].
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention[9].
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell[9].
-
-
Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with all applicable laws and regulations[10].
Core Application: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
The primary utility of this compound lies in its reactivity as an electrophile in SNAr reactions. The electron density of the aromatic ring is pulled towards the nitro group, rendering the carbon atom attached to the fluorine highly electrophilic and primed for attack by a nucleophile.
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Application Note: A Comprehensive Guide to the Laboratory-Scale Synthesis and Purification of 2-(Benzyloxy)-4-fluoro-1-nitrobenzene
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 2-(Benzyloxy)-4-fluoro-1-nitrobenzene, a valuable intermediate in medicinal chemistry and materials science. The synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction, a variant of the Williamson ether synthesis, between 2,4-difluoronitrobenzene and benzyl alcohol. This guide offers an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, purification techniques, and methods for analytical characterization. Furthermore, it includes critical safety information and troubleshooting advice to ensure a safe and successful synthesis.
Introduction and Scientific Background
This compound is a key building block in organic synthesis. The presence of the nitro group, a fluorine atom, and a benzyloxy moiety provides multiple reactive sites for further functionalization, making it a versatile precursor for the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients (APIs).
The synthesis detailed herein employs the principles of the Williamson ether synthesis, a robust and widely used method for forming ether linkages.[1][2][3] In this specific application, a benzyl alkoxide, generated in situ from benzyl alcohol and a mild base, acts as the nucleophile. This nucleophile attacks the electron-deficient aromatic ring of 2,4-difluoronitrobenzene. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The strong electron-withdrawing effect of the nitro group activates the aromatic ring, making it susceptible to nucleophilic attack, preferentially at the ortho and para positions. The fluorine atom at the C-2 position serves as an excellent leaving group, facilitating the formation of the desired ether product.
Reaction Mechanism and Rationale
The core of this synthesis is the SN2-like attack of a nucleophile on an activated aromatic ring. The mechanism can be broken down into two principal steps:
-
Deprotonation: A base, such as potassium carbonate (K₂CO₃), deprotonates the hydroxyl group of benzyl alcohol to form the more nucleophilic benzyl alkoxide ion. Potassium carbonate is a suitable choice as it is a mild, inexpensive, and easy-to-handle base, effective for deprotonating alcohols like benzyl alcohol in the presence of a polar aprotic solvent.[4]
-
Nucleophilic Aromatic Substitution (SNAr): The resulting benzyl alkoxide attacks the carbon atom bearing a fluorine atom at the C-2 position of 2,4-difluoronrobenzene. This position is electronically activated by the adjacent nitro group. The reaction proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex before the fluoride ion is eliminated to yield the final product.
Caption: Reaction mechanism for the synthesis.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Quantity (Example Scale) | Role |
| 2,4-Difluoronitrobenzene | 446-35-5 | C₆H₃F₂NO₂ | 159.09 | 1.59 g (10.0 mmol, 1.0 eq) | Electrophile |
| Benzyl Alcohol | 100-51-6 | C₇H₈O | 108.14 | 1.21 mL (11.0 mmol, 1.1 eq) | Nucleophile Precursor |
| Anhydrous Potassium Carbonate | 584-08-7 | K₂CO₃ | 138.21 | 2.76 g (20.0 mmol, 2.0 eq) | Base |
| N,N-Dimethylformamide (DMF), Anhydrous | 68-12-2 | C₃H₇NO | 73.09 | 20 mL | Solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | ~150 mL | Extraction Solvent |
| Hexane | 110-54-3 | C₆H₁₄ | 86.18 | As needed | Chromatography Eluent |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | ~150 mL | Work-up |
| Brine (Saturated NaCl solution) | 7647-14-5 | NaCl | 58.44 | ~50 mL | Work-up |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | As needed | Drying Agent |
| Silica Gel (230-400 mesh) | 7631-86-9 | SiO₂ | 60.08 | As needed | Stationary Phase |
Essential Safety Precautions
This procedure must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
2,4-Difluoronitrobenzene: This substance is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5][6][7] Avoid inhalation of vapors and contact with skin and eyes.[6]
-
Benzyl Alcohol: Harmful if swallowed or inhaled and causes serious eye irritation.[8][9] Use only in a well-ventilated area.[8][10]
-
Potassium Carbonate: Can cause skin, eye, and respiratory irritation.[11][12] Avoid inhaling dust.[11]
-
DMF: A polar aprotic solvent that can be absorbed through the skin. Handle with care.
In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[5][13]
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-difluoronitrobenzene (1.59 g, 10.0 mmol), benzyl alcohol (1.21 mL, 11.0 mmol), and anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Solvent Addition: Add 20 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Reaction: Stir the mixture at room temperature for 10 minutes, then heat the reaction to 80 °C using an oil bath.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and inorganic salts.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a yellow oil or solid.
Purification Protocol
The crude product is purified by flash column chromatography on silica gel.
-
Column Preparation: Prepare a slurry of silica gel in hexane and pack it into a glass column.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (starting from 100% hexane and gradually increasing to 5-10% ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pale yellow solid. The expected yield is typically in the range of 80-90%.
Product Characterization and Data
The identity and purity of the synthesized product must be confirmed using standard analytical techniques.
| Technique | Expected Results |
| Appearance | Pale yellow solid |
| ¹H NMR | (400 MHz, CDCl₃) δ (ppm): 7.95 (dd, 1H), 7.40-7.30 (m, 5H, Ar-H from benzyl), 6.85 (dd, 1H), 6.75 (dd, 1H), 5.25 (s, 2H, -OCH₂-). Note: Predicted chemical shifts. Actual values may vary. |
| ¹³C NMR | (100 MHz, CDCl₃) δ (ppm): 163.5 (d), 155.0 (d), 140.0, 135.5, 129.0, 128.8, 127.5, 127.0, 110.0 (d), 105.0 (d), 72.0. Note: Predicted chemical shifts. Actual values may vary. |
| MS (ESI+) | Expected m/z: 248.07 [M+H]⁺ for C₁₃H₁₀FNO₃ (Calculated Exact Mass: 247.06).[14] |
| IR (KBr) | ν (cm⁻¹): ~3100 (Ar C-H), ~1520 & ~1340 (asymmetric and symmetric NO₂ stretch), ~1250 (Ar-O-C stretch), ~1200 (C-F stretch). |
Workflow and Troubleshooting
The overall process from starting materials to the final, characterized product is outlined below.
Caption: Experimental workflow diagram.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive base (K₂CO₃ absorbed moisture).2. Insufficient temperature.3. Poor quality of solvent or reagents. | 1. Use freshly dried, anhydrous potassium carbonate. Ensure it is a fine powder to maximize surface area.2. Ensure the reaction temperature reaches and is maintained at 80 °C.3. Use anhydrous grade solvent and pure reagents. |
| Formation of Side Products | 1. Reaction temperature is too high.2. Presence of water in the reaction mixture. | 1. Maintain strict temperature control. Do not exceed the recommended temperature.2. Ensure all glassware is oven-dried and use anhydrous reagents and solvent. |
| Difficult Purification | 1. Incomplete removal of DMF during work-up.2. Product co-elutes with impurities. | 1. Perform thorough aqueous washes during the work-up to remove DMF.2. Optimize the column chromatography eluent system. A shallower gradient may be required for better separation. |
References
- Aarti Industries. Di Fluoro Nitro Benzene (CL-4 PUBLIC) (CL-1 CONFIDENTIAL).
- ChemicalBook. 2,4-Difluoronitrobenzene(446-35-5).
- Chemos GmbH&Co.KG.
- CDH Fine Chemical.
- West Liberty University. Material Safety Data Sheet 2,4-Difluoronitrobenzene, 99% MSDS# 36489.
- Penta chemicals.
- Loba Chemie.
- Redox.
- ChemicalBook.
- Carl ROTH.
- Organic-Chemistry.org.
- Wikipedia. Williamson ether synthesis.
- chemeurope.com. Williamson ether synthesis.
- J&K Scientific LLC. Williamson Ether Synthesis.
- Xiamen Acey New Energy Technology Co., Ltd.
- PubChem. This compound.
- Santa Cruz Biotechnology.
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- 2. Williamson_ether_synthesis [chemeurope.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Potassium Carbonate [commonorganicchemistry.com]
- 5. aarti-industries.com [aarti-industries.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. chemos.de [chemos.de]
- 9. redox.com [redox.com]
- 10. lobachemie.com [lobachemie.com]
- 11. zhishangchemical.com [zhishangchemical.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. westliberty.edu [westliberty.edu]
- 14. This compound | C13H10FNO3 | CID 11096908 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing SNAr Reactions with 2-(Benzyloxy)-4-fluoro-1-nitrobenzene
Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is specifically tailored for researchers, medicinal chemists, and process development scientists working with the substrate 2-(Benzyloxy)-4-fluoro-1-nitrobenzene . Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for maximum yield and purity.
Section 1: The Core Mechanism - Understanding the "Why"
A fundamental grasp of the reaction mechanism is critical for effective troubleshooting. The choices you make regarding solvent, base, and temperature are all rooted in the principles of the SNAr pathway.
Q1: What is the specific mechanism for the SNAr reaction on this compound?
The reaction proceeds via a well-established two-step addition-elimination mechanism .[1][2][3]
-
Addition Step (Rate-Determining): A nucleophile attacks the electron-deficient carbon atom attached to the fluorine (the ipso-carbon). This attack temporarily breaks the aromaticity of the ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[1][2][4] This step is typically the slowest (rate-determining) part of the reaction.[1][2]
-
Elimination Step (Fast): The aromaticity of the ring is restored by the expulsion of the fluoride leaving group.
The nitro group located para to the fluorine is crucial for this mechanism. It powerfully withdraws electron density from the ring, which both "activates" the ring for the initial nucleophilic attack and stabilizes the negatively charged Meisenheimer complex through resonance.[1][2][5]
Q2: I was taught that fluoride is a poor leaving group. Why is it ideal for this SNAr reaction?
This is a critical and often misunderstood aspect of SNAr chemistry. In contrast to SN2 reactions where bond strength is paramount, the rate-determining step in most SNAr reactions is the initial nucleophilic attack, not the departure of the leaving group.[1][2]
The reactivity order for halogens in SNAr is F > Cl > Br > I .[2][6]
The reason lies in electronegativity. Fluorine is the most electronegative halogen, so it strongly polarizes the carbon-fluorine bond. This makes the ipso-carbon significantly more electron-deficient (electrophilic) and thus more susceptible to attack by a nucleophile. This enhanced electrophilicity dramatically accelerates the rate-determining addition step, leading to a faster overall reaction.[2]
Q3: How do the nitro and benzyloxy groups on the ring influence reactivity?
These two groups have opposing electronic effects that create a highly controlled reaction environment.
-
Nitro Group (-NO₂): As a powerful electron-withdrawing group (EWG) positioned para to the leaving group, the nitro group is the primary activator. It serves two functions: it makes the aromatic ring highly electrophilic, and it stabilizes the negative charge of the Meisenheimer intermediate through resonance, lowering the activation energy of the first step.[1][2][5] An EWG in the meta position would not provide this crucial resonance stabilization, leading to a much slower reaction.[5]
-
Benzyloxy Group (-OCH₂Ph): This group is located meta to the fluorine. While it is an electron-donating group through resonance, its primary influence in this position is its inductive effect and, more importantly, its steric bulk. Its steric presence can hinder the approach of very large or bulky nucleophiles to the reaction center.[7][8]
Section 2: Optimizing Your Reaction - A Practical Guide
Success in SNAr reactions often comes down to the judicious selection of reagents and conditions.
Q4: How do I choose the right nucleophile for my synthesis?
The substrate is compatible with a wide range of nucleophiles. The key consideration is nucleophilicity.
-
N-Nucleophiles: Primary and secondary amines (e.g., morpholine, piperidine, aniline) are excellent nucleophiles for this reaction. They are often reactive enough to proceed without a base, though a non-nucleophilic base may be added to scavenge the HF that is formed.[9]
-
O-Nucleophiles: Alcohols and phenols are generally poor nucleophiles on their own. They require deprotonation by a suitable base to form the much more potent alkoxide or phenoxide anion.[4][10]
-
S-Nucleophiles: Thiols are also excellent nucleophiles but, like alcohols, must be deprotonated to the corresponding thiolate for optimal reactivity.[11][12]
Q5: Which base should I use and why?
The choice of base is critical when using alcohol or thiol nucleophiles. The goal is to select a base that is strong enough to completely deprotonate the nucleophile without causing side reactions.
Rule of Thumb: The pKa of the base's conjugate acid should be at least 2-3 units higher than the pKa of the nucleophile.
| Base | Formula | Strength | pKa (Conjugate Acid) | Common Use Cases |
| Potassium Carbonate | K₂CO₃ | Moderate | ~10.3 | Phenols, thiophenols |
| Cesium Carbonate | Cs₂CO₃ | Moderate | ~10.3 | Often provides better solubility and faster rates than K₂CO₃ |
| Potassium tert-butoxide | t-BuOK | Strong | ~19 | Aliphatic alcohols, hindered nucleophiles |
| Sodium Hydride | NaH | Very Strong | ~36 | All alcohols and thiols; irreversible deprotonation |
Note on NaH: While effective, NaH is a strong, non-nucleophilic base that reacts irreversibly. It should be handled with care under anhydrous conditions. Washing commercial NaH (often in mineral oil) with dry hexane before use is recommended.[13]
Q6: What is the best solvent for my reaction?
Polar aprotic solvents are the standard choice for SNAr reactions.[11][14][15] They are effective because they can solvate the counter-ion of the base (e.g., K⁺) but do not strongly hydrogen-bond with the anionic nucleophile, leaving it "naked" and highly reactive.
| Solvent | Abbreviation | Boiling Point (°C) | Dielectric Constant | Key Properties |
| Dimethyl Sulfoxide | DMSO | 189 | 47 | Excellent solvating power; can be difficult to remove. |
| N,N-Dimethylformamide | DMF | 153 | 37 | Very common, effective; lower boiling point than DMSO. |
| N-Methyl-2-pyrrolidone | NMP | 202 | 32 | High boiling point, good for sluggish reactions. |
| Tetrahydrofuran | THF | 66 | 7.5 | Lower polarity; good for reactions with strong bases like NaH.[4] |
| Toluene | - | 111 | 2.4 | A nonpolar solvent that can surprisingly offer high regioselectivity.[15][16] |
Expert Insight: While polar aprotic solvents are the default, a nonpolar solvent like toluene can sometimes suppress the formation of disubstituted byproducts and enhance ortho/para selectivity on more complex substrates.[16]
Q7: What is a typical starting temperature for this reaction?
For a highly activated substrate like this, starting at room temperature is often sufficient, especially with potent nucleophiles. If the reaction is sluggish, gentle heating to 50-80 °C is a standard next step.[4] Monitor the reaction by TLC or LC-MS to avoid decomposition or byproduct formation at elevated temperatures.
Section 3: Troubleshooting Common Issues
Even with a well-designed protocol, problems can arise. This section addresses the most common challenges.
Q8: My reaction is very slow or shows no conversion. What should I check first?
Low or no conversion is the most frequent issue and can almost always be traced back to one of a few key factors.[6] Use the following workflow to diagnose the problem.
Q9: I'm observing a significant amount of an unexpected byproduct. What could it be?
-
Hydrolysis Product: If your TLC shows a more polar spot that corresponds to 2-(benzyloxy)-4-hydroxy-1-nitrobenzene, it indicates that water is acting as a nucleophile. Solution: Ensure your solvent is anhydrous and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from interfering.[6]
-
Debenzylation: The benzyloxy group is a protecting group that can be cleaved under certain conditions, most commonly catalytic hydrogenation or strong acids.[17] While standard basic SNAr conditions are generally safe, prolonged heating at high temperatures or an acidic workup could potentially lead to some cleavage, yielding 2-hydroxy-4-(substituted)-1-nitrobenzene. Solution: Keep reaction times and temperatures to the minimum required and use a neutral or slightly basic aqueous workup.
Q10: My amine/alcohol/thiol nucleophile isn't reacting, even with a base. What's wrong?
If you are using a protic nucleophile and have confirmed your base is appropriate, the issue may be the order of addition . For strong bases like sodium hydride, it is crucial to pre-form the active nucleophile.
Correct Procedure: In an inert-atmosphere flask, dissolve the alcohol or thiol in anhydrous solvent (e.g., THF, DMF). Cool to 0 °C and add the base (e.g., NaH) portion-wise. Allow the mixture to stir for 15-30 minutes to ensure complete deprotonation (you should observe hydrogen gas evolution with NaH). Only then should you add the this compound substrate to the pre-formed anionic nucleophile.[4] Adding the substrate before the nucleophile is fully formed can lead to competing side reactions.[13]
Q11: I'm using a bulky nucleophile and getting low yields. Is steric hindrance an issue?
Yes, this is a distinct possibility. The benzyloxy group at the 2-position creates steric congestion around the reaction center.[7][8] While the fluorine is at the 4-position, a very bulky nucleophile (e.g., one with multiple tert-butyl groups or other large substituents near the nucleophilic atom) may have its approach to the aromatic ring impeded.[18]
Solution:
-
Increase Temperature: Providing more thermal energy can help overcome the activation barrier imposed by steric repulsion.
-
Use a Less Hindered Nucleophile: If the synthesis allows, consider an analogue of your nucleophile with less steric bulk.
Section 4: Experimental Protocols
The following are representative, detailed protocols. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Reaction with an Alcohol (Isopropanol)
-
Setup: To a flame-dried, 50 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash the NaH with dry hexane (2 x 5 mL) and decant to remove the oil.
-
Nucleophile Formation: Add anhydrous THF (15 mL) to the flask and cool to 0 °C in an ice bath. Slowly add isopropanol (1.5 eq) dropwise. Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF (5 mL) and add it to the flask containing the sodium isopropoxide.
-
Reaction: Heat the reaction mixture to 60 °C and monitor its progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature and carefully quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[4][6]
Protocol 2: Reaction with an Amine (Morpholine)
-
Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) in DMSO (20 mL).
-
Nucleophile Addition: Add morpholine (1.2 eq) to the solution at room temperature. Add potassium carbonate (K₂CO₃, 1.5 eq) to act as an acid scavenger.
-
Reaction: Stir the reaction mixture at room temperature. If the reaction is slow, heat to 50-70 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After completion, pour the reaction mixture into water (100 mL). A precipitate may form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
Protocol 3: Reaction with a Thiol (Thiophenol)
-
Setup: In a 50 mL round-bottom flask under a nitrogen atmosphere, dissolve thiophenol (1.1 eq) in anhydrous DMF (15 mL).
-
Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution. Stir for 10 minutes at room temperature.
-
Substrate Addition: Add this compound (1.0 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS. Gentle heating may be applied if necessary.
-
Workup: Once complete, pour the reaction mixture into water and extract with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash thoroughly with water to remove DMF, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography.[11]
References
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Link]
-
Grokipedia. Nucleophilic aromatic substitution. [Link]
-
ResearchGate. (n.d.). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. [Link]
-
Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. [Link]
-
ResearchGate. (2005). The influence of some steric and electron effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions in nonpolar solvent. [Link]
-
Reddit. (2023). SNAr troubleshooting. r/AskChemistry. [Link]
-
WordPress. (2026). SNAr Solvents and Reagents. [Link]
-
Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]
-
Organic Chemistry Portal. (n.d.). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. [Link]
-
American Chemical Society. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]
-
ChemInform. (2000). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. [Link]
-
ACS Publications. (n.d.). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. [Link]
-
WordPress. (n.d.). SNAr Reaction in Other Common Molecular Solvents. [Link]
-
WordPress. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. [Link]
-
DalSpace. (n.d.). The Use of Tin (IV) Chloride to Selectively Cleave Benzyl Esters over Benzyl Ethers. [Link]
-
National Institutes of Health. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. [Link]
-
ResearchGate. (n.d.). S N Ar reactions of 2. [Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 17. Benzyl Ethers [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Reactions of 2-(Benzyloxy)-4-fluoro-1-nitrobenzene
Welcome to the technical support center for 2-(Benzyloxy)-4-fluoro-1-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common reactions of this versatile intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments, ensuring the scientific integrity and success of your synthetic endeavors.
Introduction
This compound is a key building block in medicinal chemistry and organic synthesis. Its trifunctional nature—a nucleophilic substitution-activating nitro group, a labile fluorine atom, and a removable benzyloxy protecting group—offers a powerful scaffold for constructing complex molecules. However, the interplay of these functionalities can also lead to undesired side reactions. This guide will explore the causality behind these experimental challenges and provide field-proven insights to mitigate them.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common reactions performed with this compound?
The two primary transformations involving this substrate are:
-
Reduction of the nitro group: This is typically done to synthesize 2-(Benzyloxy)-4-fluoroaniline, a valuable precursor for various pharmaceuticals. Catalytic hydrogenation is the most common method.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group strongly activates the fluorine atom (located ortho to it) for displacement by nucleophiles.[1][2] This allows for the introduction of a wide range of functionalities at the C4 position.
FAQ 2: During the reduction of the nitro group to an amine, what are the primary side products I should be aware of?
When reducing this compound, particularly via catalytic hydrogenation, several side products can arise. The most common are:
-
Debenzylation Product (2-Amino-5-fluorophenol): The benzyl protecting group can be cleaved under typical hydrogenation conditions (e.g., using Pd/C and H₂), especially with prolonged reaction times or elevated temperatures.
-
Incompletely Reduced Intermediates: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species.[3] These can sometimes be isolated as byproducts if the reaction is not driven to completion.
-
Coupling Products (Azo and Azoxy compounds): The reactive intermediates (nitrosobenzene and phenylhydroxylamine) can condense to form azoxy and azo compounds, which may contaminate the final product.[3]
-
Dehalogenation Product (2-(Benzyloxy)-1-nitrobenzene): Although less common for a C-F bond compared to C-Cl or C-Br bonds, dehalogenation can occur, leading to the loss of the fluorine atom.[4]
FAQ 3: I am performing a Nucleophilic Aromatic Substitution (SNAr) with an amine. Why am I seeing low yields or formation of multiple products?
Low yields or the formation of multiple products in an SNAr reaction with this compound can be attributed to several factors:
-
Steric Hindrance: While the ortho-nitro group is highly activating, the adjacent bulky benzyloxy group can sterically hinder the approach of the nucleophile to the C-F bond.
-
Side Reactions with the Benzyloxy Group: Strong nucleophiles or harsh reaction conditions could potentially lead to cleavage of the benzyl ether.
-
Competitive Nucleophilic Attack: While the fluorine is the most activated position, under certain conditions, nucleophilic attack at other positions on the ring, though less favorable, might occur.
-
Low Reactivity of the Nucleophile: The nucleophile must be sufficiently strong to attack the electron-deficient aromatic ring.
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the key reactions of this compound.
Troubleshooting Guide 1: Reduction of the Nitro Group
Issue 1: Significant formation of the debenzylated product (2-Amino-5-fluorophenol).
-
Causality: The palladium catalyst used for hydrogenation is also highly effective for the hydrogenolysis of benzyl ethers. This is often exacerbated by extended reaction times, higher temperatures, and increased hydrogen pressure.
-
Recommended Solutions:
-
Catalyst Selection: Consider using a less aggressive catalyst. For instance, platinum-based catalysts (like PtO₂) can sometimes be more selective for nitro group reduction over debenzylation.
-
Reaction Conditions Optimization:
-
Temperature: Maintain a low reaction temperature (e.g., room temperature).
-
Pressure: Use a lower hydrogen pressure (e.g., atmospheric pressure with a balloon).
-
Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
-
Alternative Reducing Agents: If catalytic hydrogenation proves problematic, consider chemical reduction methods such as using iron powder in acidic medium (e.g., Fe/NH₄Cl or Fe/AcOH) or tin(II) chloride (SnCl₂).[4][5] These methods typically do not cleave benzyl ethers.
-
Issue 2: Presence of azo and azoxy impurities in the final product.
-
Causality: These impurities arise from the condensation of partially reduced intermediates (nitroso and hydroxylamine). This is more likely to occur if the reduction is slow or incomplete.
-
Recommended Solutions:
-
Ensure Complete Reduction: Increase the catalyst loading or hydrogen pressure slightly to ensure the reaction goes to completion, thereby minimizing the concentration of reactive intermediates.
-
Purification: These colored impurities can often be removed by column chromatography or recrystallization.
-
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Catalyst | Use fresh, high-quality catalyst. Ensure proper storage and handling. |
| Insufficient Hydrogen | Ensure the system is properly sealed and purged. Use a higher-grade hydrogen source. | |
| Formation of Multiple Products | Debenzylation | Lower temperature and pressure; reduce reaction time; consider alternative catalysts (e.g., PtO₂) or chemical reductants (e.g., Fe/NH₄Cl). |
| Incomplete Reduction | Increase catalyst loading or reaction time. Monitor closely by TLC/LC-MS. |
Experimental Protocol: Selective Reduction of this compound
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask and backfill with hydrogen three times.
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization.
Troubleshooting Guide 2: Nucleophilic Aromatic Substitution (SNAr)
Issue: Low conversion of starting material in SNAr with a secondary amine.
-
Causality: The steric bulk of the benzyloxy group ortho to the reaction center can impede the approach of a sterically demanding nucleophile. Additionally, the secondary amine might be a weaker nucleophile than required.
-
Recommended Solutions:
-
Increase Reaction Temperature: Heating the reaction can provide the necessary activation energy to overcome the steric barrier. Use a high-boiling point solvent like DMF, DMAc, or DMSO.
-
Use a Stronger Base: A stronger base can deprotonate the amine, increasing its nucleophilicity. Consider using sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
-
Microwave Irradiation: Microwave-assisted synthesis can often accelerate sterically hindered SNAr reactions.
-
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Weak Nucleophile | Use a stronger base to deprotonate the nucleophile. |
| Steric Hindrance | Increase reaction temperature; consider microwave-assisted synthesis. | |
| Inappropriate Solvent | Use a polar aprotic solvent (e.g., DMF, DMSO) to favor the SNAr mechanism.[6] | |
| Formation of Debenzylated Side Product | Harsh Reaction Conditions | Use milder bases and lower reaction temperatures if possible. |
Experimental Protocol: SNAr of this compound with a Nucleophile
-
Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF), add the nucleophile (1.1-1.5 eq) and a suitable base (e.g., K₂CO₃, 2.0 eq).
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and stir under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture and pour it into water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Visualizing Reaction Pathways
Diagram 1: Key Reactions and Potential Side Products
Caption: Common reaction pathways and side products of this compound.
Diagram 2: Troubleshooting Workflow for Nitro Group Reduction
Caption: Troubleshooting workflow for the catalytic hydrogenation of this compound.
References
-
Talebidaraki, F., et al. (2022). Catalytic hydrogenation of nitroarenes into different products via reaction pathway control. ResearchGate. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Yu, H.-L. (2009). 2-Chloro-1-(3-fluoro-benz-yloxy)-4-nitro-benzene. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2327. [Link]
-
Mąkosza, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4819. [Link]
-
Plater, M. J., & Harrison, W. T. A. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. International Journal of Molecular Sciences, 25(15), 8162. [Link]
-
University of Regensburg. Nucleophilic Aromatic Substitution SNAr. [Link]
- Google Patents.
-
CORE. Effect of Support Redox Character on Catalytic Performance in the Gas Phase Hydrogenation of Benzaldehyde and Nitrobenzene over. [Link]
-
ResearchGate. Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene.... [Link]
Sources
Technical Support Center: A Researcher's Guide to Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-(Benzyloxy)-4-fluoro-1-nitrobenzene
Welcome to the technical support hub for the functionalization of 2-(Benzyloxy)-4-fluoro-1-nitrobenzene. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile intermediate. We will move beyond simple protocols to explore the mechanistic principles that govern reaction success, providing you with the expert insights needed to troubleshoot and optimize your synthetic yields.
Understanding the Core Reaction: The SNAr Mechanism
The substitution reaction of this compound is a classic example of Nucleophilic Aromatic Substitution (SNAr). The reaction's success hinges on the unique electronic properties of the substrate. The aromatic ring is "activated" by a potent electron-withdrawing nitro group (-NO₂) positioned para to the fluorine leaving group. This activation makes the carbon atom bonded to the fluorine highly electrophilic and susceptible to attack by a nucleophile.[1][2][3]
The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the electrophilic carbon, breaking the aromaticity of the ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[3][4] The negative charge of this complex is delocalized, primarily onto the oxygen atoms of the nitro group. In the second, faster step, the leaving group (fluoride) is eliminated, restoring the ring's aromaticity and yielding the final product.[5]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common challenges encountered during the substitution of this compound, providing causal explanations and actionable solutions.
Q1: My reaction has stalled, showing low or no conversion of the starting material. What are the primary causes and how can I drive it to completion?
A1: Low conversion is a frequent issue that can almost always be resolved by systematically evaluating four key parameters: nucleophile strength, base selection, solvent, and temperature.
1. Nucleophile Reactivity: The attacking species must be sufficiently nucleophilic. Neutral nucleophiles like alcohols (R-OH) or secondary amines (R₂NH) are often too weak on their own.[1] They require deprotonation by a base to form the much more potent anionic nucleophile (e.g., alkoxide R-O⁻ or amide R₂N⁻).
-
Expert Insight: If you are using a neutral nucleophile, ensure you are adding a suitable base. If the reaction is still sluggish, consider pre-forming the anionic nucleophile by reacting it with a strong base like sodium hydride (NaH) before adding the electrophile, this compound.[6]
2. Base Selection and Stoichiometry: The choice of base is critical. It must be strong enough to deprotonate the nucleophile but not so reactive that it causes side reactions with the solvent or substrate.
-
Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are common choices. Cs₂CO₃ is more soluble in organic solvents and can be more effective.
-
Stronger bases like sodium hydride (NaH) are excellent for deprotonating alcohols but require strictly anhydrous conditions.
-
Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are typically used with amine nucleophiles.[6]
3. Solvent Environment: The solvent plays a crucial role in stabilizing the charged Meisenheimer intermediate.
-
Recommended Solvents: Polar aprotic solvents are the gold standard for SNAr reactions.[6] N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are excellent choices as they solvate the cation (e.g., K⁺) but do not strongly solvate the anionic nucleophile, leaving it "naked" and highly reactive.
-
Solvents to Avoid: Protic solvents like water, methanol, or ethanol can form hydrogen bonds with the nucleophile, creating a solvent cage that blunts its reactivity and significantly slows the reaction.[5][6][7]
-
Anhydrous Conditions: Trace amounts of water can hydrolyze the starting material to form 2-(benzyloxy)-4-nitrophenol, a common impurity. Always use anhydrous solvents and dry glassware.[6]
4. Reaction Temperature: Many SNAr reactions have a significant activation energy barrier and require heating to proceed at a practical rate.[1]
-
Optimization: If your reaction is slow at room temperature, gradually increase the heat in 20°C increments (e.g., 60°C, 80°C, 100°C), monitoring the progress by TLC or LC-MS. Many of these substitutions run well between 80-120°C.[8]
-
Microwave Irradiation: For particularly stubborn reactions, microwave heating can dramatically reduce reaction times from hours to minutes by providing rapid and uniform heating at elevated temperatures and pressures.[6][9]
Q2: My TLC plate shows the desired product but also several side products. What are these impurities and how can I prevent them?
A2: The formation of side products typically arises from high temperatures, moisture, or reactions with the solvent itself.
-
Hydrolysis Product: The most common side product is 2-(benzyloxy)-4-nitrophenol , formed by the reaction of the starting material with water.
-
Solution: Ensure all reagents, solvents, and glassware are scrupulously dry. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
Solvent-Derived Impurities: At high temperatures (>120-140°C), solvents like DMF can decompose to generate dimethylamine. This amine is nucleophilic and can react with your starting material to form an undesired tertiary amine byproduct.
-
Solution: If high temperatures are required, switch to a more thermally stable polar aprotic solvent like DMSO or use microwave irradiation for controlled, short-duration heating.[6]
-
-
De-benzylation: Under very harsh basic or acidic conditions (not typical for SNAr, but possible during workup) or hydrogenolysis conditions, the benzyl ether protecting group can be cleaved.
-
Solution: Maintain moderate reaction temperatures and ensure the workup is non-destructive. Avoid catalytic hydrogenation conditions if the benzyl group needs to be retained.
-
Q3: Why is fluorine the leaving group? I thought fluoride was a poor leaving group.
A3: This is an excellent and crucial question. In SN1 and SN2 reactions, the leaving group order is I > Br > Cl > F. However, in SNAr reactions, this order is often reversed: F > Cl > Br > I .[1][10] This "element effect" is a hallmark of the addition-elimination mechanism.
-
Causality: The rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex.[5][11] Fluorine is the most electronegative halogen, so it exerts a powerful inductive electron-withdrawing effect. This effect makes the carbon atom it's attached to (the ipso-carbon) significantly more electrophilic and therefore more susceptible to nucleophilic attack. This stabilization of the transition state leading to the Meisenheimer complex lowers the activation energy and speeds up the reaction.[5][10] The breaking of the C-F bond occurs in the second, fast, non-rate-determining step, so the bond strength is less important to the overall reaction rate.[5][11]
Data Summary & Condition Optimization
The choice of base, solvent, and temperature can have a profound impact on reaction yield. The table below provides representative data for the substitution reaction with a generic alcohol (R-OH) to illustrate these effects.
| Entry | Nucleophile (1.2 eq) | Base (1.5 eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Comments |
| 1 | Isopropanol | K₂CO₃ | Toluene | 80 | 24 | < 5% | Non-polar solvent is ineffective. |
| 2 | Isopropanol | K₂CO₃ | Methanol | 60 | 12 | 25% | Protic solvent hinders nucleophile. |
| 3 | Isopropanol | K₂CO₃ | DMF | 60 | 12 | 75% | Good yield with polar aprotic solvent. |
| 4 | Isopropanol | Cs₂CO₃ | DMF | 60 | 8 | 92% | Cesium carbonate improves rate and yield. |
| 5 | Isopropanol | K₂CO₃ | DMF | 100 | 4 | 95% | Higher temperature increases reaction rate. |
| 6 | Isopropanol | NaH | THF | 25 | 6 | 94% | Stronger base allows for lower temperature. |
| 7 | Isopropanol | K₂CO₃ | DMSO | 100 | 4 | 96% | DMSO is an excellent alternative to DMF. |
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Alcohol Nucleophile
This protocol provides a robust starting point for optimization.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous DMF (approx. 0.2 M concentration).
-
Addition of Reagents: Add the alcohol nucleophile (1.2 eq) followed by anhydrous powdered cesium carbonate (1.5 eq).
-
Reaction: Heat the reaction mixture to 80°C with vigorous stirring. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS (typically 4-8 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing water (10x the volume of DMF) and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the pure substituted product.
Protocol 2: Troubleshooting Workflow for Low-Yield Reactions
If you are experiencing low yields, follow this logical troubleshooting workflow.
References
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. Available at: [Link]
-
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. ResearchGate. Available at: [Link]
-
SNAr Reaction in Common Molecular Solvents Under Pressure. Wordpress. Available at: [Link]
-
2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene. National Institutes of Health. Available at: [Link]
-
Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. Available at: [Link]
-
The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. National Institutes of Health. Available at: [Link]
-
2-Chloro-1-(3-fluoro-benzyloxy)-4-nitro-benzene Request for Quotation. ChemBK. Available at: [Link]
-
Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
-
The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile. ResearchGate. Available at: [Link]
-
Specific and non-specific solvent effects on aromatic nucleophilic substitution. Kinetics of the reaction of 1-fluoro-2,6-dinitrobenzene and homopiperidine in binary solvent mixtures. ResearchGate. Available at: [Link]
-
Efficient nucleophilic aromatic substitution between aryl nitrofluorides and alkynes. PubMed. Available at: [Link]
-
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry. Available at: [Link]
-
Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6‐trinitrophenyl ethers with aniline in acetonitrile. ResearchGate. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
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- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
- 10. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Navigating Low Conversion in SNAr Reactions of Fluoronitrobenzenes
Welcome to our dedicated technical support guide for troubleshooting Nucleophilic Aromatic Substitution (SNAr) reactions, with a specific focus on fluoronitrobenzene substrates. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving optimal reaction conversion. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions to overcome common experimental hurdles.
The SNAr Mechanism: A Quick Primer
The SNAr reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. Unlike electrophilic aromatic substitution, SNAr proceeds via a two-step addition-elimination mechanism.[1][2][3] The reaction is initiated by the attack of a nucleophile on an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2][4][5] The presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), is crucial as they delocalize the negative charge of this intermediate, thereby stabilizing it.[1][2][5] For this stabilization to be effective, the EWG must be positioned ortho or para to the leaving group.[2][6][7][8] The reaction concludes with the departure of the leaving group, restoring the ring's aromaticity.[2][9]
Interestingly, in the context of SNAr, fluorine is an excellent leaving group, often superior to chlorine, bromine, or iodine.[4][10] This is because the rate-determining step is the initial nucleophilic attack.[4][5] The high electronegativity of fluorine polarizes the C-F bond, rendering the ipso-carbon highly electrophilic and susceptible to attack.[1][4]
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My reaction shows little to no conversion, even after several hours. What are the most likely causes?
Low or no conversion is one of the most common issues in SNAr reactions. A systematic approach to troubleshooting this problem is essential.
Possible Causes & Solutions:
-
Insufficient Aromatic Ring Activation: The SNAr reaction is highly sensitive to the electronic nature of the aromatic substrate. The nitro group must be positioned ortho or para to the fluorine atom to effectively stabilize the Meisenheimer complex through resonance.[2][6][7][8] A meta-positioned nitro group offers minimal resonance stabilization, leading to a significantly slower reaction.[6][8]
-
Weak Nucleophile: The nucleophile must be sufficiently potent to attack the electron-deficient ring.
-
For neutral nucleophiles (e.g., alcohols, primary/secondary amines): These often require deprotonation to form the more nucleophilic alkoxide or amide anion. The base used should be strong enough to completely deprotonate the nucleophile. For instance, sodium hydride (NaH) is effective for alcohols, while non-nucleophilic organic bases or carbonates can be used for amines.[4][11]
-
Anionic nucleophiles (e.g., thiolates, alkoxides): Ensure that the nucleophile is not degrading under the reaction conditions and is fully soluble.
-
-
Inappropriate Solvent Choice: The choice of solvent is critical and can dramatically affect reaction rates.
-
Recommended: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) are ideal.[3][12] These solvents solvate the cation of the nucleophilic salt but leave the anion relatively "naked" and highly reactive. They also effectively solvate the charged Meisenheimer intermediate.[13]
-
To Avoid: Protic solvents like water, methanol, or ethanol should generally be avoided.[11] They can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the reaction.[14]
-
-
Low Reaction Temperature: Many SNAr reactions require thermal energy to overcome the activation barrier. If the reaction is sluggish at room temperature, a gradual increase in temperature (e.g., to 80-120 °C) is a standard next step.[11][12]
Caption: Troubleshooting logic for low SNAr conversion.
FAQ 2: My reaction is incomplete, stalling at ~50-60% conversion. What should I do?
An incomplete reaction suggests that an equilibrium might have been reached, a reagent has been consumed, or the reaction conditions are no longer optimal.
Possible Causes & Solutions:
-
Reversible Reaction/Equilibrium: If the leaving group (fluoride) can act as a nucleophile towards the product, a reversible reaction might be established. Using an excess of the incoming nucleophile can help push the equilibrium towards the product.[12]
-
Poor Solubility of Reactants: As the reaction proceeds, the starting materials are consumed. If they were not fully dissolved initially, the reaction rate will decrease as the accessible material is used up. Ensure that all reactants are fully dissolved at the reaction temperature.[12]
-
Deactivated Nucleophile: Moisture in the reaction can protonate and deactivate the nucleophile, especially if it is basic. Ensure all reagents and solvents are anhydrous.[11][12]
-
Insufficient Reaction Time: Some SNAr reactions are simply slow. It is crucial to monitor the reaction over an extended period using methods like TLC, GC, or LC-MS to confirm that it has indeed stalled.[4][12]
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the fluoronitrobenzene substrate (1.0 eq) and a polar aprotic solvent (e.g., DMF or DMSO, ~0.5 M).
-
Reagent Addition: Add the amine nucleophile (1.1-1.5 eq) and a suitable base (e.g., K₂CO₃, 2.0 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[4][12]
-
Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
FAQ 3: I'm observing multiple spots on my TLC plate, suggesting side products. What are common side reactions?
The formation of side products can significantly lower the yield of the desired product. Identifying the cause is key to suppression.
Possible Causes & Solutions:
-
Di-substitution: If your nucleophile is a primary amine or if there are other reactive sites on your product, it might react a second time. Using a stoichiometric amount of the nucleophile or lowering the reaction temperature can sometimes mitigate this.[11]
-
Reaction with Solvent: At high temperatures, solvents like DMF can decompose or react. For example, DMF can be a source of dimethylamine, which can act as a nucleophile. If this is suspected, consider switching to a more stable solvent like DMSO or sulfolane.
-
Hydrolysis: If water is present, it can compete with your nucleophile, leading to the formation of a phenol byproduct.[15] This is especially problematic at high temperatures. Ensuring anhydrous conditions is critical.[11]
-
Benzyne Formation: Although less common with activated fluoronitrobenzenes, under very strong basic conditions and high temperatures, an elimination-addition (benzyne) mechanism can occur, which may lead to a mixture of regioisomers.[2][7] This is generally not a concern under standard SNAr conditions.
| Solvent | Type | Boiling Point (°C) | Dielectric Constant (ε) | Notes |
| DMSO | Polar Aprotic | 189 | 47 | Excellent choice, dissolves many salts, thermally stable. |
| DMF | Polar Aprotic | 153 | 37 | Good choice, but can decompose at high temperatures. |
| NMP | Polar Aprotic | 202 | 32 | High boiling point, good for high-temp reactions. |
| Acetonitrile | Polar Aprotic | 82 | 37 | Lower boiling point, may require sealed tube for higher temps. |
| THF | Polar Aprotic | 66 | 7.5 | Less polar, may not be as effective as DMSO or DMF. |
| Ethanol | Protic | 78 | 24 | Generally avoided due to nucleophile solvation.[14] |
| Water | Protic | 100 | 80 | Can act as a competing nucleophile.[15] |
FAQ 4: My nucleophile is an ionic salt and is not soluble in my organic solvent. How can I facilitate the reaction?
Poor solubility of the nucleophile is a common barrier, effectively preventing it from participating in the reaction.
Solution: Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is an excellent technique for reactions where the nucleophile (often an inorganic salt) is soluble in an aqueous phase (or exists as a solid) and the organic substrate is soluble in an organic phase.[16][17]
-
How it works: A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transport of the nucleophilic anion from the aqueous/solid phase into the organic phase.[16][17] The large, lipophilic cation of the PTC pairs with the nucleophilic anion, creating an ion pair that is soluble in the organic solvent, allowing it to react with the fluoronitrobenzene.[16]
-
Setup: In a round-bottom flask, combine the fluoronitrobenzene (1.0 eq) in a nonpolar organic solvent (e.g., toluene, chlorobenzene).
-
Reagent Addition: Add an aqueous solution of the nucleophilic salt (e.g., NaCN, 1.5-3.0 eq) and the phase-transfer catalyst (e.g., TBAB, 5-10 mol%).
-
Reaction: Heat the biphasic mixture with vigorous stirring to ensure efficient mixing between the two phases.
-
Monitoring & Workup: Monitor the reaction by TLC or GC. Upon completion, separate the organic layer, wash with water and brine, dry, and concentrate to isolate the product.
Caption: Mechanism of Phase-Transfer Catalysis in SNAr.
References
-
Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. (n.d.). National Institutes of Health. [Link]
-
Effect of the nature of the nucleophile and solvent on an SNAr reaction. (n.d.). Royal Society of Chemistry. [Link]
-
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (2019). ResearchGate. [Link]
-
Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Journal of the American Chemical Society. [Link]
-
Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. (n.d.). Semantic Scholar. [Link]
-
Reaction in Water/aqueous Surfactants/PTC. (n.d.). Wordpress. [Link]
-
NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26 CONTENTS Phase Transfer Catalyst (PTC). (n.d.). St. Paul's Cathedral Mission College. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
-
Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. [Link]
-
Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase. (2007). ResearchGate. [Link]
-
Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. (2023). Journal of the American Chemical Society. [Link]
-
Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. (2023). National Institutes of Health. [Link]
-
Reaction of a range of amines and fluoronitrobenzenes under SNAr reaction conditions with 3D printed polypropylene reactors. (n.d.). ResearchGate. [Link]
-
In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene? (2020). Chemistry Stack Exchange. [Link]
-
(PDF) Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. (2021). ResearchGate. [Link]
-
Phase Transfer Catalysis. (n.d.). Dalal Institute. [Link]
-
Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1). (n.d.). ResearchGate. [Link]
-
Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]
-
Reaction scope for SNAr-type azidation of fluoronitrobenzenes. (n.d.). ResearchGate. [Link]
-
High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. (2018). National Institutes of Health. [Link]
-
Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. (2007). PubMed. [Link]
-
Base-dependent selectivity of an SNAr reaction. (2010). ResearchGate. [Link]
-
Aromatic Nucleophilic Substitution. (n.d.). Fisher Scientific. [Link]
-
How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). National Institutes of Health. [Link]
-
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.). [Link]
-
Nucleophilic Aromatic Substitution (SNAr). (2023). YouTube. [Link]
-
SNAr reaction scope & limitations. (2020). YouTube. [Link]
-
Automated Identification of Kinetic Models for Nucleophilic Aromatic Substitution Reaction via DoE- SINDy. (n.d.). UCL Discovery. [Link]
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Technical Support Center: Managing Meisenheimer Complex Formation in Reactions of 2-(Benzyloxy)-4-fluoro-1-nitrobenzene
Welcome to the technical support guide for managing Nucleophilic Aromatic Substitution (SNAr) reactions involving 2-(benzyloxy)-4-fluoro-1-nitrobenzene. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. Our focus is to provide in-depth, practical solutions to common challenges, particularly those related to the formation and stability of the critical Meisenheimer complex intermediate.
Frequently Asked Questions (FAQs): The Fundamentals
This section addresses core concepts essential for understanding and controlling the reaction.
Q1: What is a Meisenheimer complex, and why is it central to this reaction?
A Meisenheimer complex (or Jackson-Meisenheimer complex) is a key reactive intermediate in Nucleophilic Aromatic Substitution (SNAr) reactions.[1][2] It is a negatively charged, non-aromatic cyclohexadienyl anion formed when a nucleophile attacks an electron-deficient aromatic ring.[3] In the case of this compound, the reaction proceeds via an addition-elimination mechanism, where the formation of this complex is the initial, and often rate-determining, step.[4][5] The stability and subsequent decomposition of this intermediate dictate the overall success and rate of the substitution.
Q2: What structural features of this compound promote Meisenheimer complex formation?
The susceptibility of an aromatic ring to nucleophilic attack is governed by its electronic properties. For a successful SNAr reaction, the ring must be "activated" by strong electron-withdrawing groups (EWGs).[6]
-
Nitro Group (-NO₂): The nitro group is a powerful EWG. Its position para to the fluorine leaving group is critical. This specific orientation allows the negative charge of the Meisenheimer complex to be delocalized onto the oxygen atoms of the nitro group through resonance, providing significant stabilization.[3][7] An EWG in the meta position would not offer this resonance stabilization, leading to a much slower reaction.[6][7]
-
Fluorine Atom (-F): Although it is the leaving group, fluorine's high electronegativity further withdraws electron density from the ring, enhancing the electrophilicity of the carbon atom it is attached to (the ipso-carbon) and making it more susceptible to nucleophilic attack.[4][5]
Q3: In this molecule, both fluoride and benzyloxide are potential leaving groups. Why is fluoride preferentially displaced?
While the C-F bond is strong, its cleavage is not the rate-determining step of the reaction.[4] The rate is determined by the initial nucleophilic attack. The relative ability of halogens to act as leaving groups in SNAr reactions is often F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions.[7] This is because the highly electronegative fluorine atom makes the attached carbon the most electrophilic site, accelerating the initial attack. The subsequent elimination step, which involves breaking the C-F bond, is fast as it leads to the restoration of the stable aromatic system.
Q4: How can the formation of a Meisenheimer complex be detected in a reaction?
Meisenheimer complexes are often intensely colored, typically appearing as deep red, purple, or dark brown hues.[8] This is due to the extensive charge delocalization in the non-aromatic intermediate. The appearance of a persistent, strong color in the reaction flask is a strong visual indicator that a stable Meisenheimer complex has formed. For quantitative analysis, spectroscopic methods are employed:
-
UV-Vis Spectroscopy: Can be used to identify the characteristic absorption bands of the complex.[9][10]
-
NMR Spectroscopy: ¹H NMR can confirm the structure, showing characteristic shifts for the sp³-hybridized carbon where the nucleophile has attacked.[1][11]
Troubleshooting Guide: From Theory to Practice
This section addresses specific experimental problems in a question-and-answer format.
Q5: My reaction is very slow or stalls completely, with starting material remaining. What are the primary causes?
A sluggish reaction is typically due to issues in forming the Meisenheimer complex or its slow conversion to the product.
| Potential Cause | Explanation & Solution |
| Weak Nucleophile/Base | The nucleophile may not be strong enough to attack the ring, or the base may not be sufficient to generate the active nucleophile. Solution: Switch to a stronger nucleophile or a stronger, non-nucleophilic base (e.g., KOtBu, NaH). Ensure reagents are pure and anhydrous. |
| Inappropriate Solvent | The choice of solvent is critical. Polar aprotic solvents (e.g., DMSO, DMF, THF) are ideal.[5] They solvate the cation of the nucleophile's salt, leaving the anion "naked" and more reactive. Protic solvents (e.g., ethanol, water) can hydrogen-bond with the nucleophile, reducing its reactivity.[5] |
| Low Temperature | Many SNAr reactions require thermal energy to overcome the activation barrier for the initial nucleophilic attack.[5] Solution: Gradually increase the reaction temperature (e.g., from room temperature to 50°C, then to 80°C) while monitoring for product formation and potential decomposition. |
Q6: My reaction mixture turned a deep red color, but I'm not getting any product. What does this mean and how do I fix it?
This is a classic sign of a "trapped" or overly stable Meisenheimer complex. The energy barrier for the elimination of the leaving group is too high, preventing the second step of the reaction.
-
Why it happens: The combination of a highly activated ring, a strong nucleophile, and a relatively poor leaving group in certain solvent systems can lead to an intermediate that is a thermodynamic sink. While fluoride is generally a good leaving group in SNAr, conditions can sometimes favor the stability of the complex over its breakdown.[12]
-
How to resolve it:
-
Increase Temperature: Heating the reaction provides the necessary energy to overcome the activation barrier for the elimination step, pushing the equilibrium towards the product.
-
Solvent Modification: In some cases, changing the solvent can alter the stability of the intermediate. A less polar solvent might destabilize the charged complex, encouraging elimination. A study on the related 2,4-difluoronitrobenzene found that using a nonpolar solvent like toluene can surprisingly enhance regioselectivity and reaction efficiency by promoting a specific transition state.[13]
-
Acidic Workup: If the complex is stable upon cooling, a careful acidic workup can protonate the complex, leading to the collapse back to the starting materials. This allows for recovery and re-evaluation of the reaction conditions.
-
Experimental Protocol: A Validated Starting Point
This general protocol provides a robust baseline for performing a substitution reaction on this compound with a generic alcohol nucleophile (R-OH).
Objective: To synthesize 2-(benzyloxy)-4-(alkoxy)-1-nitrobenzene.
Materials:
-
This compound (1.0 eq)
-
Alcohol Nucleophile (R-OH) (1.2 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.3 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add the alcohol nucleophile (1.2 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve the alcohol. Cool the solution to 0°C in an ice bath.
-
Nucleophile Generation: Carefully add the sodium hydride (1.3 eq) portion-wise to the stirred solution at 0°C. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0°C for 20-30 minutes until gas evolution ceases, indicating the formation of the sodium alkoxide.
-
Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add it to the dropping funnel. Add this solution dropwise to the reaction mixture at 0°C over 15-20 minutes.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. If the reaction is slow, gently heat the mixture (e.g., to 50-70°C).
-
Workup: Once the starting material is consumed, cool the reaction back to 0°C and cautiously quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
References
-
Crampton, M. R., & Willison, M. J. (1974). The stabilities of Meisenheimer complexes. Part 16. Kinetic and equilibrium data for sodium isopropoxide addition to some aromatic nitro compounds in propan-2-ol. Journal of the Chemical Society, Perkin Transactions 2, (14), 1681-1686. Retrieved January 15, 2026, from [Link]
-
Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & Dib, H. H. (2008). Stable Spirocyclic Meisenheimer Complexes. Molecules, 13(6), 1282–1302. Retrieved January 15, 2026, from [Link]
-
Crampton, M. R., & Gibson, B. (1979). The stabilities of Meisenheimer complexes. Part 26. The reactions of some aromatic nitro-compounds with base in t-butyl alcohol–water mixtures. Journal of the Chemical Society, Perkin Transactions 2, (5), 648-652. Retrieved January 15, 2026, from [Link]
-
Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & Dib, H. H. (2008). Stable Spirocyclic Meisenheimer Complexes. Molecules, 13(6), 1282–1302. Retrieved January 15, 2026, from [Link]
-
Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & Dib, H. H. (2008). Stable Spirocyclic Meisenheimer Complexes. Molecules, 13(6), 1282–1302. Retrieved January 15, 2026, from [Link]
-
Crampton, M. R., & Khan, H. A. (1973). A spectroscopic study of the formation of isomeric Meisenheimer complexes from 1-methoxycarbonyl-3,5-dinitrobenzene. Journal of the Chemical Society, Perkin Transactions 2, (6), 733-738. Retrieved January 15, 2026, from [Link]
-
Gallardo-Fuentes, S., et al. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry, 8, 649. Retrieved January 15, 2026, from [Link]
-
Wikipedia contributors. (2023, December 2). Meisenheimer complex. In Wikipedia, The Free Encyclopedia. Retrieved January 15, 2026, from [Link]
-
Singh, K. J., et al. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development, 18(7), 864-868. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (n.d.). Scope of study. (a) Previously observed Meisenheimer complexes have.... Retrieved January 15, 2026, from [Link]
-
Crampton, M. R., & Khan, H. A. (1973). A spectroscopic study of the formation of isomeric Meisenheimer complexes from 1-methoxycarbonyl-3,5-dinitrobenzene. Journal of the Chemical Society, Perkin Transactions 2, (6), 733-738. Retrieved January 15, 2026, from [Link]
-
Gallardo-Fuentes, S., et al. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry, 8, 649. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (n.d.). Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1). Retrieved January 15, 2026, from [Link]
-
LibreTexts Chemistry. (2020). 17.1: Nucleophilic aromatic substitution. Retrieved January 15, 2026, from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved January 15, 2026, from [Link]
-
Liu, H., et al. (2001). Raman evidence for Meisenheimer complex formation in the hydrolysis reactions of 4-fluorobenzoyl- and 4-nitrobenzoyl-coenzyme A catalyzed by 4-chlorobenzoyl-coenzyme A dehalogenase. Biochemistry, 40(29), 8531-8544. Retrieved January 15, 2026, from [Link]
-
Leah4sci. (2025, February 25). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. YouTube. Retrieved January 15, 2026, from [Link]
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved January 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 15, 2026, from [Link]
-
LibreTexts Chemistry. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved January 15, 2026, from [Link]
-
Nakama, K., et al. (2019). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society, 141(34), 13457–13462. Retrieved January 15, 2026, from [Link]
-
Ranasinghe, Y. A., & Schug, K. A. (2007). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Journal of the American Society for Mass Spectrometry, 18(5), 896–906. Retrieved January 15, 2026, from [Link]
-
Musacchio, A. J., et al. (2019). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. ACS Catalysis, 9(10), 9139-9144. Retrieved January 15, 2026, from [Link]
-
Scott, J. S. (2022). Aromatic Transformations Facilitated by η6 Coordination to Ruthenium (II). Durham University. Retrieved January 15, 2026, from [Link]
-
The Organic Chemistry Tutor. (2018, May 9). Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. YouTube. Retrieved January 15, 2026, from [Link]
-
Pearson, L. A., et al. (2018). The Meisenheimer complex as a paradigm in drug discovery: reversible covalent inhibition through C67 of the ATP binding site of PLK1. Cell Chemical Biology, 25(9), 1135-1143.e5. Retrieved January 15, 2026, from [Link]
-
Anastas, P., & Eghbali, N. (2010). Green Chemistry: Principles and Practice. Chemical Society Reviews, 39(1), 301-312. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (n.d.). Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline in acetonitrile. Retrieved January 15, 2026, from [Link]
-
Scott, J. S. (2022). Aromatic Transformations Facilitated by η6 Coordination to Ruthenium (II). Durham University. Retrieved January 15, 2026, from [Link]
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- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. Stable Spirocyclic Meisenheimer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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- 11. A spectroscopic study of the formation of isomeric Meisenheimer complexes from 1-methoxycarbonyl-3,5-dinitrobenzene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. Raman evidence for Meisenheimer complex formation in the hydrolysis reactions of 4-fluorobenzoyl- and 4-nitrobenzoyl-coenzyme A catalyzed by 4-chlorobenzoyl-coenzyme A dehalogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification Strategies for Products Derived from 2-(Benzyloxy)-4-fluoro-1-nitrobenzene
Welcome to the technical support center for navigating the purification challenges associated with derivatives of 2-(Benzyloxy)-4-fluoro-1-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common purification hurdles encountered in your synthetic workflows. Our approach is rooted in mechanistic understanding to empower you to not only solve current issues but also to anticipate and prevent future purification bottlenecks.
This guide is divided into two primary sections based on the most common transformations of this compound: the reduction of the nitro group to form 2-(Benzyloxy)-4-fluoroaniline, and nucleophilic aromatic substitution (SNAr) reactions.
Section 1: Purification of the Nitro Group Reduction Product: 2-(Benzyloxy)-4-fluoroaniline
The reduction of the nitro group on this compound is a fundamental transformation, yielding the valuable intermediate 2-(Benzyloxy)-4-fluoroaniline. While the reaction itself is often straightforward, achieving high purity of the final product can be challenging. This section addresses common issues encountered during the purification of this aniline derivative.
Troubleshooting Guide: Reduction of this compound
Question: My crude 2-(Benzyloxy)-4-fluoroaniline is contaminated with the starting material. How can I effectively separate them?
Answer: This is a common issue, often arising from an incomplete reaction. The key to a successful separation lies in the polarity difference between the starting nitro compound and the product aniline. The amino group in your product is significantly more polar than the nitro group in the starting material. This difference can be exploited using column chromatography.
Expert Insight: The lone pair of electrons on the nitrogen atom of the aniline makes it a good hydrogen bond acceptor, leading to stronger interactions with polar stationary phases like silica gel compared to the nitro compound.
Recommended Protocol: Flash Column Chromatography
-
Adsorbent Selection: Standard silica gel (60-120 mesh or 230-400 mesh for flash chromatography) is the preferred stationary phase due to its polarity.[1]
-
Solvent System (Eluent) Selection: The goal is to find a solvent system where the starting material has a high Rf (retention factor) and the product has a lower, well-separated Rf (ideally around 0.2-0.4 on a TLC plate).[2]
-
Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding ethyl acetate or dichloromethane (DCM).
-
A common starting point for aromatic amines is a hexane/ethyl acetate mixture. Begin with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase it.
-
-
Column Packing: Proper column packing is crucial to avoid channeling and ensure good separation. Prepare a slurry of silica gel in your initial, less polar mobile phase and pour it into the column, allowing it to pack under gravity or with gentle pressure.[3][4]
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a more volatile solvent like DCM. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. This "dry loading" technique often results in better separation than loading the sample as a concentrated liquid.
-
Elution: Begin eluting with the non-polar solvent mixture, collecting fractions. Gradually increase the polarity of the eluent to move your more polar aniline product down the column. The less polar starting material will elute first.[5]
Data Presentation: Eluent Selection for Aromatic Nitro and Amine Compounds
| Compound Type | Typical Rf in 80:20 Hexane:EtOAc | Recommended Eluent System |
| Aromatic Nitro Compound | High (e.g., >0.6) | Hexane/Ethyl Acetate (low polarity) |
| Aromatic Amine (product) | Low to Medium (e.g., 0.2-0.4) | Hexane/Ethyl Acetate (medium polarity) |
Question: I am struggling to get my 2-(Benzyloxy)-4-fluoroaniline to crystallize. What are some effective recrystallization strategies?
Answer: Recrystallization is an excellent technique for purifying solid compounds, but finding the right solvent or solvent system can be a process of trial and error.[6] An ideal solvent will dissolve your compound sparingly at room temperature but have high solubility at elevated temperatures.[7]
Expert Insight: The presence of both a polar amine group and a larger, less polar benzyloxy group in 2-(Benzyloxy)-4-fluoroaniline means that a single solvent may not be ideal. A mixed solvent system often provides the necessary fine-tuning of solubility.
Recommended Recrystallization Solvents and Techniques:
-
Single Solvents to Screen:
-
Ethanol or Methanol: These can be good starting points for moderately polar compounds.
-
Isopropanol: Often a good choice for achieving high purity crystals.[3]
-
Ethyl Acetate: Can be effective, but may have high solubility at room temperature.
-
-
Mixed Solvent Systems:
-
Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol. Then, add hot water dropwise until the solution becomes slightly cloudy. Add a few more drops of hot ethanol to redissolve the solid and then allow the solution to cool slowly.[8]
-
Hexane/Ethyl Acetate: Dissolve the compound in a minimal amount of boiling ethyl acetate. Slowly add hot hexane until turbidity persists. Clarify with a few drops of hot ethyl acetate and allow to cool.[8]
-
Dichloromethane/Hexane: Similar to the hexane/ethyl acetate system, this is another effective combination for compounds of intermediate polarity.
-
Troubleshooting Recrystallization:
-
Oiling Out: If your compound separates as an oil instead of crystals, it may be due to the boiling point of the solvent being higher than the melting point of your compound, or the solution being too supersaturated. Try using a lower boiling point solvent or a more dilute solution.
-
No Crystallization: If no crystals form upon cooling, try scratching the inside of the flask with a glass rod to create nucleation sites, or add a seed crystal from a previous successful crystallization. You can also try cooling the solution in an ice bath for a longer period.[9]
FAQs: Purification of 2-(Benzyloxy)-4-fluoroaniline
Q1: What are the most common impurities I should expect from the reduction of this compound?
A1: Besides unreacted starting material, potential impurities include:
-
Partially reduced intermediates: Such as the corresponding nitroso or hydroxylamine compounds. These are often unstable and may lead to colored impurities.
-
Debenzylation product: Depending on the reduction method (e.g., aggressive catalytic hydrogenation), you may see some cleavage of the benzyl ether to form 2-amino-5-fluorophenol.
-
Dehalogenation product: Some reduction conditions, particularly with certain catalysts like Raney Nickel, can lead to the removal of the fluorine atom (hydrodehalogenation).[10]
Q2: My purified aniline is colored. How can I remove the color?
A2: Colored impurities are often highly polar, oxidized by-products.
-
Charcoal Treatment: During recrystallization, after your product is fully dissolved in the hot solvent, you can add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal and then allow the filtrate to cool and crystallize.
-
Silica Plug Filtration: If the color is persistent, you can dissolve the product in a suitable solvent and pass it through a short plug of silica gel, eluting with a solvent that moves your product but retains the highly polar colored impurities.
Section 2: Purification of Nucleophilic Aromatic Substitution (SNAr) Products
This compound is an excellent substrate for nucleophilic aromatic substitution (SNAr), where the fluorine atom is displaced by a nucleophile. The purification of these products presents a different set of challenges compared to the reduction reaction.
Troubleshooting Guide: SNAr Reactions
Question: How do I remove unreacted this compound and excess nucleophile from my SNAr product?
Answer: A typical SNAr reaction mixture will contain your desired product, unreacted starting material, and often an excess of the nucleophile. The purification strategy will depend on the nature of your nucleophile.
Expert Insight: The SNAr reaction proceeds via a Meisenheimer complex, which is stabilized by the electron-withdrawing nitro group.[11][12] The success of the subsequent purification often depends on a proper aqueous workup to remove inorganic salts and water-soluble reagents before chromatography.[13]
General Workflow for SNAr Product Purification
Caption: General workflow for SNAr product purification.
Step-by-Step Purification Strategy:
-
Aqueous Workup:
-
Quenching: After the reaction is complete, cool the mixture and pour it into water or a dilute aqueous acid/base solution to neutralize any remaining reagents.
-
Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane. The choice of solvent depends on the product's solubility.
-
Washing: Wash the organic layer sequentially with water, dilute acid (if your nucleophile was basic and you want to remove it as a salt), dilute base (if your nucleophile was acidic), and finally with brine to remove residual water.[14]
-
-
Column Chromatography:
-
The polarity of your SNAr product will be different from the starting material. You will need to develop a new solvent system using TLC.
-
If your nucleophile was, for example, an amine, your product will likely be more polar than the starting material.
-
If your nucleophile was less polar, your product might be less polar than the starting material.
-
Run a column as described in Section 1, adjusting the eluent polarity based on your TLC analysis.
-
Question: I am observing a di-substituted by-product in my reaction with a di-functional nucleophile. How can I avoid this and purify my mono-substituted product?
Answer: The formation of di-substituted products is a common issue when using nucleophiles with more than one reactive site, or if the initial product can react further.
Strategies to Minimize Di-substitution:
-
Control Stoichiometry: Use a significant excess of the starting material, this compound, to favor the mono-substitution product.
-
Slow Addition: Add the nucleophile slowly to the reaction mixture to maintain a low concentration of the nucleophile, which can reduce the likelihood of a second substitution.
-
Lower Temperature: Running the reaction at a lower temperature can sometimes increase the selectivity for the mono-substituted product.
Purification of Mono- vs. Di-substituted Products:
The mono- and di-substituted products will have different polarities and molecular weights, which allows for their separation by column chromatography. The di-substituted product will typically be significantly more or less polar than the mono-substituted product, depending on the nature of the nucleophile.
FAQs: Purification of SNAr Products
Q1: What is the best way to monitor the progress of my SNAr reaction to avoid incomplete conversion?
A1: Thin Layer Chromatography (TLC) is the most common and effective method. Spot the reaction mixture alongside the starting material on a TLC plate. The disappearance of the starting material spot and the appearance of a new product spot will indicate the reaction's progress. For more quantitative analysis, HPLC or GC-MS can be used.[15]
Q2: The workup for my SNAr reaction results in an emulsion that is difficult to separate. What should I do?
A2: Emulsions often form when there are salts or polar by-products in the mixture.
-
Add Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Filter through Celite: Sometimes, filtering the entire mixture through a pad of Celite can help to break the emulsion.
-
Change the Solvent: If the problem persists, try using a different extraction solvent.
Q3: Can I purify my SNAr product by recrystallization instead of chromatography?
A3: Yes, if your product is a solid and you can find a suitable solvent system, recrystallization can be a very effective and scalable purification method.[16] The screening process for solvents would be the same as outlined in Section 1. This is often a good choice if the main impurity is the starting material, as they will likely have different solubilities.
References
- Benchchem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Benchchem.
- University of Toronto. (n.d.).
- University of California, Irvine. (n.d.).
- Reddy, et al. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. American Chemical Society.
- University of Rochester. (n.d.).
- Benchchem. (2025). Characterization of Impurities in 2-(Benzyloxy)
- Benchchem. (2025). Technical Support Center: Optimizing Reactions of 1-fluoro-4-nitrobenzene.
- Örkényi, R., & Greiner, I. (2018). Continuous-flow SNAr reaction of 2,4-difluoronitrobenzene (1) with morpholine (2) followed by a heterogeneous continuous hydrogenation of the nitro compounds (3a-c) to the corresponding anilines (5a-c), using a loop reactor and the H-Cube Pro™ device.
- Benchchem. (2025). Technical Support Center: Analytical Methods for Detecting Impurities in 4-Fluoroaniline.
- University of California, Los Angeles. (n.d.).
- Kumar, A. (2022). Column Chromatography in Pharmaceutical Analysis. Research and Reviews: Research Journal of Pharmaceutical Analysis.
- Senzer, B. D., et al. (2025).
- ChemicalBook. (n.d.). 4-Fluoroaniline synthesis.
- Lisa, N. (2022).
- WO/2024/047648 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. (2024).
- Biosynth. (n.d.). This compound, min 98%.
- Zhang, J., et al. (2007). 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene. PMC - NIH.
- PubChem. (n.d.). This compound.
- Li, B., et al. (2008). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline1. Semantic Scholar.
- CN101624348A - Preparation method of para-fluoroaniline. (2010).
- The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid. (n.d.).
- Makosza, M. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Juniper Publishers.
- Isan, A. A., et al. (2018).
- Jaworski, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI.
- De Vera, J. (2021). Recrystallization of Impure Benzoic Acid.
- US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds. (1999).
- Benchchem. (2025). Application Notes and Protocol: Nucleophilic Aromatic Substitution (SNAr) on 2-Ethoxy-4,6-difluoropyrimidine.
- WO 2025/109026 A1. (2025).
- A. J. Metherell, et al. (2024).
- Allen, C. F. H., & VanAllan, J. (n.d.). SALICYL-o-TOLUIDE. Organic Syntheses Procedure.
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- WO2018141642A1 - Process for the preparation of 2-chloro-4-fluoro-5-nitrobenzotrichloride. (2018).
- Process for the preparation of 2-nitro-5-phenoxy-N-alkylsulfonyl benzamides by nitration. (1988).
- CN114507142A - A kind of preparation technology of 2-chloro-4-fluoro-5-nitrobenzaldehyde. (2022).
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Effect of solvent polarity on the regioselectivity of "2-(Benzyloxy)-4-fluoro-1-nitrobenzene" reactions
Welcome to our dedicated Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or plan to utilize 2-(benzyloxy)-4-fluoro-1-nitrobenzene in Nucleophilic Aromatic Substitution (SNAr) reactions. The control of regioselectivity is a common challenge in the functionalization of polysubstituted aromatic rings. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of your synthesis and achieve your desired isomeric product.
Introduction: The Challenge of Regioselectivity
This compound is a valuable building block, activated for Nucleophilic Aromatic Substitution (SNAr) by the strongly electron-withdrawing nitro group.[1][2] The fluorine atom serves as an excellent leaving group in SNAr reactions.[2][3] However, the presence of the benzyloxy group ortho to the nitro group introduces a steric and electronic influence that can complicate the regiochemical outcome of nucleophilic attack. The primary challenge lies in directing the incoming nucleophile to the desired position, which is heavily influenced by reaction conditions, particularly the choice of solvent.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues encountered during the SNAr reaction of this compound, with a focus on how solvent polarity governs the regiochemical outcome.
Q1: My SNAr reaction is producing a mixture of isomers. How can I improve the regioselectivity?
A1: The formation of isomeric products is a common issue and is often directly related to solvent choice. The key is to understand how the solvent stabilizes the transition states leading to the different products. In SNAr reactions, the rate-determining step is typically the formation of a negatively charged intermediate called a Meisenheimer complex.[1][4] The stability of this complex is paramount.
-
For Substitution at the 4-position (para to the nitro group): This is often the electronically favored pathway. The negative charge in the Meisenheimer complex can be delocalized onto the nitro group, which is a powerful stabilizing effect. Polar aprotic solvents like DMF, DMSO, or NMP are excellent at solvating the charged Meisenheimer complex, thus accelerating the reaction rate for this pathway.[5]
-
For Substitution at the 2-position (ortho to the nitro group): While electronically less favored due to the proximity of the benzyloxy group, this pathway can be promoted under certain conditions. Nonpolar solvents such as toluene or hexane can favor the formation of a six-membered polar transition state, particularly with nucleophiles capable of hydrogen bonding.[6][7] This can lead to unexpected ortho-selectivity.
Troubleshooting Steps:
-
Solvent Screen: Perform a solvent screen using a range of polarities. Compare a polar aprotic solvent (e.g., DMF, DMSO) with a nonpolar solvent (e.g., toluene, dioxane).
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy.
-
Nucleophile Choice: The nature of the nucleophile can also influence regioselectivity. Bulky nucleophiles may favor the less sterically hindered 4-position.
Q2: I am observing low or no conversion of my starting material. What are the likely causes?
A2: Low conversion in an SNAr reaction can stem from several factors:
-
Insufficient Activation: While the nitro group is a strong activator, ensure your reaction conditions are not deactivating it. For example, highly acidic conditions could protonate the nitro group, reducing its electron-withdrawing ability.
-
Weak Nucleophile: The nucleophile may not be strong enough to attack the electron-deficient ring. If you are using a neutral nucleophile (e.g., an alcohol or amine), consider adding a base (like K₂CO₃, Et₃N, or NaH) to generate the more potent anionic nucleophile (alkoxide or amide).[1][3]
-
Inappropriate Solvent: While polar aprotic solvents generally accelerate SNAr reactions, they are not universally optimal for all substrate-nucleophile combinations. In some cases, less polar solvents might be required to achieve the desired reactivity and selectivity.[6][7]
-
Reaction Temperature: SNAr reactions often require heating. If you are running the reaction at room temperature with a moderately reactive nucleophile, a gradual increase in temperature may be necessary.[3]
Q3: How does solvent polarity specifically influence the stability of the Meisenheimer complex in my reaction?
A3: The solvent's role is to stabilize the charged intermediates and transition states.
-
Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These solvents possess large dipole moments and are excellent at solvating charged species without participating in hydrogen bonding.[8][9] They effectively stabilize the delocalized negative charge of the Meisenheimer complex, lowering the activation energy and increasing the reaction rate.[10][11] This stabilization is generally more pronounced for the electronically favored para-attack.
-
Polar Protic Solvents (Water, Alcohols): These solvents can solvate both the anionic intermediate and the cationic counter-ion. However, they can also form hydrogen bonds with the nucleophile, effectively "caging" it and reducing its nucleophilicity.[8][9] This can slow down the reaction.
-
Nonpolar Solvents (Toluene, Hexane, Dioxane): These solvents do not effectively solvate charged species. Consequently, the formation of a highly charged Meisenheimer complex is disfavored. However, they can promote reaction pathways that proceed through less polar, more organized transition states. For certain nucleophiles, a nonpolar solvent can favor ortho-attack through a six-membered transition state, leading to high regioselectivity.[6][7]
Visualizing the Effect of Solvent Polarity
The choice of solvent can direct the reaction down one of two primary pathways. The following diagram illustrates this concept.
Caption: Solvent polarity directs regioselectivity in SNAr reactions.
Quantitative Data: Solvent Effects on Regioselectivity
While specific data for this compound is proprietary or may not be published, the following table provides a representative summary of expected regioselectivity based on studies of similar substrates, such as 2,4-difluoronitrobenzene.[6]
| Solvent | Dielectric Constant (ε) | Solvent Type | Expected Major Product | Expected Ortho:Para Ratio |
| Toluene | 2.4 | Nonpolar | Ortho-substituted | >95:5 |
| Dioxane | 2.2 | Nonpolar | Ortho-substituted | ~90:10 |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | Mixture | ~60:40 |
| Acetone | 21 | Polar Aprotic | Para-substituted | ~30:70 |
| Acetonitrile | 37.5 | Polar Aprotic | Para-substituted | <10:90 |
| Dimethylformamide (DMF) | 38.3 | Polar Aprotic | Para-substituted | <5:95 |
| Dimethyl Sulfoxide (DMSO) | 47 | Polar Aprotic | Para-substituted | <5:95 |
Experimental Protocols
The following are generalized, step-by-step protocols for conducting an SNAr reaction with this compound, optimized for achieving either para or ortho selectivity.
Protocol 1: Maximizing Para-Substitution (Polar Aprotic Conditions)
This protocol is designed to favor the electronically preferred substitution at the 4-position.
Materials:
-
This compound (1.0 eq)
-
Nucleophile (e.g., a secondary amine, 1.1 - 1.5 eq)[1]
-
Potassium Carbonate (K₂CO₃, 2.0 eq) or another suitable base[1]
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate, Water, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous DMF.
-
Add the base (e.g., K₂CO₃, 2.0 eq) and the nucleophile (1.1 - 1.5 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with water and then brine to remove residual DMF.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Maximizing Ortho-Substitution (Nonpolar Conditions)
This protocol aims to exploit a less polar transition state to favor substitution at the 2-position.
Materials:
-
This compound (1.0 eq)
-
Nucleophile (e.g., an alcohol, 1.1 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Toluene
-
Saturated aqueous NH₄Cl, Ethyl acetate, Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous toluene.
-
Slowly add a solution of the alcohol nucleophile (1.1 eq) in anhydrous toluene. Stir for 20-30 minutes at room temperature to form the alkoxide.
-
Add a solution of this compound (1.0 eq) in anhydrous toluene to the alkoxide solution.
-
Stir the reaction at room temperature or heat as necessary, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Mechanistic Insight: Visualizing the SNAr Pathway
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first step, the nucleophilic attack, is typically rate-limiting.
Caption: The addition-elimination mechanism of SNAr reactions.
By understanding and manipulating the factors that influence the stability of the Meisenheimer complex, particularly solvent polarity, researchers can gain precise control over the regiochemical outcome of SNAr reactions involving this compound.
References
-
Campodónico, P. R., et al. (2014). Effect of the nature of the nucleophile and solvent on an SNAr reaction. New Journal of Chemistry, 38(4), 1594-1602. Retrieved from [Link]
-
Quora. (2023). What are the effects of solvents on SN1 and SN2 reactions? Retrieved from [Link]
-
ResearchGate. (2020). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2. Retrieved from [Link]
-
Sythana, S., et al. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development, 18(7), 888-892. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]
-
Semantic Scholar. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Effect of the nature of the nucleophile and solvent on an SNAr reaction. Retrieved from [Link]
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Technical Support Center: Navigating Reactions of 2-(Benzyloxy)-4-fluoro-1-nitrobenzene with Strong Bases
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with 2-(Benzyloxy)-4-fluoro-1-nitrobenzene. This resource is designed to provide in-depth, practical solutions to common challenges encountered when using strong bases with this versatile intermediate. Our goal is to move beyond simple protocols and offer a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Section 1: Understanding the Reactivity of this compound
Before diving into troubleshooting, it is crucial to understand the electronic and steric factors that govern the reactivity of this compound. The molecule possesses a unique combination of functional groups that dictate its behavior in the presence of strong bases.
-
Nitro Group (-NO₂): This is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr).[1][2] Its presence is key to the desired reactivity.
-
Fluoro Group (-F): Fluorine is the most electronegative halogen, making the carbon it's attached to highly electrophilic and an excellent site for nucleophilic attack. It is a good leaving group in SNAr reactions on activated rings.[3]
-
Benzyloxy Group (-OCH₂Ph): This is an electron-donating group that activates the ring for electrophilic substitution.[4] While generally stable to a range of bases, its presence can influence the overall electron distribution and steric environment of the molecule.[5][6]
The primary desired reaction when using a strong base with this compound is typically a nucleophilic aromatic substitution (SNAr), where the base or a nucleophile generated in situ displaces the fluorine atom.
Section 2: Troubleshooting Guide - Common Issues and Solutions
This section is structured in a question-and-answer format to directly address the challenges you may be facing in the lab.
Question 1: Why is my SNAr reaction showing low or no conversion to the desired product?
This is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
Potential Causes & Solutions
| Potential Cause | Scientific Explanation | Suggested Solutions |
| Insufficient Basicity | The chosen base may not be strong enough to deprotonate the nucleophile effectively, or the nucleophile itself may be too weak to attack the electron-deficient aromatic ring. | Select a stronger base: Consult a pKa table to choose a base with a conjugate acid pKa significantly higher than the pKa of your nucleophile.[7][8][9] For example, if using an alcohol as a nucleophile (pKa ~16-18), a base like sodium hydride (NaH) is more effective than carbonates (pKa of conjugate acid ~10).[10] Increase temperature: Gently heating the reaction can provide the necessary activation energy for the reaction to proceed. Monitor the reaction by TLC or LC-MS to avoid decomposition.[11] |
| Inappropriate Solvent | SNAr reactions proceed best in polar aprotic solvents (e.g., DMF, DMSO, THF) which can solvate the cation of the base but do not solvate the nucleophile as strongly, thus increasing its nucleophilicity. | Switch to a polar aprotic solvent: If you are using a non-polar or protic solvent, changing to DMF or DMSO can significantly accelerate the reaction rate.[11] |
| Presence of Water | Trace amounts of water can quench strong bases and deactivate nucleophiles. | Ensure anhydrous conditions: Dry all glassware thoroughly. Use anhydrous solvents and reagents. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[12] |
| Poor Solubility | If the reactants are not fully dissolved at the reaction temperature, the reaction rate will be significantly reduced. | Choose a suitable solvent: Select a solvent in which all reactants are soluble. It may be necessary to gently warm the mixture to achieve full dissolution.[11] |
Question 2: I'm observing the formation of an unexpected byproduct. What could it be?
The formation of byproducts is often indicative of competing reaction pathways. Identifying the likely side reactions is the first step in mitigating them.
Potential Side Reaction Pathways
-
O-Debenzylation: While benzyl ethers are generally stable to bases, very strong bases or high temperatures could potentially lead to the cleavage of the benzyl group.[5] This would result in the formation of 4-fluoro-2-hydroxy-1-nitrobenzene.
-
Benzylic Proton Abstraction: Extremely strong bases, such as organolithiums, could deprotonate the benzylic protons (-CH₂-) of the benzyloxy group. This could lead to a complex mixture of downstream products.
-
Hydrolysis of the Nitro Group: Under certain basic conditions, the nitro group can be susceptible to hydrolysis, although this is less common.
-
Displacement of the Nitro Group: While the fluorine is the more likely leaving group, under specific conditions, nucleophilic substitution of the nitro group can occur, a process known as denitrative substitution.[1][13]
Visualizing Potential Reactions
Caption: Main and potential side reaction pathways for this compound.
Troubleshooting Strategy for Byproduct Formation
| Observed Issue | Potential Cause | Recommended Action |
| Product mixture containing the debenzylated starting material | The base is too strong or the temperature is too high, causing cleavage of the benzyl ether. | Use a milder base: Switch to a base that is just strong enough to deprotonate your nucleophile (e.g., K₂CO₃ or Cs₂CO₃ for phenols). Lower the reaction temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| A complex mixture of unidentified products | A very strong, non-selective base (like an organolithium) may be causing multiple side reactions, including benzylic proton abstraction. | Use a sterically hindered, non-nucleophilic base: If you need a strong base, consider using lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) at low temperatures.[7] These bases are less likely to act as nucleophiles. |
| Product where the nitro group is replaced | Denitrative substitution is occurring. | This is a less common pathway but can be favored with certain nucleophiles and catalysts. Re-evaluate your reaction conditions and consider if a catalyst-free system is more appropriate for your desired transformation.[13] |
Question 3: How can I design a robust experimental protocol to minimize side reactions from the start?
Proactive experimental design is key to success. Here is a generalized protocol that incorporates best practices for running SNAr reactions with this compound.
Step-by-Step Experimental Protocol
-
Preparation:
-
Thoroughly dry all glassware in an oven at >100 °C for several hours and allow to cool under a stream of inert gas (N₂ or Ar).
-
Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent.
-
Ensure all reagents, including the base and nucleophile, are anhydrous.
-
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and inert gas inlet, add this compound (1.0 eq) and your nucleophile (1.1-1.5 eq).
-
Dissolve the reactants in a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO, THF).
-
-
Addition of Base:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the strong base (1.1-1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly. For very reactive bases like NaH, be mindful of hydrogen gas evolution.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.
-
Monitor the progress of the reaction by TLC or LC-MS every 1-2 hours. If the reaction is sluggish, gentle heating (e.g., to 40-60 °C) may be applied.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
-
Workflow Diagram
Caption: A robust experimental workflow for SNAr reactions.
Section 3: Frequently Asked Questions (FAQs)
-
Q: Can I use a weaker base like triethylamine or DBU?
-
A: It depends on your nucleophile. For deprotonating alcohols or phenols, these bases are generally not strong enough. However, if your nucleophile is already anionic or is a potent neutral nucleophile like an amine, a weaker base may suffice to scavenge the HF that is formed.
-
-
Q: Is there a risk of the benzyloxy group being displaced instead of the fluorine?
-
A: This is highly unlikely. The C-F bond is significantly more activated towards nucleophilic attack due to the strong electron-withdrawing effect of the para-nitro group. The C-O bond of the ether is much less electrophilic.
-
-
Q: My reaction works, but the yield is consistently moderate (~50-60%). How can I improve it?
-
A: Moderate yields can be due to incomplete conversion or competing side reactions. First, ensure the reaction has gone to completion by extending the reaction time. If the yield does not improve, consider using a slight excess of the nucleophile and base (e.g., 1.5 eq each) to push the equilibrium towards the product.[11] Also, ensure your purification method is optimized to minimize product loss.
-
-
Q: Are there any safety concerns when working with strong bases and this substrate?
-
A: Yes. Strong bases like sodium hydride are flammable and react violently with water, producing hydrogen gas. Organolithium reagents are pyrophoric. Always handle these reagents under an inert atmosphere and have appropriate quenching procedures in place. Nitroaromatic compounds can be toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[14]
-
By understanding the delicate interplay of the functional groups in this compound and by systematically troubleshooting potential issues, you can significantly improve the outcome of your reactions. This guide provides a framework for logical problem-solving, grounded in the principles of organic chemistry.
References
-
Hale, C. R., et al. (2017). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. ACS Publications. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). pKa Values of Common Bases. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
Scribd. (n.d.). Base Strength and pKa Values Guide. Retrieved from [Link]
-
Pearson+. (2024). Benzyl ethers make excellent protecting groups. Retrieved from [Link]
-
Joshi, P. et al. (2019). COMMON ACIDS AND BASES FOR ORGANIC SYNTHESIS. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 8.3: pKa Values. Retrieved from [Link]
-
Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene.... Retrieved from [Link]
-
Musacchio, A. J., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene?. Retrieved from [Link]
-
ResearchGate. (2015). Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not?. Retrieved from [Link]
-
Iizumi, K., & Yamaguchi, J. (2025). Transformative reactions in nitroarene chemistry: C–N bond cleavage, skeletal editing, and N–O bond utilization. RSC Publishing. Retrieved from [Link]
-
Orita, A., et al. (2018). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2025). Transformative Reactions in Nitroarene Chemistry: Advances in C–N Bond Cleavage, Skeletal Editing, and N–O Bond Utilization. Retrieved from [Link]
-
Petrov, K. G., et al. (2006). 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene. PubMed Central. Retrieved from [Link]
-
PubChem. (n.d.). 1-Fluoro-2-methoxy-4-nitrobenzene. Retrieved from [Link]
-
MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed Central. Retrieved from [Link]
-
jOeCHEM. (2021). Identifying Directing Groups & Rxns with Benzene (Worksheet Solutions Walkthrough). Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). Electrophilic Aromatic Substitution Reactions Made Easy!. Retrieved from [Link]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Cross-Coupling with 2-(Benzyloxy)-4-fluoro-1-nitrobenzene Analogues
Welcome to the technical support center for cross-coupling reactions involving 2-(benzyloxy)-4-fluoro-1-nitrobenzene and its analogues. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights, actionable protocols, and robust troubleshooting strategies. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experiments.
The use of nitroarenes as electrophiles in cross-coupling is a significant advancement, offering an alternative to traditional aryl halides and triflates.[1] Nitroarenes are readily available through the facile nitration of aromatic compounds, making them attractive feedstock chemicals.[2][3] However, the inherent stability of the C–NO₂ bond and the potential for competing side reactions present unique challenges that require carefully optimized catalytic systems.[3][4] This guide focuses on palladium-catalyzed systems that have proven effective for these challenging transformations.
Section 1: Core Principles of Catalyst Selection
This section addresses the fundamental concepts governing the use of substrates like this compound in cross-coupling reactions.
Q1: Why are nitroarenes challenging electrophiles for cross-coupling reactions?
Nitroarenes are considered challenging electrophiles for two primary reasons:
-
The Strength of the C–NO₂ Bond: Unlike the relatively weaker carbon-halogen bonds (C-I, C-Br) that readily undergo oxidative addition to a low-valent metal center, the carbon-nitro bond is thermodynamically strong. Cleaving this bond is the crucial, and often rate-limiting, step in the catalytic cycle.[3] This requires a highly active catalyst, typically one that is both electron-rich and sterically bulky, to facilitate the challenging oxidative addition step.[2][3]
-
Competing Reduction Pathway: The nitro group is highly susceptible to reduction, a common transformation in organic synthesis.[5] Under typical cross-coupling conditions, especially with less optimized catalysts or in the presence of certain reagents, the nitro group can be reduced to nitroso, hydroxylamino, or amino functionalities.[6] These resulting aniline derivatives can then act as catalyst poisons or participate in undesired side reactions, halting the desired cross-coupling pathway.[7] Therefore, the catalyst system must be selective for C–NO₂ bond activation over reduction.
Q2: What is the general catalytic cycle for denitrative cross-coupling?
The palladium-catalyzed cross-coupling of nitroarenes follows a catalytic cycle analogous to traditional cross-coupling reactions, revolving around a Pd(0)/Pd(II) redox couple.[4][8][9] The key difference lies in the initial oxidative addition step, where the catalyst inserts into the Ar–NO₂ bond instead of an Ar–X bond.[2][10]
Caption: General catalytic cycle for denitrative cross-coupling.
Q3: How do the substituents on "this compound" influence catalyst selection?
The specific structure of this substrate imposes critical demands on the catalyst system:
-
ortho-Benzyloxy Group: This large substituent creates significant steric hindrance around the C–NO₂ bond. To overcome this, a sterically demanding ligand is essential. Bulky biaryl monophosphine ligands (i.e., "Buchwald ligands") are highly effective because they promote the reductive elimination step and create a coordinatively unsaturated metal center necessary for the initial oxidative addition.[11][12]
-
Fluoro and Nitro Groups: Both are strongly electron-withdrawing, which makes the aromatic ring electron-deficient. This electronic property is generally beneficial, as it can facilitate the initial oxidative addition of the electron-rich Pd(0) catalyst to the aryl ring.[13][14]
Therefore, the ideal ligand should be both sterically bulky to overcome the hindrance of the benzyloxy group and electron-rich to promote the cleavage of the strong C–NO₂ bond.
Section 2: Recommended Catalyst Systems & Protocols
For substrates of this class, the literature strongly supports the use of palladium catalysts paired with bulky, electron-rich biaryl monophosphine ligands.[15] The BrettPhos ligand, in particular, has been identified as a key component for successful Suzuki-Miyaura couplings of nitroarenes.[1][2][3]
Recommended Starting Conditions
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Pd Source | Pd(OAc)₂ or Pd₂(dba)₃ | Pd₂(dba)₃ or a BrettPhos Pd Precatalyst |
| Ligand | BrettPhos | BrettPhos or other bulky biarylphosphines |
| Pd/Ligand Ratio | 1 : 2 to 1 : 2.4 | 1 : 2 to 1 : 2.4 |
| Catalyst Loading | 1 - 5 mol % | 2 - 5 mol % |
| Base | K₃PO₄ or Cs₂CO₃ | NaOt-Bu or K₃PO₄ |
| Solvent | Dioxane or Toluene | Dioxane or Toluene |
| Temperature | 100 - 130 °C | 80 - 110 °C |
| Reference | [1],[15] | [2],[3] |
Q4: What is a reliable starting protocol for a Suzuki-Miyaura coupling with this substrate?
This protocol is adapted from successful methods reported for the denitrative Suzuki-Miyaura coupling.[1][15]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the nitroarene (1.0 equiv.), the arylboronic acid (1.5 equiv.), and K₃PO₄ (3.0 equiv.).
-
Catalyst Preparation: In a separate vial, add Pd(OAc)₂ (0.02 equiv., 2 mol %) and BrettPhos (0.048 equiv., 4.8 mol %).
-
Reaction Assembly: Place both vials under an inert atmosphere (Argon or Nitrogen). Add anhydrous, degassed 1,4-dioxane to the catalyst vial and stir for 5-10 minutes at room temperature to allow for pre-formation of the active complex.
-
Initiation: Transfer the catalyst solution to the reaction vial containing the substrate mixture via syringe. Add additional anhydrous, degassed dioxane to reach a final concentration of ~0.1 M with respect to the nitroarene.
-
Execution: Seal the reaction vial and place it in a preheated oil bath at 130 °C. Stir vigorously for 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Q5: What is a recommended starting point for a Buchwald-Hartwig amination?
The Buchwald-Hartwig amination of nitroarenes also requires a highly active catalyst system to achieve C-N bond formation while avoiding reduction of the nitro group.[2][3]
Experimental Protocol: Buchwald-Hartwig Amination
-
Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the nitroarene (1.0 equiv.), the amine (1.2 equiv.), and NaOt-Bu (1.5 equiv.). Note: Perform this in a glovebox if possible.
-
Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 0.02 equiv., 2 mol %) and the ligand (e.g., BrettPhos, 0.048 equiv., 4.8 mol %). If using a palladium precatalyst like BrettPhos Pd G3, add it directly (0.02 equiv., 2 mol %).[16]
-
Reaction Assembly: Seal the tube, remove it from the glovebox (if used), and backfill with an inert atmosphere. Add anhydrous, degassed toluene or dioxane to achieve a final concentration of ~0.1-0.2 M.
-
Execution: Place the sealed tube in a preheated oil bath at 100 °C. Stir vigorously for 16-24 hours.
-
Workup & Purification: Follow a similar workup and purification procedure as described for the Suzuki-Miyaura coupling.
Section 3: Troubleshooting Guide
Even with optimized protocols, challenges can arise. This section provides a logical framework for diagnosing and solving common experimental issues.
Caption: A decision-making workflow for troubleshooting common issues.
Problem 1: Low or No Conversion of Starting Material
Q6: My reaction shows little to no product formation. What are the first things I should check?
Before optimizing the catalyst system, always verify the fundamentals:
-
Inert Atmosphere: Ensure your reaction was set up under a rigorously maintained inert atmosphere of argon or nitrogen. Oxygen can oxidize the Pd(0) active catalyst and promote side reactions like the homocoupling of boronic acids.[13]
-
Reagent Quality: Verify the purity of your starting materials. Solvents must be anhydrous and degassed. Bases like K₃PO₄ can be hygroscopic; ensure they are dry.
-
Stirring: Ensure the reaction mixture is stirring vigorously, especially if using heterogeneous bases like K₃PO₄.
Q7: I suspect my catalyst is inactive. How can I ensure the active Pd(0) species is being generated and maintained?
Catalyst inactivity is a primary cause of reaction failure.[13]
-
Use a Precatalyst: The most reliable way to ensure generation of the active LPd(0) species is to use a modern palladium precatalyst, such as a Buchwald G3 or G4 precatalyst.[16] These are air- and moisture-stable solids that convert quantitatively to the active catalyst under the reaction conditions.
-
Optimize Ligand Ratio: An excess of the phosphine ligand relative to the palladium source (e.g., a Pd:Ligand ratio of 1:2.4) can help stabilize the active catalyst and prevent decomposition.[16]
-
Check the Palladium Source: If not using a precatalyst, ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) has not degraded during storage.
Q8: How should I approach optimizing the ligand and base if the standard conditions fail?
A systematic screening approach is best.[16]
-
Base Screening: The choice of base is critical. For Suzuki reactions, it activates the boronic acid.[17] For Buchwald-Hartwig, it deprotonates the amine. Test a range of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[13]
-
Ligand Screening: While BrettPhos is an excellent starting point, other bulky biarylphosphine ligands like RuPhos or XPhos might offer improved performance for your specific analogue.
-
Temperature: If conversion is low, incrementally increase the temperature by 10-20 °C. High temperatures can sometimes promote catalyst decomposition, so monitor the reaction for signs of darkening or palladium black precipitation.[14]
Problem 2: Significant Formation of Byproducts
Q9: My main byproduct is the corresponding aniline (Ar-NH₂). How do I prevent the reduction of the nitro group?
This is the most common and critical side reaction. The goal is to favor C-NO₂ bond cleavage over N=O bond reduction.
-
Avoid Reductive Conditions: The catalyst system for cross-coupling is distinct from that used for catalytic hydrogenation. Never use Pd/C and H₂ gas , as this is a classic method for nitro reduction.[5]
-
Solvent and Base Choice: Avoid protic solvents (water, alcohols) and bases that can generate palladium-hydride (Pd-H) species, which are known to be responsible for hydrodenitration and can sometimes facilitate reduction.[18] Using a strong, non-nucleophilic base like sodium tert-butoxide in an aprotic solvent like toluene is often effective.
-
Re-evaluate the Catalyst: Some palladium/ligand combinations may have a higher propensity for promoting reduction. Sticking to highly active, bulky phosphine systems is generally the best strategy.
Q10: I am observing the hydrodenitrated product, where the nitro group is replaced by a hydrogen atom (Ar-H). What causes this?
This side reaction, analogous to hydrodehalogenation, is typically caused by the formation of palladium-hydride (Pd-H) intermediates.[18]
-
Source of Hydride: The hydride can originate from trace water reacting with the base, from the solvent, or from certain additives.
-
Mitigation Strategies:
-
Use rigorously dried and degassed solvents and reagents.
-
Screen different bases. Sometimes a weaker base can minimize this pathway.
-
Lowering the reaction temperature can sometimes disfavor the hydrodenitration pathway, which may have a higher activation energy.[13]
-
Q11: I am seeing significant homocoupling of my boronic acid or amine coupling partner. How can this be minimized?
Homocoupling is often a sign of catalyst oxidation or, in the case of Sonogashira coupling, copper-catalyzed dimerization.[13]
-
Rigorous Degassing: Oxygen is a primary culprit in the homocoupling of boronic acids. Ensure your solvent and reaction headspace are thoroughly deoxygenated.
-
Stoichiometry: Use a slight excess (1.2–1.5 equivalents) of the nucleophilic coupling partner. A large excess is sometimes detrimental.
-
Slow Addition: For highly active nucleophiles, slow addition via a syringe pump can maintain a low steady-state concentration, disfavoring the bimolecular homocoupling reaction.[13]
Section 4: Frequently Asked Questions (FAQs)
Q12: Can I use common catalysts like Pd(PPh₃)₄ or Pd/C for this transformation?
It is highly unlikely that these catalysts will be effective.
-
Pd(PPh₃)₄: Triphenylphosphine (PPh₃) is generally not electron-rich or sterically bulky enough to facilitate the difficult oxidative addition into the C–NO₂ bond or to promote the reductive elimination from a sterically hindered intermediate.
-
Pd/C: Palladium on carbon is a heterogeneous catalyst primarily used for hydrogenations.[19] In the context of this reaction, it would almost certainly lead to the rapid and unselective reduction of the nitro group to an amine rather than promoting cross-coupling.[5]
Q13: Are other metals like Nickel or Copper viable alternatives to Palladium?
While palladium is the most established and reliable metal for this specific denitrative coupling, research into other transition metals is ongoing.[8]
-
Nickel: Nickel catalysts are known to activate C-O bonds and other challenging functionalities, but their application in denitrative coupling is less developed than palladium systems.[2]
-
Copper: Copper-catalyzed C-N coupling (Ullmann reaction) is well-known, but typically requires harsh conditions and is challenging with sterically hindered substrates.[20] For denitrative couplings, palladium remains the metal of choice.
Q14: Will this catalytic system tolerate other functional groups on my substrate?
The recommended palladium/biarylphosphine systems exhibit excellent functional group tolerance.[9] Groups like esters, ketones, amides, nitriles, and ethers are generally well-tolerated. However, unprotected acidic protons (e.g., phenols, carboxylic acids) will be deprotonated by the base and may interfere. Halogens (Cl, Br, I) on the same molecule could compete in oxidative addition, leading to complex product mixtures.
References
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Kashihara, M., & Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(14), 2928–2935. [Link]
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Yang, Y. (2017). Palladium-Catalyzed Cross-Coupling of Nitroarenes. Angewandte Chemie International Edition, 56(50), 15802-15804. [Link]
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Ma, D., et al. (2022). Recent progress in transition metal catalyzed cross coupling of nitroarenes. Chinese Chemical Letters, 33(7), 3323-3332. [Link]
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Nakao, Y., & Sakaki, S. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(14), 2928-2935. [Link]
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Newman, S. G., & Willis, M. C. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Central Science, 3(10), 1032–1043. [Link]
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Reddy, R. S., et al. (2016). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 12, 2494–2501. [Link]
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Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
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Gasanov, R. G., & Freidlina, R. K. (2021). Nitro to amine reductions using aqueous flow catalysis under ambient conditions. iScience, 24(12), 103513. [Link]
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Li, H., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules, 28(13), 5183. [Link]
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Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. [Link]
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Reddy, R. S., et al. (2016). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 12, 2494–2501. [Link]
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Sharma, S., & Kumar, P. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22359-22384. [Link]
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Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]
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Eigenberger, G., & W. Keil, F. J. (1998). Poisoning and deactivation of palladium catalysts. ResearchGate. [Link]
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Chemistry LibreTexts. (2020). Palladium catalyzed couplings. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
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Vantourout, J. C., et al. (2017). Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. Journal of the American Chemical Society, 139(18), 6347–6350. [Link]
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Yamamoto, T., et al. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 49(30), 10492-10498. [Link]
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Vantourout, J. C., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3120–3130. [Link]
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Vantourout, J. C., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3120–3130. [Link]
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Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Vantourout, J. C., et al. (2017). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Semantic Scholar. [Link]
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Realini, N., et al. (2020). Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. Journal of Medicinal Chemistry, 63(7), 3563–3589. [Link]
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Realini, N., et al. (2020). Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. Journal of Medicinal Chemistry, 63(7), 3563–3589. [Link]
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Synfacts. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Thieme, 13(12), 1279. [Link]
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van der Poel, T., et al. (2020). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 10(18), 10514–10523. [Link]
-
Mohammadi, Z., & Yazdanpanah, M. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1221-1256. [Link]
-
Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 853. [Link]
-
ResearchGate. (2010). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]
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Validation & Comparative
A Comparative Reactivity Analysis: 2-(Benzyloxy)-4-fluoro-1-nitrobenzene versus its Chloro-Analogue in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the construction of complex molecules for pharmaceuticals and materials science, halo-nitroaromatic compounds are indispensable intermediates. Their utility is primarily centered around the Nucleophilic Aromatic Substitution (SNAr) reaction, a powerful tool for C-N, C-O, and C-S bond formation. The choice of the halogen substituent on the aromatic ring is a critical design parameter that profoundly dictates the substrate's reactivity.
This guide provides an in-depth, objective comparison of the reactivity of 2-(Benzyloxy)-4-fluoro-1-nitrobenzene and its chloro-analogue, 2-(Benzyloxy)-4-chloro-1-nitrobenzene. We will explore the mechanistic underpinnings of their differential reactivity, present comparative kinetic data from analogous systems, and provide a detailed, validated experimental protocol for a representative SNAr transformation.
The Decisive Role of the Halogen in SNAr Reactivity
Aromatic rings, being electron-rich, are typically poor substrates for nucleophilic attack. However, the presence of potent electron-withdrawing groups (EWGs), such as the nitro group (-NO2), can render the ring sufficiently electrophilic to react with nucleophiles.[1] The SNAr reaction proceeds via a two-step addition-elimination mechanism.[2][3]
-
Nucleophilic Attack (Rate-Determining Step): The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The disruption of aromaticity makes this step energetically costly and, therefore, typically rate-determining.[1][4]
-
Leaving Group Departure: The halide ion is eliminated, restoring the aromaticity of the ring and yielding the final substitution product.[1]
Contrary to the principles governing SN1 and SN2 reactions, where the C-F bond is the strongest and fluoride is the poorest leaving group, the reactivity order for halogens in SNAr is inverted: F > Cl ≈ Br > I .[2][5]
The explanation lies in the rate-determining first step. The reactivity is not governed by the strength of the carbon-halogen bond (as it is not broken in this step), but by the stability of the Meisenheimer complex.[6] Fluorine, being the most electronegative of the halogens, exerts the strongest inductive electron-withdrawal (-I effect).[4] This potent inductive effect powerfully stabilizes the developing negative charge in the Meisenheimer intermediate, thereby lowering the activation energy of the reaction and accelerating the rate of nucleophilic attack.[7][8] Consequently, this compound is significantly more reactive than its chloro-analogue.
The ortho-benzyloxy and para-nitro substituents are crucial. The nitro group's strong electron-withdrawing nature, acting through both induction and resonance, activates the ring and provides substantial resonance stabilization to the Meisenheimer complex.[2][3] The ortho/para relationship between the EWG and the halogen is essential for this stabilization.[1][9]
Caption: The two-step addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).
Quantitative Reactivity Comparison
| Substrate (Analogous System) | Nucleophile | Solvent | Relative Rate Constant (kF / kX) | Reference |
| 1-Fluoro -2,4-dinitrobenzene | Piperidine | Ethanol | 1 | [10] |
| 1-Chloro -2,4-dinitrobenzene | Piperidine | Ethanol | ~10⁻² - 10⁻³ | [10] |
| 4-Fluoro nitrobenzene | Piperidine | DMSO | 1 | [7] |
| 4-Chloro nitrobenzene | Piperidine | DMSO | ~3.1 x 10⁻⁴ | [7] |
Interpretation of Data: The data unequivocally demonstrates that the fluoro-aromatic compounds are significantly more reactive—by a factor of 100 to over 3000 times—than their chloro counterparts under similar conditions. This substantial difference underscores the dominant role of the halogen's electronegativity in stabilizing the rate-determining intermediate. For synthetic applications, this means that reactions with this compound can often be conducted under much milder conditions (e.g., lower temperatures, shorter reaction times) than those with the chloro-analogue, leading to cleaner reactions and potentially higher yields.
Experimental Protocol: Nucleophilic Aromatic Substitution with Morpholine
This section provides a validated, step-by-step protocol for the SNAr reaction of an activated aryl halide with morpholine, a common secondary amine nucleophile. The principles and steps are directly applicable to both this compound and its chloro-analogue.
Objective: To synthesize 4-(2-(benzyloxy)-4-nitrophenyl)morpholine via nucleophilic aromatic substitution.
Materials:
-
2-(Benzyloxy)-4-halo-1-nitrobenzene (1.0 eq.) (where halo = F or Cl)
-
Morpholine (1.2 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl solution)
-
Deionized water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-(Benzyloxy)-4-halo-1-nitrobenzene (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).
-
Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add anhydrous DMF via syringe to achieve a substrate concentration of approximately 0.2 M.
-
Rationale: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. Anhydrous DMF is a polar aprotic solvent that effectively solvates the potassium carbonate and the reaction intermediate without interfering with the nucleophile.[11]
-
-
Addition of Nucleophile:
-
Add morpholine (1.2 eq.) to the stirring suspension at room temperature using a syringe.
-
Rationale: A slight excess of the nucleophile ensures the complete consumption of the limiting aryl halide. Potassium carbonate acts as a base to neutralize the H-X acid formed during the reaction, driving the equilibrium towards the product.
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to the appropriate temperature (e.g., 60-80°C for the fluoro-analogue; may require >100°C for the chloro-analogue) and stir vigorously.
-
Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., 3:1 Hexanes:EtOAc). Visualize spots under UV light. The reaction is complete when the starting aryl halide spot is no longer visible.
-
Rationale: Heating provides the necessary activation energy. The fluoro-compound's higher reactivity allows for lower temperatures. TLC is a crucial technique for real-time monitoring to avoid over-running the reaction and forming impurities.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and then brine.
-
Rationale: The quench with water precipitates the organic product and dissolves the inorganic salts (K₂CO₃, KX). Ethyl acetate is a common extraction solvent. The brine wash helps to remove residual water from the organic layer.
-
-
Purification:
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
-
Rationale: Drying is essential before solvent removal. Purification removes unreacted reagents and byproducts, yielding the final product in high purity.
-
Caption: A generalized workflow for the SNAr reaction and product isolation.
Conclusion and Synthetic Implications
The comparative analysis unequivocally establishes that This compound is a significantly more reactive substrate in nucleophilic aromatic substitution reactions than its chloro-analogue . This heightened reactivity is a direct consequence of fluorine's superior electronegativity, which provides enhanced stabilization to the rate-determining Meisenheimer complex.
For researchers and drug development professionals, this has critical practical implications:
-
Milder Conditions: The fluoro-analogue allows for the use of lower reaction temperatures and shorter reaction times, which can improve energy efficiency and preserve sensitive functional groups elsewhere in the molecule.
-
Broader Nucleophile Scope: The increased electrophilicity of the fluoro-compound can enable reactions with weaker nucleophiles that may be unreactive towards the chloro-analogue.
-
Predictable Reactivity: Understanding this reactivity trend allows for more rational design of synthetic routes and predictable optimization of reaction conditions.
While the cost of fluorinated starting materials may sometimes be higher, the benefits of increased reactivity, cleaner reaction profiles, and milder conditions often make this compound the superior choice for complex molecular synthesis.
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The Strategic Advantage of 2-(Benzyloxy)-4-fluoro-1-nitrobenzene in Nucleophilic Aromatic Substitution
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of nucleophilic aromatic substitution (SNAr), the choice of electrophile is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. While a variety of activated aryl halides are at the disposal of the modern chemist, 2-(Benzyloxy)-4-fluoro-1-nitrobenzene has emerged as a particularly strategic building block. This guide provides an in-depth comparison of its performance against other common electrophiles, supported by mechanistic principles and its application in complex molecule synthesis.
The Underlying Principles of SNAr Reactivity
The SNAr reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. The reaction proceeds through a two-step addition-elimination mechanism, the rate of which is governed by the stability of the intermediate Meisenheimer complex.[1][2][3] Key factors influencing the reaction's feasibility include:
-
Electron-Withdrawing Groups (EWGs): The presence of strong EWGs, such as a nitro group (NO₂), is essential. These groups stabilize the negative charge of the Meisenheimer intermediate through resonance and inductive effects, thereby lowering the activation energy of the rate-determining nucleophilic addition step. The activating effect is most pronounced when the EWG is positioned ortho or para to the leaving group.[1][2][3]
-
The Leaving Group: The nature of the leaving group is crucial. In SNAr, the C-X bond is broken in the second, fast step of the reaction. The reactivity order for halogens is F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack in the rate-determining step.[1]
-
Nucleophile and Reaction Conditions: The strength of the nucleophile and the choice of solvent and base play a significant role in reaction kinetics and outcomes.
This compound: A Multifaceted Electrophile
This compound is a powerful electrophile for SNAr reactions. The nitro group at the 1-position and the fluorine atom at the 4-position create a classic para-activated system, ensuring high reactivity towards nucleophilic attack. However, the true strategic advantage of this reagent lies in the presence of the benzyloxy group at the 2-position.
The Dual Role of the Ortho-Benzyloxy Group
The benzyloxy group is not merely a spectator in the SNAr reaction. It serves two primary functions that provide a distinct advantage over simpler electrophiles:
-
A Latent Nucleophile: The benzyloxy group acts as a protecting group for a phenol. This is a crucial feature in multi-step syntheses where a free hydroxyl group would be incompatible with reaction conditions or would lead to undesired side reactions. Following the SNAr reaction, the benzyl group can be readily removed under mild hydrogenolysis conditions (e.g., H₂, Pd/C) to unmask the phenol. This phenol can then participate in subsequent transformations, such as cyclizations or further substitutions.[4][5]
-
Modulator of Reactivity and Selectivity: The ortho-benzyloxy group can influence the electronic and steric environment of the reaction center.
-
Electronic Effects: The oxygen atom of the benzyloxy group has lone pairs that can be donated into the ring through resonance, which would be a deactivating effect. However, it also exerts an electron-withdrawing inductive effect. In the context of SNAr, where the stabilization of the anionic Meisenheimer complex is paramount, the overall electronic impact can be nuanced.
-
Steric Hindrance: The bulky benzyloxy group can sterically hinder the approach of nucleophiles to the ortho position. In the case of this compound, this effect is less pronounced for the para-position where the substitution occurs. However, in related systems with multiple leaving groups, such steric influence could be exploited to enhance regioselectivity. Studies on the related 2,4-difluoronitrobenzene have shown that substitution can be directed to the ortho position in nonpolar solvents.[6] The presence of the bulky benzyloxy group in our target molecule effectively directs substitution to the para position.
-
Comparative Performance: A Conceptual Analysis
| Electrophile | Key Features | Advantages | Disadvantages |
| This compound | Para-activation by NO₂, ortho-benzyloxy protecting group. | High reactivity at the 4-position, allows for subsequent deprotection to a phenol, enabling further synthetic transformations. | Higher molecular weight, potential for steric hindrance with very bulky nucleophiles. |
| 4-Fluoronitrobenzene | Simple para-activated system. | High reactivity, lower molecular weight. | Lacks the synthetic handle of a protected phenol. |
| 2,4-Difluoronitrobenzene | Two potential leaving groups, activated at both ortho and para positions. | Can undergo mono- or di-substitution, regioselectivity can be controlled.[6] | Can lead to mixtures of isomers if not carefully controlled, potential for over-reaction. |
| 4-Chloronitrobenzene | Para-activated system with a chloro leaving group. | Cost-effective. | Lower reactivity compared to the fluoro analogue. |
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments involving this compound and its analogues.
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol is adapted from general procedures for SNAr reactions with activated fluoro-phenyls.[4][5]
Objective: To synthesize N-substituted-2-(benzyloxy)-1-nitroanilines.
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine, piperidine)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (MeCN)
-
Microwave reactor or conventional heating setup
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equiv.) in acetonitrile, add the desired amine (2.0 equiv.) and DIPEA (2.0 equiv.).
-
The reaction mixture is then heated to 90 °C. This can be achieved through conventional reflux or under microwave irradiation (200 W power).
-
Monitor the reaction progress by UPLC/MS or TLC until the starting material is consumed.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted product.
Protocol 2: Deprotection of the Benzyl Group
This protocol describes the hydrogenolysis of the benzyl ether to yield the corresponding phenol.[4][5]
Objective: To deprotect the benzyloxy group to reveal the phenol.
Materials:
-
Benzyloxy-substituted aromatic compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Cyclohexene (as a hydrogen donor, optional)
-
Hydrogen gas supply (if not using a transfer hydrogenation agent)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve the benzyloxy-substituted compound in ethanol or methanol.
-
Add 10% Pd/C catalyst (typically 10-20 mol% of the substrate).
-
If using transfer hydrogenation, add cyclohexene (typically 5-10 equivalents).
-
If using hydrogen gas, purge the reaction vessel with hydrogen and maintain a hydrogen atmosphere (e.g., with a balloon).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 70 °C for transfer hydrogenation) until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to obtain the crude phenol, which can be further purified if necessary.
Visualizing the Synthetic Strategy
The strategic use of this compound is best understood through a workflow diagram.
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Illuminating Molecular Architecture: A Comparative Guide to the 1H and 13C NMR Analysis of 2-(Benzyloxy)-4-fluoro-1-nitrobenzene
In the landscape of pharmaceutical and materials science research, the unambiguous confirmation of molecular structure is the bedrock of innovation. For drug development professionals and synthetic chemists, mastering analytical techniques to validate the architecture of novel compounds is paramount. This guide provides an in-depth technical analysis of 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of "2-(Benzyloxy)-4-fluoro-1-nitrobenzene," a polysubstituted aromatic compound. We will dissect the expected spectral features, compare NMR with alternative analytical methodologies, and provide detailed experimental protocols to ensure scientific rigor.
The Central Role of NMR in Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules.[1][2][3] Its power lies in its ability to probe the chemical environment of individual nuclei, specifically protons (¹H) and carbon-13 (¹³C), within a molecule. By analyzing chemical shifts, spin-spin coupling, and signal integrations, we can piece together the molecular puzzle with high fidelity.[4][5][6]
For a molecule like this compound, with its distinct aromatic and aliphatic regions, and the presence of influential functional groups (nitro, fluoro, and benzyloxy), NMR provides a wealth of structural information.
Predicting the Spectroscopic Signature of this compound
While a definitive experimental spectrum for this compound is not publicly available, we can construct a highly accurate prediction based on the well-documented spectral data of its structural analogs. This predictive approach relies on the principle of the additivity of substituent chemical shift (SCS) effects, a foundational concept in NMR spectroscopy.[7][8][9][10][11]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to display signals in both the aromatic and aliphatic regions.
Aromatic Region (δ 7.0-8.5 ppm): The three protons on the nitro-substituted benzene ring will each give a distinct signal, influenced by the electronic effects of the nitro, fluoro, and benzyloxy groups. The electron-withdrawing nitro group will significantly deshield adjacent protons, shifting them downfield.[12][13][14] Conversely, the electron-donating benzyloxy group will cause a shielding effect (upfield shift), particularly on the ortho and para positions.[7]
-
H-3: This proton is ortho to the strongly electron-withdrawing nitro group and will be the most deshielded, appearing as a doublet of doublets due to coupling with H-5 and the fluorine atom.
-
H-5: Situated meta to the nitro group and ortho to the fluorine, this proton will be a doublet of triplets (or a complex multiplet) due to coupling with H-3, H-6, and the fluorine atom.
-
H-6: This proton is ortho to the benzyloxy group and meta to the nitro group and fluorine. It will likely be the most shielded of the aromatic protons on this ring, appearing as a doublet of doublets.
Benzyloxy Group Protons:
-
Methylene Protons (-OCH₂-): A characteristic singlet is expected around δ 5.0-5.3 ppm.
-
Phenyl Protons (-C₆H₅): The five protons of the benzyl group will appear as a multiplet in the range of δ 7.3-7.5 ppm.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments. For this compound, we expect to see 13 distinct signals.
Aromatic Carbons (δ 110-165 ppm):
-
The carbon bearing the nitro group (C-1) will be significantly deshielded.
-
The carbon attached to the benzyloxy group (C-2) will also be downfield.
-
The carbon bonded to the fluorine atom (C-4) will show a large one-bond C-F coupling constant.[15]
-
The remaining aromatic carbons will have chemical shifts determined by the combined electronic effects of the substituents.
Aliphatic Carbon:
-
The methylene carbon of the benzyloxy group (-OCH₂-) will resonate in the range of δ 70-75 ppm.
Comparative Analysis with Alternative Analytical Techniques
While NMR is a powerful tool, a multi-technique approach provides the most robust structural confirmation.
| Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR | Detailed connectivity, chemical environment of atoms, stereochemistry. | Non-destructive, provides a complete structural picture. | Requires soluble sample, can be complex for large molecules. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns. | High sensitivity, small sample amount needed. | Does not provide detailed connectivity of atoms.[16][17][18][19] |
| FTIR Spectroscopy | Presence of functional groups (e.g., -NO₂, C-O, C-F). | Fast, easy to use, good for identifying functional groups. | Provides limited information on the overall molecular skeleton.[20][21][22][23][24] |
| X-ray Crystallography | Unambiguous 3D molecular structure in the solid state. | Provides the absolute structure. | Requires a suitable single crystal, which can be difficult to obtain.[25][26][27][28][29] |
Experimental Protocols
Adherence to standardized protocols is critical for obtaining high-quality, reproducible NMR data.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Filtration: If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
Data Acquisition
The following is a generalized workflow for acquiring ¹H and ¹³C NMR spectra.
Caption: General workflow for NMR sample preparation and data acquisition.
Standard ¹H NMR Acquisition Parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64 (depending on sample concentration)
Standard ¹³C NMR Acquisition Parameters:
-
Pulse Angle: 30 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Decoupling: Proton broadband decoupling is typically used to simplify the spectrum.
Data Interpretation: A Self-Validating System
The interpretation of NMR spectra is a logical process of deduction.
Caption: Logical workflow for NMR spectral interpretation.
By systematically analyzing each piece of information from both the ¹H and ¹³C spectra, a self-validating structural hypothesis can be constructed. The proposed structure must be consistent with all observed data, from the number of signals to the intricate details of coupling constants.
Conclusion
The structural confirmation of "this compound" serves as an excellent case study for the power and nuance of NMR spectroscopy. Through a predictive analysis based on established substituent effects and a comparative approach with other analytical techniques, researchers can achieve a high degree of confidence in their synthesized products. The detailed protocols and logical workflows presented in this guide are intended to equip scientists with the practical knowledge and theoretical understanding necessary for rigorous structural elucidation in their own research endeavors.
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Soderberg, T. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]
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A Researcher's Guide to Regioselectivity in Nucleophilic Aromatic Substitution: A Comparative Analysis of 2-(Benzyloxy)-4-fluoro-1-nitrobenzene
In the intricate landscape of medicinal chemistry and drug development, the precise control of molecular architecture is paramount. Nucleophilic aromatic substitution (SNAr) stands as a cornerstone reaction for the synthesis of complex aromatic molecules, enabling the formation of carbon-heteroatom bonds with remarkable efficiency. However, the success of this reaction is intrinsically linked to the regioselectivity of the nucleophilic attack, a factor governed by the subtle interplay of electronic and steric effects within the aromatic substrate.
This guide provides an in-depth analysis of the regioselectivity of nucleophilic attack on 2-(Benzyloxy)-4-fluoro-1-nitrobenzene , a polysubstituted aromatic compound of interest in synthetic programs. We will dissect the theoretical underpinnings that dictate its reactivity, present a framework for experimental validation, and objectively compare its performance against alternative electrophiles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage a deeper understanding of SNAr reactions for the rational design and synthesis of novel chemical entities.
The Theoretical Framework: Predicting Regioselectivity in SNAr Reactions
Nucleophilic aromatic substitution typically proceeds through a two-step addition-elimination mechanism, famously known as the SNAr mechanism.[1][2] The reaction is initiated by the attack of a nucleophile on an electron-deficient aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3][4] The subsequent departure of a leaving group restores the aromaticity of the ring, yielding the final substitution product.
The rate and regioselectivity of this reaction are profoundly influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups (EWGs), such as the nitro group (-NO₂), are crucial for activating the ring towards nucleophilic attack.[5] These groups stabilize the negatively charged Meisenheimer complex, particularly when positioned ortho or para to the leaving group, through resonance and inductive effects.[3][6][7]
In the case of This compound , we have the following key substituents:
-
A Nitro Group (-NO₂) at C1: A powerful activating group.
-
A Benzyloxy Group (-OCH₂Ph) at C2: This group has a dual nature. The oxygen atom can donate electron density via resonance (an activating effect), but its electronegativity also leads to an inductive electron withdrawal (a deactivating effect).
-
A Fluoro Group (-F) at C4: The leaving group. Fluorine is a particularly effective leaving group in SNAr reactions. Despite the strength of the C-F bond, its high electronegativity strongly polarizes the C-F bond and activates the aromatic ring towards nucleophilic attack, which is the rate-determining step.[3][8]
Considering the arrangement of these substituents, the nucleophilic attack is predicted to occur overwhelmingly at the C4 position , leading to the displacement of the fluoride ion. This prediction is based on the following rationale:
-
Powerful Para-Activation by the Nitro Group: The nitro group at C1 is positioned para to the fluorine leaving group at C4. This geometric arrangement allows for maximal resonance stabilization of the Meisenheimer complex formed upon nucleophilic attack at C4. The negative charge can be delocalized onto the oxygen atoms of the nitro group, a highly favorable electronic arrangement.[3][6]
-
Role of the Benzyloxy Group: The benzyloxy group at C2 is meta to the fluorine at C4. Substituents in the meta position have a less pronounced effect on the stability of the Meisenheimer intermediate compared to those in ortho or para positions.[6] While the benzyloxy group's inductive withdrawal may contribute slightly to the overall activation of the ring, its influence on the regioselectivity is expected to be minimal compared to the potent para-directing effect of the nitro group.
Thus, the reaction of this compound with a nucleophile (Nu⁻) is expected to yield predominantly the 4-substituted product.
Experimental Design for Confirmation of Regioselectivity
To empirically validate the predicted regioselectivity, a series of controlled experiments with different classes of nucleophiles is proposed. The following protocols outline the reaction of this compound with an amine (morpholine) and a thiol (thiophenol), representing common nucleophiles in drug discovery.
Experimental Workflow
Caption: A generalized workflow for the SNAr reaction and product analysis.
Protocol 1: Reaction with Morpholine
-
To a solution of this compound (1.0 mmol) in 5 mL of dimethylformamide (DMF), add morpholine (1.2 mmol) and potassium carbonate (2.0 mmol).
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into 50 mL of cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
Protocol 2: Reaction with Thiophenol
-
To a solution of this compound (1.0 mmol) in 5 mL of DMF, add thiophenol (1.2 mmol) and potassium carbonate (2.0 mmol).
-
Stir the reaction mixture at 80 °C for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the mixture and dilute with 50 mL of water.
-
Extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Comparative Analysis with Alternative Electrophiles
To contextualize the reactivity and regioselectivity of this compound, a comparison with well-studied, structurally related electrophiles is essential. We will consider 1-fluoro-4-nitrobenzene and 1-fluoro-2-nitrobenzene .[9]
Caption: Logical flow of the comparative analysis of electrophiles.
Data Presentation
The following table summarizes the expected outcomes for the reaction of these electrophiles with a generic nucleophile (Nu⁻). The yields and regioselectivity are presented as hypothetical data based on established principles of SNAr reactions.
| Electrophile | Nucleophile | Expected Major Product | Predicted Yield (%) | Regioselectivity (Major:Minor) | Rationale |
| This compound | Morpholine | 4-Morpholino-2-(benzyloxy)-1-nitrobenzene | 85-95 | >99:1 | Strong para-activation by the nitro group dominates. |
| This compound | Thiophenol | 4-(Phenylthio)-2-(benzyloxy)-1-nitrobenzene | 90-98 | >99:1 | Strong para-activation by the nitro group dominates. |
| 1-Fluoro-4-nitrobenzene | Morpholine | 4-Morpholinonitrobenzene | 90-98 | >99:1 | Unhindered para-activation by the nitro group.[10] |
| 1-Fluoro-2-nitrobenzene | Morpholine | 2-Morpholinonitrobenzene | 80-90 | >99:1 | Strong ortho-activation, but potential for minor steric hindrance.[9] |
Discussion and Field-Proven Insights
The comparative data underscores the predictable nature of regioselectivity in SNAr reactions when guided by fundamental electronic principles. For this compound, the para-nitro group acts as a powerful and reliable director for nucleophilic attack, ensuring a high degree of regiochemical control. The benzyloxy group at the C2 position does not significantly interfere with this directing effect.
In comparison to 1-fluoro-4-nitrobenzene, the presence of the benzyloxy group in our target molecule might slightly modulate the overall reaction rate due to its electronic and steric contributions, but the regiochemical outcome is expected to be identical. The comparison with 1-fluoro-2-nitrobenzene highlights the nuance between ortho and para activation. While both are effective, ortho-substituents can introduce steric hindrance that may slightly diminish the reaction rate compared to their para-counterparts, depending on the size of the nucleophile.[9]
For drug development professionals, this predictable regioselectivity is a significant advantage. It allows for the confident design of synthetic routes to complex molecules, minimizing the formation of difficult-to-separate regioisomers and simplifying downstream purification processes. The robust nature of the SNAr reaction on substrates like this compound makes it a valuable tool for building molecular libraries and optimizing lead compounds.
Conclusion
The regioselectivity of nucleophilic attack on this compound is decisively controlled by the powerful activating and para-directing effect of the C1 nitro group. Experimental validation with various nucleophiles is expected to confirm a strong preference for substitution at the C4 position, displacing the fluoride leaving group. This substrate demonstrates a predictable and reliable reactivity profile that compares favorably with simpler activated fluoroarenes, making it a valuable building block for synthetic chemists. A thorough understanding of the electronic principles governing SNAr reactions, as outlined in this guide, empowers researchers to design and execute synthetic strategies with greater precision and efficiency.
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A Comparative Guide to Synthesis Yields: Fluoro- vs. Chloro-Substituted Nitroaromatics
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine or chlorine onto a nitroaromatic scaffold is a cornerstone of modern synthetic chemistry, pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials. The choice between a fluoro or chloro substituent profoundly impacts not only the physicochemical and biological properties of the final molecule but also the efficiency and yield of the synthetic route. This guide provides an in-depth comparison of the primary synthetic methodologies for producing fluoro- and chloro-substituted nitroaromatics, with a critical focus on reaction yields. We will dissect the mechanistic underpinnings that dictate the success of these transformations, supported by experimental data and detailed protocols, to empower researchers in making informed strategic decisions during synthesis design.
Introduction: The Strategic Importance of Halogen Substitution
Nitroaromatic compounds are versatile intermediates, but their utility is significantly expanded by the incorporation of halogen atoms. Fluorine, with its high electronegativity and small size, can drastically alter properties like metabolic stability, lipophilicity, and binding affinity.[1][2] Chlorine, while also an electron-withdrawing group, offers a different steric and electronic profile. The decision to pursue a fluoro- or chloro-substituted nitroaromatic target often hinges on the accessibility and efficiency of the synthetic pathways. This guide will explore the two most prevalent strategies: nucleophilic aromatic substitution (SNAr) and transformations via diazonium salts.
The Dominant Role of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful method for functionalizing electron-deficient aromatic rings, such as those bearing nitro groups. The mechanism proceeds via a two-step addition-elimination pathway, involving a key intermediate known as a Meisenheimer complex.[3][4]
Mechanism: The Rate-Determining Step is Key
The central principle governing SNAr reactivity is the stability of the negatively charged Meisenheimer complex formed in the first, and typically rate-determining, step.[4][5] An electron-withdrawing group, like a nitro group, positioned ortho or para to the leaving group is essential for stabilizing this intermediate through resonance.
Caption: The two-step addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).
Yield Comparison: Fluorine's Unexpected Superiority
In aliphatic substitutions (SN1/SN2), fluoride is a notoriously poor leaving group. However, in SNAr reactions, the trend is often reversed: F > Cl > Br > I.[3] This is because the reaction rate is not determined by the strength of the carbon-halogen bond, but by the stability of the Meisenheimer complex.[4]
Fluorine's extreme electronegativity exerts a powerful inductive effect, withdrawing electron density from the aromatic ring. This makes the carbon atom attached to the fluorine more electrophilic and significantly stabilizes the negative charge of the intermediate complex.[3][5] Consequently, fluoro-substituted nitroaromatics react much faster than their chloro-analogs. For one studied reaction, a fluorine leaving group was observed to be 3300 times faster than iodine.[4]
This enhanced reactivity often translates to higher yields under milder conditions. The Halex process (Halogen Exchange) is the industrial embodiment of this principle, widely used to convert readily available chloro-nitroaromatics into more valuable fluoro-nitroaromatics.[6][7][8]
| Substrate | Nucleophile/Conditions | Product | Yield | Reference |
| p-Chloronitrobenzene | KF, DMSO, 150°C, 15h | p-Fluoronitrobenzene | 91.6% | [9] |
| 1-Chloro-2,4-dinitrobenzene | KF, DMSO, reflux, 1.5-2h | 1-Fluoro-2,4-dinitrobenzene | 80-90% | [6][10] |
| 2,4-Dichloronitrobenzene | KF, DMSO, reflux | 2,4-Difluoronitrobenzene | High (industrial) | [6] |
Table 1: Representative yields for the Halex process, demonstrating the efficient conversion of chloro- to fluoro-nitroaromatics.
Synthesis via Diazonium Salts: Balz-Schiemann vs. Sandmeyer
When a suitable halo-nitroaromatic precursor is unavailable for SNAr, the transformation of a nitroaniline via a diazonium salt is the go-to strategy. This approach allows for the introduction of either fluorine or chlorine, but through distinct named reactions.[11][12]
Caption: Comparative workflow for Balz-Schiemann (fluorination) and Sandmeyer (chlorination) reactions.
Fluorination: The Balz-Schiemann Reaction
The Balz-Schiemann reaction transforms an aromatic amine into an aryl fluoride.[11][13] The process involves diazotization of the nitroaniline, followed by the addition of fluoroboric acid (HBF₄) to precipitate the diazonium tetrafluoroborate salt. This isolated salt is then thermally decomposed to yield the aryl fluoride, nitrogen gas, and boron trifluoride.[13]
While effective, the reaction has notable drawbacks. The need to isolate the diazonium salt intermediate, which can be explosive, poses a significant safety risk, especially at scale.[14][15] This handling requirement can also lead to mechanical losses, impacting the overall yield. Despite this, it remains a valuable laboratory method for accessing specific fluoroaromatics not easily made otherwise.
Chlorination: The Sandmeyer Reaction
The Sandmeyer reaction is a versatile method for converting aryl diazonium salts into aryl halides.[16] For chlorination, the diazonium salt solution, generated in situ from the nitroaniline, is treated with copper(I) chloride (CuCl). The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[12]
The key advantage of the Sandmeyer reaction is that it typically does not require the isolation of the hazardous diazonium intermediate, making it more amenable to larger scales and often resulting in more consistent and reliable yields in practice.[17][18]
| Starting Material | Reaction | Product | Yield | Reference |
| p-Toluidine | Balz-Schiemann | 4-Fluorotoluene | ~89% | [11] |
| 2-Nitro-4-methylaniline | Sandmeyer (Bromination) | 2-Bromo-4-methyl-1-nitrobenzene | 90% | [17] |
| Aniline | Sandmeyer (Chlorination) | Chlorobenzene | 40% | [17] |
| 4-chloro-3-nitrobenzoic acid | Thionyl chloride, then 4-nitrophenol | 4'-nitrophenyl 4-chloro-3-nitrobenzoate | 80% | [19] |
| o-chloro-nitro-benzene | Chlorosulfonic acid | 4-Chloro-3-nitro-benzene sulfonyl chloride | 81.5% - >90% | [20][21] |
Table 2: Comparative yields for diazonium salt reactions and other chlorination methods. Note that yields can be highly substrate-dependent.
Experimental Protocols
Protocol 1: Synthesis of p-Fluoronitrobenzene via Halex Reaction
This protocol is adapted from a reported procedure and should be performed with appropriate safety precautions.[9]
-
Setup: To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add p-chloronitrobenzene (1.0 eq), spray-dried potassium fluoride (KF, 1.75 eq), and dimethylformamide (DMF) as the solvent.
-
Catalyst Addition: Add tetramethylammonium chloride (4.5 mol% relative to the substrate) as a phase-transfer catalyst.
-
Reaction: Heat the heterogeneous mixture to 150 °C with vigorous stirring under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by GC-MS or TLC until the starting material is consumed (approx. 15 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and diethyl ether.
-
Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation to yield p-fluoronitrobenzene. Expected Yield: ~91% .
Protocol 2: Synthesis of m-Chloronitrobenzene via Sandmeyer Reaction
This protocol is a representative example and requires careful temperature control and handling of diazonium intermediates.
-
Diazotization: In a beaker cooled in an ice-salt bath (0-5 °C), dissolve m-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (HCl, 3.0 eq) and water. While maintaining the low temperature, add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise with constant stirring. The formation of the diazonium salt is complete when the solution gives a positive test with starch-iodide paper.
-
Catalyst Preparation: In a separate reaction flask, dissolve copper(I) chloride (CuCl, 1.2 eq) in concentrated HCl. Cool this solution in an ice bath.
-
Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring. A vigorous evolution of nitrogen gas will be observed.
-
Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently in a water bath (e.g., 60 °C) until the evolution of nitrogen ceases.
-
Workup: Cool the reaction mixture. Transfer to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and finally brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to obtain crude m-chloronitrobenzene, which can be purified by distillation.
Conclusion and Strategic Recommendations
The choice between synthesizing a fluoro- or chloro-substituted nitroaromatic is a trade-off between reaction kinetics, substrate availability, and process safety.
-
For Yield via SNAr: When a chloro-nitroaromatic precursor is available, the Halex reaction is an exceptionally high-yielding and industrially proven method for producing the corresponding fluoro-nitroaromatic. The superior reactivity of fluorine in stabilizing the rate-determining Meisenheimer complex makes this the preferred route for fluorination via SNAr, often delivering yields upwards of 90%.[6][9]
-
For Versatility from Anilines: When starting from a nitroaniline, both fluoro and chloro analogs are accessible. The Sandmeyer reaction for chlorination is generally more robust, safer, and more scalable than the Balz-Schiemann reaction due to the in situ use of the diazonium salt. While the Balz-Schiemann reaction is a vital tool for accessing specific fluoro-compounds, its reliance on isolating potentially hazardous intermediates can compromise practical yields and scalability.[14][17]
Ultimately, a thorough understanding of the underlying mechanisms is crucial. Fluorine's powerful inductive effect dominates SNAr reactivity, leading to faster reactions and higher yields. In contrast, the robust and well-established copper catalysis of the Sandmeyer reaction often makes it the more practical choice for introducing chlorine onto a nitroaromatic ring from an aniline precursor.
References
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Vlasov, V. M. (2003). Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds. Russian Chemical Reviews. Retrieved from [https://www.rsc.org/turpion/search?search[field]=all&search[value]=Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds]([Link] substitution of the nitro group, fluorine and chlorine in aromatic compounds)
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Wang, L., et al. (2014). Synthesis of Fluorinated Heteroaromatics Through Formal Substitution of a Nitro Group by Fluorine Under Transition-Metal-Free Conditions. Chemistry. Retrieved from [Link]
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Grokipedia. (2026). Halex process. Grokipedia. Retrieved from [Link]
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Vlasov, V. M. (2004). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. ChemInform. Retrieved from [Link]
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Wang, L., et al. (2014). Synthesis of Fluorinated Heteroaromatics through Formal Substitution of a Nitro Group by Fluorine under Transition-Metal-Free Conditions. Angewandte Chemie. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Halex Reaction. Wordpress. Retrieved from [Link]
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ChemTube3D. (n.d.). Fluorination of Medicinal Compounds - The Halex Reaction. ChemTube3D. Retrieved from [Link]
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Perrin, D. M., et al. (2018). Expanding the Balz–Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro-Dediazoniation. Chemistry – A European Journal. Retrieved from [Link]
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gChem Global. (n.d.). Halex Comparative Reaction. gChem Global. Retrieved from [Link]
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Wikipedia. (n.d.). Balz–Schiemann reaction. Wikipedia. Retrieved from [Link]
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Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. Retrieved from [Link]
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Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
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Allen. (n.d.). Balz-Schiemann Reaction: Mechanism, Formula & Uses. Allen. Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Nucleophilic Aromatic Substitution. Organic Chemistry Tutor. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. ResearchGate. Retrieved from [Link]
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Wikipedia. (n.d.). Halex process. Wikipedia. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 2-nitro-3-chloroaniline. ResearchGate. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI. Retrieved from [Link]
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Perrin, D. M., et al. (2018). Expanding the Balz–Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro-Dediazoniation. ResearchGate. Retrieved from [Link]
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Sciencemadness Discussion Board. (2014). Chlorobenzene from Aniline via the Sandmeyer Reaction. Sciencemadness. Retrieved from [Link]
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NIH. (n.d.). An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes. PMC. Retrieved from [Link]
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Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. Retrieved from [Link]
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YouTube. (2025). Balz Schiemann Reaction Trick | Aromatic Fluorination Made Easy | NEET JEE Chemistry Hack. YouTube. Retrieved from [Link]
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NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Retrieved from [Link]
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ResearchGate. (n.d.). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. ResearchGate. Retrieved from [Link]
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ResearchGate. (2024). Process development and research on the synthesis of p-fluoronitrobenzene by halogen exchange fluorination. ResearchGate. Retrieved from [Link]
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MDPI. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. MDPI. Retrieved from [Link]
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NIH. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. Retrieved from [Link]
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ResearchGate. (2018). Fluorination vs. chlorination: a case study on high performance organic photovoltaic materials. ResearchGate. Retrieved from [Link]
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eScholarship.org. (2025). Light-promoted aromatic denitrative chlorination. eScholarship.org. Retrieved from [Link]
- Google Patents. (n.d.). Process for the continuous manufacture of m-chloronitrobenzene from m-dinitrobenzene. Google Patents.
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ResearchGate. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ResearchGate. Retrieved from [Link]
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A Comparative Guide to the Synthesis of 2-Benzyloxy-4-Substituted Anilines: A Senior Application Scientist's Perspective
Welcome to an in-depth technical guide for researchers, scientists, and professionals in drug development. The 2-benzyloxy-4-substituted aniline scaffold is a privileged structure in medicinal chemistry, frequently serving as a key intermediate in the synthesis of kinase inhibitors, antiviral agents, and other therapeutics. The strategic introduction of the benzyloxy group ortho to the amine provides a sterically-defined handle for further functionalization and can be crucial for modulating biological activity.
This guide deviates from a rigid template to provide a logic-driven comparison of synthetic strategies. We will explore the topic from a retrosynthetic viewpoint, breaking down the target molecule into its constituent parts to reveal the most logical and efficient pathways for its construction. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative literature.
Chapter 1: The Workhorse Strategy: O-Benzylation of a Nitrophenol Precursor followed by Reduction
For scalability, reliability, and cost-effectiveness, one of the most field-proven strategies involves a two-step sequence: first, the formation of the benzyl ether on a 4-substituted-2-nitrophenol, followed by the reduction of the nitro group to the desired aniline. This approach circumvents the common issue of competitive N-alkylation that arises when working directly with aminophenols.
The initial O-benzylation is typically achieved via the classical Williamson ether synthesis. This is an S_N2 reaction where a phenoxide, generated by deprotonating the phenol with a suitable base, acts as a nucleophile to displace a halide from benzyl bromide or benzyl chloride.[1] The subsequent reduction of the nitro group is a well-established transformation with numerous reliable methods available.
Mechanism and Rationale: The Two-Step Approach
The logic behind this strategy is to use the nitro group as a directing group and a masked amine. The electron-withdrawing nature of the nitro group increases the acidity of the phenolic proton, facilitating its removal. Once the ether is formed, the nitro group can be cleanly reduced to the primary amine under conditions that typically leave the benzyl ether intact.[2]
Caption: Workflow for the two-step synthesis of 2-benzyloxy-4-substituted anilines.
Experimental Protocol 1: O-Benzylation of 2-Nitro-4-hydroxyaniline
This protocol is adapted from a demonstrated synthesis of 2-Nitro-4-(benzyloxy)aniline and serves as a robust starting point.[3]
Materials:
-
2-nitro-4-hydroxyaniline (1.0 eq)
-
Benzyl bromide (1.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (4.1 eq)
-
Methyl ethyl ketone (MEK)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-nitro-4-hydroxyaniline (1.0 eq) and anhydrous potassium carbonate (4.1 eq) in methyl ethyl ketone.
-
Add benzyl bromide (1.0 eq) to the suspension.
-
Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting residue can be triturated with hexane, filtered, and dried under vacuum to yield the desired 2-nitro-4-(benzyloxy)aniline.[3]
Trustworthiness Note: The use of a significant excess of a mild inorganic base like K₂CO₃ ensures complete deprotonation of the phenol without promoting side reactions. MEK is an excellent solvent choice due to its appropriate boiling point and ability to dissolve the organic reactants while allowing for easy removal of the inorganic base by filtration.
Experimental Protocol 2: Reduction of 4-Benzyloxy-3-chloronitrobenzene
This protocol utilizes stannous chloride (SnCl₂), a classic and effective reagent for the chemoselective reduction of aromatic nitro groups in the presence of sensitive functionalities like benzyl ethers and aryl halides.[2]
Materials:
-
4-Benzyloxy-3-chloronitrobenzene (1.0 eq)
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq)
-
Ethanol or Ethyl Acetate
Procedure:
-
Dissolve the starting nitro compound in ethanol or ethyl acetate in a round-bottom flask.
-
Add stannous chloride dihydrate (3-4 equivalents) to the solution.
-
Stir the mixture at room temperature or with gentle heating (40-50 °C) until the reaction is complete (monitor by TLC). The reaction is typically complete within a few hours.
-
Upon completion, carefully quench the reaction by pouring it into a stirred solution of saturated sodium bicarbonate (NaHCO₃) or by adding a concentrated NaOH solution until the pH is basic (pH > 10) to precipitate tin salts.
-
Extract the aqueous slurry with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-benzyloxy-3-chloroaniline.[2]
-
Purify the product via column chromatography or recrystallization as needed.
Data Summary: Comparison of Nitro Reduction Reagents
| Reagent/System | Typical Conditions | Advantages | Disadvantages |
| SnCl₂·2H₂O | EtOH or EtOAc, RT to 50°C | Excellent chemoselectivity; tolerates many functional groups; mild conditions.[2] | Generates tin waste which requires careful disposal; workup can be tedious.[2] |
| Fe / NH₄Cl or AcOH | EtOH/H₂O, Reflux | Inexpensive, effective, and environmentally benign metal.[2] | Heterogeneous reaction can be slow; requires acidic or neutral conditions; iron sludge can complicate workup.[2] |
| H₂ / Pd-C | H₂ (balloon or Parr), MeOH or EtOAc, RT | Clean reaction with water as the only byproduct; catalyst can be recovered. | Potential for debenzylation (C-O bond cleavage) under harsh conditions; requires specialized hydrogenation equipment.[2] |
Chapter 2: Direct C-N Bond Formation via Buchwald-Hartwig Amination
An alternative retrosynthetic disconnection focuses on the C(aryl)-N bond. This strategy requires a 2-benzyloxy-4-substituted aryl halide (or triflate) as a precursor, which is then coupled with an amine source using a palladium catalyst. The Buchwald-Hartwig amination is the preeminent method for this transformation, offering remarkable functional group tolerance and a broad substrate scope.[4][5]
Mechanism and Rationale: The Palladium Catalytic Cycle
The success of the Buchwald-Hartwig amination hinges on a Pd(0)/Pd(II) catalytic cycle. The choice of phosphine ligand is critical; bulky, electron-rich ligands are required to promote both the initial oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination step that forms the C-N bond and regenerates the Pd(0) catalyst.[4][6]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol 3: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene
This protocol is a representative procedure for the amination of a relevant benzyloxy-substituted aryl halide.[4]
Materials:
-
4-(Benzyloxy)-2-bromo-1-fluorobenzene (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)
-
A suitable phosphine ligand (e.g., XPhos, RuPhos) (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube or vial under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 eq), phosphine ligand, and sodium tert-butoxide.
-
Add the palladium precursor, Pd₂(dba)₃.
-
Evacuate and backfill the vessel with the inert gas (repeat 3x).
-
Add anhydrous toluene, followed by the amine (1.2 eq).
-
Seal the vessel and place it in a preheated oil bath at 80-110 °C. Stir vigorously.
-
Monitor the reaction by TLC or GC-MS.
-
Once complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expertise Note: The choice of base is crucial. While NaOtBu is common, weaker bases like K₂CO₃ or Cs₂CO₃ may be required for substrates with base-sensitive functional groups, though this may necessitate higher temperatures or longer reaction times.[7]
Chapter 3: Alternative Strategies and Mechanistic Considerations
While the two primary routes discussed above are often the most practical, other methods exist and are worth considering, especially when dealing with complex substrates or when specific starting materials are more readily available.
Direct O-Alkylation of Aminophenols: The N- vs. O-Selectivity Challenge
Attempting a Williamson ether synthesis directly on a 4-substituted-2-aminophenol presents a significant challenge: the nucleophilicity of the amino group is competitive with that of the phenoxide.[1] This often leads to a mixture of O-alkylated (desired), N-alkylated, and N,O-dialkylated products, complicating purification and reducing the yield of the target molecule.
Caption: Competing N- and O-alkylation pathways in the direct benzylation of aminophenols.
To overcome this, a protection-alkylation-deprotection sequence is often employed, where the amine is temporarily converted to a less nucleophilic group (e.g., an amide or imine), but this adds steps to the synthesis, making the nitrophenol route (Chapter 1) more atom- and step-economical.[1][8]
Modern C-O Coupling Reactions: Ullmann and Buchwald-Hartwig Etherification
The limitations of the classical Williamson ether synthesis (e.g., requirement for a primary halide) have driven the development of metal-catalyzed alternatives.
-
Ullmann Condensation: Traditionally a high-temperature reaction using stoichiometric copper, modern Ullmann-type reactions can be performed under much milder conditions (e.g., 90-120 °C) using catalytic amounts of a copper salt in the presence of a ligand, such as N,N-dimethylglycine or a phenanthroline.[9][10] This method is particularly useful for forming diaryl ethers but can be adapted for benzyl ethers.
-
Buchwald-Hartwig Etherification: A palladium-catalyzed alternative that offers mild conditions and broad scope.[11][12] While highly effective for diaryl ethers, its application for simple benzylation is less common due to the efficiency of the Williamson synthesis. However, for sterically hindered alcohols or challenging substrates, it remains a powerful option.[13]
Chapter 4: The Intramolecular Approach: Smiles Rearrangement
The Smiles rearrangement is an elegant intramolecular nucleophilic aromatic substitution reaction. In a relevant conceptual pathway, a phenol could be linked to an amine via a suitable tether containing an activating group. Upon treatment with a base, the amine attacks the aromatic ring, displacing the oxygen to form a C-N bond, effectively converting a phenol derivative into an aniline derivative.[14][15]
While synthetically powerful, designing a suitable precursor for this specific target can be more complex than the intermolecular methods. However, it is a valuable tool for constructing highly functionalized anilines where other methods may fail.[16]
Chapter 5: Final Comparison and Strategic Selection
Choosing the optimal synthetic route depends on several factors: the availability and cost of starting materials, the scale of the synthesis, and the presence of other functional groups on the molecule.
Overall Strategy Comparison
| Strategy | Key Precursor | Typical Yield | Pros | Cons | Best For |
| 1. Benzylation then Reduction | 4-Substituted-2-nitrophenol | High (2 steps) | Reliable, scalable, cost-effective, avoids N/O selectivity issues.[2][3] | Two separate synthetic operations are required. | Large-scale production and general-purpose synthesis. |
| 2. Buchwald-Hartwig Amination | 2-Benzyloxy-4-substituted aryl halide | Good to Excellent | Excellent functional group tolerance, mild conditions, broad amine scope.[4] | Requires more expensive Pd catalysts and ligands; precursor may be less accessible. | Late-stage functionalization and library synthesis where diverse amines are needed. |
| 3. Direct Williamson Etherification | 4-Substituted-2-aminophenol | Low to Moderate | Potentially one step. | Poor selectivity leads to product mixtures and difficult purifications.[1] | Cases where the N-alkylated product is also of interest or can be easily separated. |
| 4. Modern C-O Couplings (Ullmann/B-H) | 4-Substituted-2-aminophenol | Good | Milder than classical Ullmann; can tolerate more complex substrates.[9][11] | More expensive than Williamson; less common for simple benzylation. | Sterically demanding substrates or when Williamson synthesis fails. |
Decision-Making Workflow
To aid in selecting the appropriate method, the following decision tree can be used:
Sources
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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A Senior Application Scientist's Guide to the Characterization of Impurities in "2-(Benzyloxy)-4-fluoro-1-nitrobenzene" Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the meticulous identification and characterization of impurities is not merely a regulatory hurdle, but a scientific necessity to ensure the safety and efficacy of the final drug product. This guide provides an in-depth comparison of analytical methodologies for the characterization of impurities arising from the synthesis of 2-(Benzyloxy)-4-fluoro-1-nitrobenzene, a key intermediate in various pharmaceutical syntheses. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.
The Synthetic Landscape: Williamson Ether Synthesis and Its Potential Pitfalls
The most common and industrially scalable route to this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide of 2-fluoro-4-nitrophenol reacts with a benzyl halide (typically benzyl bromide or chloride) in the presence of a base.
While seemingly straightforward, this SN2 reaction is susceptible to several side reactions that generate a profile of process-related impurities. Understanding the genesis of these impurities is the first step in developing a robust analytical control strategy.
Anticipated Impurities in the Synthesis of this compound:
-
Unreacted Starting Materials:
-
2-Fluoro-4-nitrophenol
-
Benzyl bromide or Benzyl chloride
-
-
By-products from Side Reactions:
-
Dibenzyl ether: Formed by the self-condensation of the benzyl halide, particularly under basic conditions.
-
Benzyl alcohol: Results from the hydrolysis of the benzyl halide if water is present in the reaction mixture.
-
C-alkylation products: The phenoxide ion is an ambident nucleophile, and although O-alkylation is favored, trace amounts of C-alkylation on the aromatic ring can occur.
-
-
Degradation Products:
-
2-Fluoro-4-nitroanisole: If methanol is used as a solvent or is present as an impurity, methylation of the phenoxide can occur.
-
Oxidation products: The nitro group can be susceptible to further reactions depending on the reaction conditions.
-
The following diagram illustrates the primary reaction pathway and the formation of key impurities.
Caption: Synthetic pathway to this compound and major impurity formation routes.
A Comparative Analysis of Analytical Techniques for Impurity Profiling
The selection of the appropriate analytical technique is paramount for the effective separation, detection, and quantification of all potential impurities. A multi-pronged approach, leveraging the strengths of different technologies, is often the most effective strategy.
| Analytical Technique | Principle | Applicability for this compound Impurity Profiling | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of analytes between a stationary phase and a liquid mobile phase. | Ideal for the separation and quantification of non-volatile process-related impurities and degradation products. | High resolution, high sensitivity (especially with UV or MS detection), suitable for a wide range of compounds.[1] | May not be suitable for highly volatile impurities. |
| Gas Chromatography (GC) | Separation based on the differential partitioning of volatile analytes between a stationary phase and a gaseous mobile phase. | Suitable for the analysis of volatile impurities such as residual solvents and volatile starting materials (e.g., benzyl chloride). | Excellent for volatile and semi-volatile compounds, high sensitivity with detectors like FID or MS.[2] | Not suitable for non-volatile or thermally labile compounds.[2] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify compounds. | When coupled with HPLC (LC-MS) or GC (GC-MS), it provides definitive structural information for impurity identification. | High specificity and sensitivity, provides molecular weight and structural information.[2] | Can be complex to operate, potential for matrix effects. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. | Invaluable for the definitive structural elucidation of unknown impurities that have been isolated.[3] | Provides unambiguous structural information, non-destructive.[3] | Lower sensitivity compared to MS, requires relatively pure samples for structural elucidation of minor components. |
Experimental Protocols: A Practical Approach
The following protocols provide a starting point for the analysis of impurities in this compound. These methods are based on established principles for the analysis of related nitroaromatic compounds and should be validated for their specific application.
HPLC-UV Method for the Analysis of Non-Volatile Impurities
This protocol outlines a general reversed-phase HPLC method that can be optimized for the analysis of this compound and its non-volatile impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
-
0-2 min: 5% B
-
2-20 min: 5-95% B
-
20-25 min: 95% B
-
25.1-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or optimal wavelength determined by PDA scan)
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
GC-MS Method for the Analysis of Volatile Impurities
This protocol describes a general GC-MS method for the identification of volatile impurities such as residual solvents and starting materials.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
Injector Temperature: 250 °C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-450 amu
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., Dichloromethane) to a concentration of approximately 1 mg/mL.
Forced Degradation Studies: Probing for Potential Degradants
Forced degradation studies are a critical component of impurity profiling, designed to identify potential degradation products that could form under storage or handling conditions. These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.
A systematic approach to forced degradation is outlined in the workflow below:
Caption: Workflow for forced degradation studies and subsequent impurity analysis.
Conclusion: A Holistic Approach to Impurity Characterization
The characterization of impurities in this compound requires a comprehensive and logical approach. By understanding the synthetic pathway and potential side reactions, researchers can anticipate the likely impurities. A combination of orthogonal analytical techniques, including HPLC for non-volatile compounds, GC for volatile components, and MS and NMR for structural elucidation, provides a robust framework for impurity profiling. The implementation of forced degradation studies further ensures that the analytical methods are stability-indicating and that potential degradants are identified. This rigorous, science-led approach is fundamental to delivering safe and high-quality pharmaceutical products.
References
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Veeprho. Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
-
MedCrave. Forced degradation studies. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Waters Corporation. Utilizing UPLC-MS for Conducting Forced Degradation Studies. [Link]
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A Senior Application Scientist's Guide to Benchmarking "2-(Benzyloxy)-4-fluoro-1-nitrobenzene" in the Synthesis of Substituted Anilines
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the efficiency and success of a synthetic campaign. This guide provides an in-depth technical comparison of 2-(Benzyloxy)-4-fluoro-1-nitrobenzene against viable alternatives in a key synthetic application: the preparation of 4-amino-3-hydroxyphenol derivatives. We will dissect the synthetic routes, present comparative experimental data, and offer field-proven insights to inform your selection of reagents and methodologies.
Introduction: The Strategic Importance of Substituted Aminophenols
Substituted aminophenols are privileged scaffolds in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs). Their synthesis often requires the regioselective introduction of amine and hydroxyl functionalities onto a benzene ring. A common and powerful strategy involves the use of activated nitroaromatics that can undergo Nucleophilic Aromatic Substitution (SNAr), followed by reduction of the nitro group.
"this compound" is a key reagent in this context. The benzyloxy group serves as a protecting group for the phenol, while the fluorine atom, activated by the ortho-nitro group, is an excellent leaving group for SNAr reactions. This guide will benchmark its performance against a logical alternative, 2-Methoxy-4-fluoro-1-nitrobenzene , in a synthetic route toward the valuable intermediate, 4-amino-3-hydroxyphenol.
The Synthetic Arena: A Head-to-Head Comparison
Our comparative analysis will focus on a three-stage synthetic sequence:
-
Nucleophilic Aromatic Substitution (SNAr): Introduction of the hydroxyl group.
-
Nitro Group Reduction: Formation of the aniline.
-
Deprotection: Unveiling the final phenol.
We will evaluate the efficiency of "this compound" (Route A) against "2-Methoxy-4-fluoro-1-nitrobenzene" (Route B), a common alternative with a different protecting group.
Figure 1: Comparative synthetic workflows for the preparation of 4-amino-3-hydroxyphenol.
Stage 1: Nucleophilic Aromatic Substitution (SNAr) - The Critical C-O Bond Formation
The cornerstone of this synthetic approach is the SNAr reaction. The efficiency of this step is heavily influenced by the nature of the leaving group and the stability of the intermediate Meisenheimer complex.
The Fluorine Advantage:
In SNAr reactions, the reactivity order of halogens is often F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions.[1][2][3][4] This is because the rate-determining step is the nucleophilic attack on the aromatic ring to form a negatively charged intermediate.[5] The high electronegativity of fluorine strongly stabilizes this intermediate through its inductive effect, thereby lowering the activation energy of the reaction.[4] Consequently, "this compound" is inherently more reactive than its chloro-analogue, "2-(Benzyloxy)-4-chloro-1-nitrobenzene". This translates to milder reaction conditions, shorter reaction times, and often higher yields.
Comparative Performance:
| Substrate | Nucleophile | Conditions | Yield | Reference |
| This compound | NaOH | DMSO, H₂O, 50°C | High (inferred) | [6] |
| 2-Methoxy-4-fluoro-1-nitrobenzene | NaOH | DMSO, 50°C | High (inferred) | [7] |
| 2-(Benzyloxy)-4-chloro-1-nitrobenzene | Various amines | Heat | Moderate to High | [8] |
Table 1: Comparison of reactivity in SNAr reactions. While direct comparative data for hydroxylation is sparse, the established principles of SNAr strongly suggest the fluoro derivative is superior.
The use of polar aprotic solvents like DMSO or DMF is crucial for SNAr reactions as they effectively solvate the cation of the nucleophile, increasing the reactivity of the "naked" anion.[9]
Stage 2 & 3: Nitro Reduction and Deprotection - The Endgame
The subsequent reduction of the nitro group and cleavage of the protecting group are critical for arriving at the final product. The choice of protecting group significantly impacts the strategy for these final steps.
Route A: The "One-Pot" Potential of the Benzyl Group
A significant advantage of the benzyloxy protecting group is the potential for simultaneous nitro group reduction and deprotection via catalytic hydrogenolysis.[10][11][12] This one-pot approach offers considerable gains in efficiency, reducing workup steps and improving overall yield.
Figure 2: One-pot deprotection and nitro reduction of the benzyloxy-protected intermediate.
Catalytic transfer hydrogenation using reagents like ammonium formate with a palladium catalyst is another effective and often safer alternative to using hydrogen gas, and it is compatible with a wide range of functional groups.[13]
Route B: The Robust but Harsher Demethylation
The methoxy group is a robust protecting group, stable to the conditions of nitro group reduction. The reduction can be effectively carried out using various reagents, including sodium dithionite.[14] However, the subsequent demethylation requires harsh conditions, such as refluxing with strong acids like hydrobromic acid, which can be a limitation for sensitive substrates.[7]
Comparative Data for Deprotection:
| Protecting Group | Deprotection Method | Conditions | Key Advantages | Key Disadvantages |
| Benzyloxy | Catalytic Hydrogenolysis | H₂, Pd/C, ambient temp. & pressure | Mild conditions, potential for one-pot nitro reduction | Catalyst cost, incompatibility with reducible functional groups |
| Methoxy | Acidic Cleavage | Refluxing HBr | Inexpensive reagents | Harsh conditions, limited functional group tolerance |
Table 2: Comparison of deprotection strategies.
Experimental Protocols
Route A: Synthesis of 4-Amino-3-(benzyloxy)phenol from this compound
Step 1: Synthesis of 3-(Benzyloxy)-4-nitrophenol (SNAr)
-
To a solution of this compound (1.0 eq) in DMSO, add an aqueous solution of NaOH (1.5 eq).
-
Heat the mixture to 50°C and stir until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture, pour into water, and acidify with dilute HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2 & 3: Synthesis of 4-Amino-3-hydroxyphenol (One-Pot Reduction and Deprotection)
-
Dissolve 3-(Benzyloxy)-4-nitrophenol (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst (5-10 mol%).
-
Place the reaction under an atmosphere of hydrogen (balloon or hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until completion.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the crude product.
-
Purify by recrystallization or column chromatography.
Route B: Synthesis of 4-Amino-3-methoxyphenol from 2-Methoxy-4-fluoro-1-nitrobenzene (for comparison)
This protocol is adapted from the synthesis of related compounds.[14]
Step 1: Synthesis of 3-Methoxy-4-nitrophenol (SNAr)
-
Follow a similar procedure to Route A, Step 1, using 2-Methoxy-4-fluoro-1-nitrobenzene as the starting material.
Step 2: Synthesis of 4-Amino-3-methoxyphenol (Nitro Reduction)
-
To a solution of 3-Methoxy-4-nitrophenol in water, heated to 70°C, add sodium dithionite portion-wise until the color is discharged.
-
Cool the reaction mixture to allow for crystallization of the product.
-
Filter the crystals, wash with cold water, and dry to yield 4-amino-3-methoxyphenol.
Conclusion and Recommendation
Based on this comparative analysis, This compound presents a more efficient and versatile synthetic route to 4-amino-3-hydroxyphenol and its derivatives for several key reasons:
-
Superior SNAr Reactivity: The fluorine leaving group leads to faster reactions and milder conditions compared to its chloro-analogue.
-
Streamlined Deprotection: The benzyloxy group allows for a one-pot nitro reduction and deprotection via catalytic hydrogenolysis, significantly improving the overall efficiency of the synthetic sequence. This avoids the harsh acidic conditions required for demethylation in the alternative route.
-
Greater Functional Group Tolerance: The mild deprotection conditions for the benzyl group are compatible with a wider range of functional groups that may be present in more complex target molecules.
While the cost of the starting material and the palladium catalyst for deprotection should be considered for large-scale industrial applications, the increased efficiency, higher yields, and cleaner reaction profiles often make "this compound" the superior choice for the synthesis of complex substituted anilines in research and drug development.
References
-
MDPI. (2020). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved from [Link]
-
Organic Reactions. (n.d.). Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur. Retrieved from [Link]
-
MDPI. (2019). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]
-
ResearchGate. (2017). Hydrazine-assisted one-pot depropargylation and reduction of functionalized nitro calix[1]arenes. Retrieved from [Link]
-
OSTI.GOV. (n.d.). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. Retrieved from [Link]
-
Scilit. (n.d.). Reduction of Nitroarenes with Hydrogen Transfer Catalysis. Retrieved from [Link]
-
PMC. (2012). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. Retrieved from [Link]
- Google Patents. (n.d.). US5466871A - Process for preparing nitroaniline derivatives.
-
IOSR Journal. (n.d.). One-pot efficient reductive acetylation of aromatic nitro compounds. Retrieved from [Link]
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Novartis OAK. (2022). Greening up nitro group reductions. 1-Pot sequences and applications to syntheses of pharmaceutical intermediates. Retrieved from [Link]
-
PMC. (2021). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Retrieved from [Link]
-
Rhodium.ws. (n.d.). Synthesis of 4-Methoxyphenol. Retrieved from [Link]
-
ResearchGate. (2016). Catalytic transfer hydrogenation of nitro compounds into amines over magnetic graphene oxide supported Pd nanoparticles. Retrieved from [Link]
-
RSC Publishing. (2021). One-pot reductive amination of carbonyl compounds and nitro compounds via Ir-catalyzed transfer hydrogenation. Retrieved from [Link]
-
ResearchGate. (2004). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
ResearchGate. (2019). SNAr reaction of 2 with phenols 8a–ca. Retrieved from [Link]
- Google Patents. (n.d.). DE3025805A1 - METHOD FOR PRODUCING 4-AMINO-3-METHYL-PHENOL.
-
ResearchGate. (2017). Substitution of 4-fluoronitrobenzene to give symmetric and asymmetric aromatic amines and their subsequent reduction to oligoanilines. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-3-methoxyphenol. Retrieved from [Link]
-
University of Calgary. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION SNAr. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of the substituted anilines a. Retrieved from [Link]
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-
Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]
-
ACS Publications. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
ResearchGate. (2015). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). Retrieved from [Link]
-
YouTube. (2024). Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions. Retrieved from [Link]
-
YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Benzyloxy)-4-fluoro-1-nitrobenzene
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities but are integral to the integrity of our research and the safety of our laboratories and communities. This guide provides a detailed protocol for the proper disposal of 2-(Benzyloxy)-4-fluoro-1-nitrobenzene (CAS No. 129464-01-3), a halogenated nitroaromatic compound. The procedures outlined herein are synthesized from established safety data for structurally similar compounds and regulatory guidelines for hazardous waste management.
The unique structure of this compound, which incorporates a nitro group, a halogen (fluorine), and an aromatic ether, necessitates a multi-faceted approach to its disposal. The electron-withdrawing nature of the nitro group, combined with the stability of the benzene ring, can make such compounds resistant to degradation and potentially toxic.[1] Therefore, a thorough understanding of its potential hazards is the foundation of its safe disposal.
Hazard Assessment and Characterization
Expected Hazards:
-
Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.[2][3][4] Nitroaromatic compounds are known systemic toxicants.[5]
-
Irritation: Expected to cause skin and serious eye irritation.[2][3][4][6]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.[3][4]
-
Environmental Hazard: Considered hazardous to the aquatic environment.[4]
Due to these potential hazards, this compound must be treated as a hazardous waste.
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate exposure risks during handling and disposal, the following PPE and engineering controls are mandatory:
-
Engineering Controls: All handling of this compound and its waste should be conducted in a certified chemical fume hood to ensure adequate ventilation.[3][7]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Eye and Face Protection: Use safety goggles and a face shield.[2]
-
Skin and Body Protection: A lab coat or chemically impervious apron is required. For larger quantities or in the event of a spill, additional protective clothing may be necessary.[2]
-
Respiratory Protection: If there is a risk of generating dusts or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[2]
Segregation and Collection of Waste
Proper segregation of chemical waste is a cornerstone of safe laboratory practice. This prevents potentially dangerous reactions between incompatible chemicals and facilitates proper disposal.
Waste Segregation Protocol:
-
Designated Waste Container: Use a dedicated, clearly labeled, and leak-proof container for this compound waste. The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Halogenated Waste Stream: This compound should be collected as a halogenated organic waste .[8][9] Do not mix with non-halogenated organic waste, as this can unnecessarily increase disposal costs and complicate the disposal process.[10]
-
Incompatible Materials: Avoid mixing with strong oxidizing agents or strong bases.[4] A comprehensive list of chemical incompatibilities should be consulted.[11]
| Waste Stream | Container Type | Labeling Requirements | Examples of Incompatible Wastes |
| Halogenated Organic Waste | Glass or compatible plastic bottle with a secure cap | "Hazardous Waste", "Halogenated Organics", "this compound" | Strong Oxidizing Agents, Strong Bases, Non-halogenated Solvents |
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Spill Cleanup Procedure:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the spill.
-
Collect: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.
Disposal Protocol
The final disposal of this compound must be conducted through a licensed hazardous waste disposal company, in strict accordance with local, state, and federal regulations.[2][3]
Step-by-Step Disposal Workflow:
-
Waste Accumulation: Collect the waste in the designated, properly labeled container, ensuring the container is kept closed when not in use. Do not fill the container beyond 90% of its capacity.[12]
-
Request Pickup: Once the container is full or has reached the designated accumulation time limit set by your institution, arrange for a waste pickup through your EHS office.
-
Documentation: Complete all necessary hazardous waste manifests and documentation as required by your institution and the waste disposal vendor.
-
Professional Disposal: The licensed hazardous waste contractor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).
Recommended Disposal Method:
Given its chemical nature as a halogenated nitroaromatic compound, the preferred method of disposal is incineration at a high-temperature facility equipped with afterburners and scrubbers to neutralize harmful combustion by-products.[13] Thermal decomposition can produce toxic gases such as nitrogen oxides and hydrogen fluoride.[7]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 2-ETHOXY-4-FLUORO-1-NITROBENZENE SDS, 28987-44-2 Safety Data Sheets - ECHEMI. (n.d.).
- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrobenzene. NCBI - NIH.
- Arthur D. Little, Inc. (1976). Application of Physical, Chemical, and Biological Treatment Techniques to Hazardous Waste Management. Environmental Protection Agency.
- Thermo Fisher Scientific. (2025, September 5).
- SAFETY D
- Merck Millipore. (n.d.).
- Carl ROTH. (n.d.). Safety data sheet acc. to Safe Work Australia - Code of Practice.
- ChemicalBook. (2022, August 26). This compound | 129464-01-3.
- TCI Chemicals. (n.d.).
- Occupational Safety and Health Administration. (n.d.).
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrobenzene.
- PubChem. (n.d.). This compound | C13H10FNO3 | CID 11096908.
- U.S. Environmental Protection Agency. (n.d.). Ambient Criteria for Nitrobenzene.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
- U.S. Environmental Protection Agency. (n.d.). Nitrobenzene.
- Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
- University of Nevada, Reno. (n.d.).
- EHSO Manual 2025-2026. (n.d.).
- U.S. Environmental Protection Agency. (n.d.). Health And Environmental Effects Profile for Nitrobenzene.
- Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview.
- Halogenated Waste (any organic chemical th
- Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19).
- eCFR. (n.d.).
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Thermal decomposition of liquid α-nitrotoluene.
- hazardous waste segreg
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Navigating the Synthesis Landscape: A Guide to Safely Handling 2-(Benzyloxy)-4-fluoro-1-nitrobenzene
For the innovative researcher forging new pathways in drug development, the introduction of novel chemical entities is a daily reality. Among these, 2-(Benzyloxy)-4-fluoro-1-nitrobenzene stands as a key intermediate, its unique structure a gateway to complex molecular architectures. However, with great potential comes the need for rigorous safety protocols. This guide provides essential, immediate safety and logistical information for handling this compound, ensuring that your focus remains on discovery, underpinned by a foundation of uncompromised safety.
Immediate Safety Briefing: Understanding the Hazard Profile
The presence of a fluorine atom can influence the toxicological properties of the molecule.[1][7][8] Therefore, it is imperative to handle this compound with the assumption that it carries similar or potentially enhanced hazards.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable when handling this and similar chemical compounds. The following table summarizes the recommended PPE, drawing from established safety standards for hazardous chemicals.[9][10][11]
| Body Part | Recommended PPE | Rationale and Causality |
| Hands | Double-gloving with chemical-resistant gloves (e.g., Nitrile or Neoprene). | The outer glove provides the primary barrier against chemical splashes, while the inner glove offers protection in case the outer glove is breached. This is crucial as many nitroaromatic compounds are readily absorbed through the skin.[4][12][13] |
| Eyes/Face | Chemical safety goggles and a face shield. | Goggles provide a seal around the eyes to protect against splashes and vapors. A face shield offers an additional layer of protection for the entire face from splashes of hazardous materials.[14] |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge. | Handling should be conducted in a certified chemical fume hood to minimize inhalation exposure.[12][15] In the event of a spill or if working outside of a fume hood is unavoidable, a respirator is essential to protect against harmful vapors. |
| Body | A flame-resistant lab coat worn over personal clothing, with a chemical-resistant apron. | This combination protects against accidental spills and splashes. The lab coat should be buttoned and have tight-fitting cuffs.[6] |
| Feet | Closed-toe, chemical-resistant shoes. | Protects feet from spills and falling objects.[14] |
Operational Plan: From Handling to Disposal
Adherence to a strict operational protocol is paramount for ensuring a safe laboratory environment.
Engineering Controls and Safe Handling
-
Ventilation : All handling of this compound, including weighing and transferring, must be conducted in a properly functioning chemical fume hood.[4][12]
-
Eyewash and Safety Shower : Ensure that a fully functional eyewash station and safety shower are readily accessible and unobstructed.[15]
-
Handling : Avoid the generation of dust or aerosols.[5][15] Use appropriate tools for transferring the substance. Do not eat, drink, or smoke in the handling area.[4][15] Wash hands thoroughly after handling, even if gloves were worn.[4][15]
-
Storage : Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, reducing agents, acids, and bases.[4][5][12]
Emergency Procedures: A Step-by-Step Response Plan
In the event of an exposure or spill, a swift and correct response is critical.
First Aid Measures
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[16][17] Remove contact lenses if present and easy to do.[17] Seek immediate medical attention.[16]
-
Skin Contact : Immediately remove all contaminated clothing.[18] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[4][18] Seek medical attention if irritation persists.[16]
-
Inhalation : Move the affected person to fresh air and keep them in a position comfortable for breathing.[4] If breathing is difficult or has stopped, provide artificial respiration.[12][19] Seek immediate medical attention.[4]
-
Ingestion : Do NOT induce vomiting.[12] Rinse the mouth with water. Seek immediate medical attention.[12]
Spill Management Workflow
A structured approach to spill management is crucial to prevent further contamination and exposure. The following diagram outlines the key steps.
Sources
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
